Ferric nitrilotriacetate
描述
Structure
3D Structure of Parent
属性
Key on ui mechanism of action |
The mechanism of acute nephrotoxicity of an iron chelate in vivo has been investigated. Administration of a renal carcinogen ferric nitrilotriacetate (Fe-NTA) (15 mg Fe/kg bw, ip) led to selective loss of a renal protein with an apparent molecular mass of 17 kDa. Analysis of the 17 kDa protein by NH2-terminal sequence demonstrated its identity over 16 NH2-terminal residues as a kidney fatty acid-binding protein (k-FABP) that is a proteolytically modified form of alpha 2U-globulin, a major urinary protein of adult male rats. An immunochemical study using anti-alpha 2U-globulin polyclonal antibodies confirmed that a single injection of Fe-NTA led to a decrease in k-FABP levels. However, a 19-kDa protein identical to the alpha 2U-globulin progressively appeared in the kidney, suggesting that the proteolytic processing of alpha 2U-globulin in the renal proximal tubules was suppressed by the treatment with Fe-NTA. By monitoring k-FABP and its precursor alpha 2U-globulin, it was determined that repeated exposure to Fe-NTA caused suppression of both proteolytic and endocytotic activity of the kidney. |
|---|---|
CAS 编号 |
16448-54-7 |
分子式 |
C6H6FeNO6 |
分子量 |
243.96 g/mol |
IUPAC 名称 |
2-[bis(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |
InChI 键 |
FXDLIMJMHVKXAR-UHFFFAOYSA-K |
规范 SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
其他CAS编号 |
16448-54-7 |
同义词 |
FE(III)-NTA Fe-NTA FeNAc3 ferric nitrilotriacetate iron nitrilotriacetate iron nitrilotriacetic acid |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fe-NTA Induced Reactive Oxygen Species Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferric nitrilotriacetate (Fe-NTA) is a potent nephrotoxic and carcinogenic agent widely utilized in experimental models to induce oxidative stress. Its ability to generate reactive oxygen species (ROS) in a controlled manner provides a valuable tool for studying the mechanisms of oxidative damage and the efficacy of antioxidant interventions. This technical guide provides a comprehensive overview of the core principles of Fe-NTA-induced ROS generation, detailed experimental protocols for its measurement, and a summary of the key signaling pathways involved. Quantitative data from various studies are presented in structured tables for easy comparison, and critical experimental and signaling workflows are visualized using diagrams. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and oxidative stress-related diseases.
Introduction to Fe-NTA and Reactive Oxygen Species
This compound (Fe-NTA) is a chelate of iron that, upon administration in biological systems, participates in redox cycling, leading to the generation of highly reactive oxygen species (ROS). ROS, including the superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), are byproducts of normal cellular metabolism. However, their overproduction, a state known as oxidative stress, can lead to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Fe-NTA is a well-established tool to induce oxidative stress in both in vivo and in vitro models, primarily due to its ability to catalyze the Fenton and Haber-Weiss reactions, resulting in the production of hydroxyl radicals.[1][2] This makes Fe-NTA an invaluable compound for studying the pathophysiology of diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and renal and hepatic toxicity.[3][4]
The Core Mechanism: Fe-NTA-Induced ROS Generation
The primary mechanism by which Fe-NTA generates ROS is through a Fenton-like reaction. In this process, the ferrous form of the iron chelate (Fe²⁺-NTA) reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH), a hydroxide (B78521) ion (OH⁻), and the ferric form of the chelate (Fe³⁺-NTA). The Fe³⁺-NTA can then be reduced back to Fe²⁺-NTA by cellular reductants such as superoxide radicals, creating a cyclical process that continuously generates ROS.
Quantitative Data on Fe-NTA Induced Oxidative Stress
The following tables summarize quantitative data from various studies on the effects of Fe-NTA on markers of oxidative stress in both in vivo and in vitro models.
Table 1: In Vivo Studies of Fe-NTA Induced Oxidative Stress in Rats
| Parameter Measured | Tissue | Fe-NTA Dose | Observation | Reference |
| Glutathione (B108866) (GSH) | Liver | - | Depleted to ~35% of control | [5] |
| Catalase Activity | Liver | - | Decreased to 45-55% of control | [5] |
| Glutathione Peroxidase Activity | Liver | - | Decreased to 45-55% of control | [5] |
| Glutathione Reductase Activity | Liver | - | Decreased to 45-55% of control | [5] |
| Glucose-6-Phosphate Dehydrogenase Activity | Liver | - | Decreased to 45-55% of control | [5] |
| Hepatic Microsomal Lipid Peroxidation | Liver | - | Increased more than three-fold | [5] |
| Renal Lipid Peroxidation | Kidney | 9 mg Fe/kg body weight | Enhanced | [6] |
| Hydrogen Peroxide (H₂O₂) Generation | Kidney | 9 mg Fe/kg body weight | Enhanced | [6] |
| Renal Glutathione Content | Kidney | 9 mg Fe/kg body weight | Reduced | [6] |
Table 2: In Vitro Studies of Fe-NTA Induced Oxidative Stress
| Cell Line | Fe-NTA Concentration | Parameter Measured | Observation | Reference |
| LX-2 (Human Hepatic Stellate Cells) | 0.5 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.616 to 0.487 U/ml | [7] |
| LX-2 (Human Hepatic Stellate Cells) | 1.0 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.616 to 0.401 U/ml | [7] |
| LX-2 (Human Hepatic Stellate Cells) | 1.5 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.616 to 0.343 U/ml | [7] |
| Chang Liver Cells | 0.5 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.525 to 0.346 U/ml | [7] |
| Chang Liver Cells | 1.0 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.525 to 0.273 U/ml | [7] |
| Chang Liver Cells | 1.5 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.525 to 0.198 U/ml | [7] |
| LX-2 (Human Hepatic Stellate Cells) | 0.5, 1.0, 1.5 mmol/L | Bcl-2/GAPDH Ratio (Western Blot) | Increased from 0.350 to 0.529, 0.660, 0.826 respectively | [7] |
| LX-2 (Human Hepatic Stellate Cells) | 0.5, 1.0, 1.5 mmol/L | Bax/GAPDH Ratio (Western Blot) | Decreased from 1.145 to 0.892, 0.967, 0.729 respectively | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess Fe-NTA-induced oxidative stress.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure total intracellular ROS levels in adherent cells.
Materials:
-
Adherent cells
-
24-well or 96-well culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phenol (B47542) red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 24-well or 96-well plate at a density that allows for optimal growth and treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Fe-NTA Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of Fe-NTA. Incubate for the desired period.
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed, phenol red-free medium to a final working concentration of 10-25 µM.
-
Staining: Remove the Fe-NTA-containing medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement:
-
Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Microplate Reader: After washing, add PBS or a suitable buffer to the wells and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Lipid Peroxidation Assay (TBARS Method)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Tissue homogenate or cell lysate
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice.
-
Reaction Mixture: To a tube containing the sample, add a solution of TCA, TBA, and HCl. To prevent further lipid peroxidation during the assay, BHT can be added to the reaction mixture.
-
Incubation: Incubate the mixture at 95°C for 60 minutes. This allows for the reaction between MDA in the sample and TBA to form a colored adduct.
-
Cooling and Centrifugation: Cool the tubes on ice and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated using known concentrations of an MDA standard.
Antioxidant Enzyme Activity Assays
The activities of key antioxidant enzymes are often measured to assess the cellular response to oxidative stress.
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Enzyme Reaction: Add the cell lysate or tissue homogenate to the reaction mixture to initiate the decomposition of H₂O₂.
-
Measurement: Monitor the decrease in absorbance at 240 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the catalase activity.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of H₂O₂ at 240 nm. One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
This assay measures the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing NBT, riboflavin, and a suitable buffer.
-
Enzyme Reaction: Add the cell lysate or tissue homogenate to the reaction mixture.
-
Photochemical Reaction: Expose the reaction mixture to a light source to initiate the photochemical reduction of NBT by superoxide radicals generated from the riboflavin/light system. SOD in the sample will compete for the superoxide radicals, thus inhibiting the reduction of NBT.
-
Measurement: Measure the absorbance of the resulting formazan (B1609692) product at 560 nm.
-
Calculation: Calculate the percentage of inhibition of NBT reduction by the sample compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
This assay measures the reduction of an organic peroxide by GPx, coupled to the oxidation of NADPH by glutathione reductase.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing glutathione (GSH), glutathione reductase, NADPH, and a suitable buffer.
-
Enzyme Reaction: Add the cell lysate or tissue homogenate to the reaction mixture.
-
Initiation: Initiate the reaction by adding a substrate for GPx, such as cumene (B47948) hydroperoxide or tert-butyl hydroperoxide.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
-
Calculation: Calculate the GPx activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH at 340 nm.
This assay measures the reduction of oxidized glutathione (GSSG) to GSH by GR, with the concomitant oxidation of NADPH.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing GSSG, NADPH, and a suitable buffer.
-
Enzyme Reaction: Add the cell lysate or tissue homogenate to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
-
Calculation: Calculate the GR activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH at 340 nm.
Signaling Pathways Activated by Fe-NTA-Induced Oxidative Stress
Fe-NTA-induced ROS can activate a variety of intracellular signaling pathways, leading to cellular responses ranging from adaptation and survival to apoptosis and carcinogenesis. A key pathway involved in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[8] Upon exposure to oxidative stress induced by Fe-NTA, reactive cysteine residues in Keap1 are oxidized, leading to a conformational change that results in the dissociation of Nrf2.[8] Liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative damage and restore cellular redox homeostasis.
Experimental Workflow for Studying Fe-NTA Induced Oxidative Stress In Vitro
The following diagram outlines a typical experimental workflow for investigating the effects of Fe-NTA on cultured cells.
References
- 1. A spectrophotometric method for determination of catalase activity in small tissue samples: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. scispace.com [scispace.com]
- 3. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 4. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ferric Nitrilotriacetate-Induced Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric nitrilotriacetate (Fe-NTA) is a potent nephrotoxic and carcinogenic agent widely utilized in experimental models to induce oxidative stress and study its pathological consequences.[1][2][3] Its administration, typically via intraperitoneal injection, leads to a rapid and significant increase in lipid peroxidation, particularly in the kidneys and liver.[4][5] This technical guide provides a comprehensive overview of the Fe-NTA-induced lipid peroxidation pathway, detailing the underlying molecular mechanisms, experimental protocols for its assessment, and quantitative data from relevant studies.
Core Mechanism: The Fenton Reaction and Oxidative Cascade
The toxicity of Fe-NTA is primarily attributed to its ability to catalyze the generation of highly reactive oxygen species (ROS) through an iron-dependent mechanism.[2] After intraperitoneal injection, Fe-NTA is filtered by the glomerulus and delivered to the renal proximal tubules.[2] In the tubular lumen, the ferric iron (Fe³⁺) in the Fe-NTA complex is reduced to ferrous iron (Fe²⁺) by endogenous reducing agents such as cysteine, a component of the glutathione (B108866) (GSH) cycle.[2]
This reduction is a critical step, as Fe²⁺ readily participates in the Fenton reaction , where it reacts with hydrogen peroxide (H₂O₂) to produce the highly damaging hydroxyl radical (•OH).[6][7]
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ [7]
The newly generated hydroxyl radicals are extremely reactive and can abstract hydrogen atoms from polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction known as lipid peroxidation.[6] This process leads to the formation of lipid hydroperoxides (LOOH), which are unstable and can decompose to form a variety of cytotoxic byproducts, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[5] These aldehydes can cross-link proteins and DNA, leading to cellular dysfunction and damage.[5]
The Fe-NTA-induced oxidative stress also depletes the cell's antioxidant defenses, including glutathione (GSH) and antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide (B77818) dismutase, further exacerbating the cellular damage.[8]
Signaling Pathway of Fe-NTA Induced Lipid Peroxidation
Caption: Fe-NTA induced lipid peroxidation pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Fe-NTA on markers of lipid peroxidation and antioxidant enzyme activities in rats.
Table 1: Effect of Fe-NTA on Lipid Peroxidation Markers in Rat Kidney
| Parameter | Control | Fe-NTA Treated | Fold Change | Reference |
| Malondialdehyde (MDA) + 4-Hydroxyalkenals (4-HDA) (nmol/mg protein) | ~0.2 | ~1.2 (1h post-injection) | ~6.0 | [5] |
| 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) / 10⁵ dG | ~0.5 | ~4.5 (6h post-injection) | ~9.0 | [3] |
| Conjugated Dienes (µmol/g tissue) | Not specified | Significant increase 1-4h post-injection | - | [4] |
| 7-Ketocholesterol (µg/g tissue) | Not specified | Significant increase 1-4h post-injection | - | [4] |
Table 2: Effect of Fe-NTA on Antioxidant Enzyme Activities in Rat Kidney
| Enzyme | Control | Fe-NTA Treated | % Decrease | Reference |
| Catalase (units/mg protein) | Not specified | 45-65% decrease | 45-65% | [8] |
| Glutathione Peroxidase (units/mg protein) | Not specified | 45-65% decrease | 45-65% | [8] |
| Glutathione Reductase (units/mg protein) | Not specified | Dose-dependent decrease | - | [8] |
| Glutathione S-transferase (units/mg protein) | Not specified | Dose-dependent decrease | - | [8] |
| Glutathione (GSH) (nmol/mg protein) | Not specified | ~55% of control | ~45% | [8] |
Experimental Protocols
Preparation of this compound (Fe-NTA) Solution for In Vivo Studies
This protocol is adapted from a detailed procedure for preparing stable Fe-NTA solutions.[9]
Materials:
-
Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Nitrilotriacetic acid (NTA), disodium (B8443419) salt
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Distilled water
Procedure:
-
Prepare a 150 mM Ferric Nitrate Solution: Dissolve an appropriate amount of ferric nitrate nonahydrate in distilled water.
-
Prepare a 300 mM NTA Solution: Dissolve nitrilotriacetic acid, disodium salt, in distilled water. The pH of this solution should be adjusted to ~7.0 with sodium bicarbonate.
-
Complex Formation: Slowly add the ferric nitrate solution to the NTA solution with constant stirring. A 1:2 molar ratio of Fe³⁺ to NTA is recommended for stability. The solution will turn a brownish-yellow color.
-
Final Formulation: Adjust the pH of the final solution to 7.4 with sodium bicarbonate. Add sodium chloride to a final concentration of 0.9% (w/v) to make the solution isotonic.
-
Sterilization and Storage: Sterilize the Fe-NTA solution by filtration through a 0.22 µm filter. Store the solution at 4°C and use within a few days of preparation. The final iron concentration is typically adjusted for a dose of 9-15 mg Fe/kg body weight for intraperitoneal injection in rats.[2][4]
Experimental Workflow for Fe-NTA Induced Lipid Peroxidation in Rats
Caption: Experimental workflow for Fe-NTA studies.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA in Kidney Tissue
This protocol is for the quantification of malondialdehyde (MDA), a marker of lipid peroxidation.[10][11][12]
Materials:
-
Kidney tissue homogenate (prepared in 1.15% KCl)
-
10% Trichloroacetic acid (TCA)
-
0.67% Thiobarbituric acid (TBA)
-
Malondialdehyde bis(dimethyl acetal) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve
-
Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation
Procedure:
-
Sample Preparation: To 0.1 mL of tissue homogenate, add 0.2 mL of ice-cold 10% TCA to precipitate proteins.[12]
-
Centrifugation: Vortex the mixture and centrifuge at 2,200 x g for 15 minutes at 4°C.[12]
-
Reaction Mixture: Transfer 0.2 mL of the supernatant to a new tube and add an equal volume of 0.67% TBA.[12]
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes. A pink color will develop.[12]
-
Cooling: Cool the tubes on ice.
-
Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with malondialdehyde bis(dimethyl acetal) or 1,1,3,3-tetramethoxypropane. Results are typically expressed as nmol of MDA per mg of protein.
HPLC Method for 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Kidney DNA
This protocol provides a general framework for the analysis of 8-OHdG, a marker of oxidative DNA damage, in tissue.[13][14]
Materials:
-
Kidney tissue
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., 50 mM potassium phosphate (B84403) buffer with methanol (B129727) or acetonitrile)
-
8-OHdG standard
Procedure:
-
DNA Extraction: Extract DNA from kidney tissue using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.
-
DNA Digestion:
-
Digest the DNA to deoxynucleosides by incubating with nuclease P1 at 37°C for 30 minutes.
-
Follow this with incubation with alkaline phosphatase at 37°C for 1 hour to dephosphorylate the deoxynucleoside monophosphates.
-
-
Sample Preparation: Filter the digested DNA sample through a 0.22 µm filter before injection into the HPLC system.
-
HPLC-ECD Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use an isocratic mobile phase (e.g., 50 mM potassium phosphate buffer, pH 5.5, with 5-10% methanol) at a flow rate of 1.0 mL/min.
-
Detect 8-OHdG using an electrochemical detector set at an optimal potential (e.g., +600 mV).
-
-
Quantification: Quantify the amount of 8-OHdG by comparing the peak area to a standard curve generated with known concentrations of 8-OHdG. Results are typically expressed as the number of 8-OHdG molecules per 10⁵ deoxyguanosine (dG) molecules.
Antioxidant Enzyme Activity Assays in Kidney Homogenate
Catalase Activity Assay [15][16][17]
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm.
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 10 mM H₂O₂.
-
Add a small amount of kidney tissue homogenate to initiate the reaction.
-
Immediately measure the decrease in absorbance at 240 nm for 1-2 minutes.
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Glutathione Peroxidase (GPx) Activity Assay [7][18][19][20][21]
Principle: This is a coupled enzyme assay where GPx reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH is monitored at 340 nm.
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM GSH, 0.2 mM NADPH, and 1 unit/mL glutathione reductase.
-
Add kidney tissue homogenate and pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding a substrate like cumene hydroperoxide or H₂O₂.
-
Measure the decrease in absorbance at 340 nm.
-
One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Superoxide Dismutase (SOD) Activity Assay [1][22][23][24]
Principle: This assay is based on the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or cytochrome c) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 0.1 mM EDTA, xanthine, and NBT.
-
Add kidney tissue homogenate.
-
Initiate the reaction by adding xanthine oxidase.
-
Measure the increase in absorbance at 560 nm (for NBT reduction) over several minutes.
-
The SOD activity is calculated as the percentage of inhibition of the rate of NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Histopathological Analysis of Kidney Tissue
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining [25][26][27]
Principle: H&E staining is a standard histological method used to visualize tissue morphology. Hematoxylin stains cell nuclei blue/purple, while eosin stains the cytoplasm and extracellular matrix pink/red.
Procedure:
-
Fixation: Fix kidney tissue in 10% neutral buffered formalin immediately after collection.
-
Processing: Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Hematoxylin Staining: Stain with Harris's hematoxylin for 5-10 minutes.
-
Differentiation: Briefly dip in 0.3% acid alcohol to remove excess stain.
-
Bluing: "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the hematoxylin blue.
-
Eosin Staining: Counterstain with eosin Y for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope for evidence of tubular necrosis, inflammation, and other pathological changes.
Conclusion
The Fe-NTA model is a robust and well-characterized system for inducing and studying lipid peroxidation and its downstream consequences. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals aiming to investigate the mechanisms of oxidative stress-induced tissue injury and to evaluate the efficacy of potential therapeutic interventions. Careful adherence to these established methodologies will ensure the generation of reliable and reproducible data in this important area of research.
References
- 1. mmpc.org [mmpc.org]
- 2. Oxidative changes in the rat brain by intraperitoneal injection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cholesterol as target of Fe-NTA-induced lipid peroxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 13. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mmpc.org [mmpc.org]
- 18. researchgate.net [researchgate.net]
- 19. sciencellonline.com [sciencellonline.com]
- 20. nwlifescience.com [nwlifescience.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. ias.ac.in [ias.ac.in]
- 24. resources.novusbio.com [resources.novusbio.com]
- 25. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 26. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 27. stainsfile.com [stainsfile.com]
Ferric Nitrilotriacetate (Fe-NTA) as an Inducer of Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and renal injury. Ferric nitrilotriacetate (Fe-NTA), a potent pro-oxidant, has been instrumental as a chemical inducer of ferroptosis in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the role of Fe-NTA in initiating ferroptotic cell death. It details the underlying signaling pathways, presents quantitative data on key ferroptotic markers, and offers detailed experimental protocols for the application of Fe-NTA in research settings. The guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and utilize Fe-NTA as a tool to investigate the mechanisms of ferroptosis and explore its therapeutic potential.
Introduction to Fe-NTA-Induced Ferroptosis
This compound (Fe-NTA) is a metal chelate that facilitates the delivery of iron into cells, leading to a state of iron overload. This excess intracellular iron is a key initiator of ferroptosis. The primary mechanism involves the generation of reactive oxygen species (ROS) through the Fenton reaction, which subsequently triggers lipid peroxidation, the hallmark of ferroptosis.[1][2] Fe-NTA has been extensively used in animal models to induce oxidative stress, leading to conditions such as renal cell carcinoma.[1][3] Understanding the mechanisms by which Fe-NTA induces ferroptosis is crucial for elucidating the broader role of this cell death pathway in disease and for the development of novel therapeutic strategies.
Core Signaling Pathways in Fe-NTA-Induced Ferroptosis
The induction of ferroptosis by Fe-NTA is a multi-faceted process involving the interplay of iron metabolism, lipid peroxidation, and the cellular antioxidant defense systems.
Iron Metabolism and the Fenton Reaction
Upon administration, Fe-NTA releases ferric iron (Fe³⁺), which is taken up by cells. Intracellularly, Fe³⁺ is reduced to ferrous iron (Fe²⁺). This divalent iron then participates in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals are potent initiators of lipid peroxidation.
Lipid Peroxidation Cascade
The hydroxyl radicals generated from the Fenton reaction attack polyunsaturated fatty acids (PUFAs) within cellular membranes, initiating a chain reaction of lipid peroxidation. This process leads to the accumulation of lipid hydroperoxides (L-OOH) and reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which cause membrane damage and ultimately, cell death.[4]
The Role of GPX4 and the Glutathione (B108866) System
The primary defense against lipid peroxidation is the glutathione peroxidase 4 (GPX4) enzyme, which utilizes reduced glutathione (GSH) to detoxify lipid hydroperoxides into non-toxic lipid alcohols. Fe-NTA-induced oxidative stress can overwhelm this system by depleting GSH and/or directly inactivating GPX4, leading to the unchecked accumulation of lipid peroxides and the execution of ferroptosis.
Involvement of ACSL4, p53, and Nrf2
Several key proteins have been identified as regulators of ferroptosis, and their roles in the context of Fe-NTA-induced cell death are an active area of research.
-
ACSL4 (Acyl-CoA Synthetase Long-chain Family Member 4): ACSL4 is crucial for the esterification of long-chain PUFAs into phospholipids, which are the primary substrates for lipid peroxidation.[5][6] High expression of ACSL4 is associated with increased sensitivity to ferroptosis.
-
p53: The tumor suppressor p53 has a dual role in regulating ferroptosis. It can promote ferroptosis by inhibiting the expression of SLC7A11, a key component of the cystine/glutamate antiporter that is necessary for GSH synthesis.[7][8] Conversely, p53 can also suppress ferroptosis under certain conditions.[9]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is a master regulator of the antioxidant response.[10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide range of antioxidant genes, including those involved in GSH synthesis and iron metabolism, thereby conferring resistance to ferroptosis.[12][13]
Quantitative Data on Fe-NTA-Induced Ferroptosis Markers
The following tables summarize quantitative data from studies investigating the effects of Fe-NTA on key markers of ferroptosis.
Table 1: In Vivo Effects of Fe-NTA on Renal Lipid Peroxidation
| Animal Model | Fe-NTA Dosage | Duration | Tissue | Marker | Fold Change vs. Control | Reference |
| Male Wistar Rats | 15 mg Fe/kg (i.p.) | Single injection | Kidney | TBARS | Significantly increased | [2] |
| Male A/J Mice | 1.8-2.7 mg Fe/kg/day (i.p.) | 5 days | Kidney | Proximal tubular cell necrosis | Present | [3] |
Table 2: In Vivo Effects of Iron Overload on Ferroptosis Markers
| Animal Model | Treatment | Duration | Tissue | Marker | Observation | Reference |
| Mice | High iron diet | - | Liver | GPX4 mRNA & protein | Decreased | [12] |
| Mice | High iron diet | - | Liver | SLC7A11 mRNA & protein | Decreased | [12] |
| Mice | High iron diet | - | Liver | ACSL4 mRNA & protein | Increased | [12] |
| Patients with MODS | - | - | Plasma | Catalytic Iron (Fecmax) | Higher in deceased patients | [14] |
| Patients with MODS | - | - | Plasma | Malondialdehyde (MDAmax) | Higher in deceased patients | [14] |
Experimental Protocols
In Vitro Induction of Ferroptosis with Fe-NTA
Objective: To induce ferroptosis in cultured cells using Fe-NTA.
Materials:
-
Cell line of interest (e.g., HT-1080, HepG2)
-
Complete cell culture medium
-
Ferric chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA)
-
Sterile PBS
-
Ferrostatin-1 (Fer-1) or other ferroptosis inhibitors (for control experiments)
Protocol:
-
Preparation of Fe-NTA solution:
-
Prepare a stock solution of FeCl₃ in sterile water.
-
Prepare a stock solution of NTA in sterile water, adjusting the pH to 7.0 with NaOH.
-
To prepare the Fe-NTA working solution, mix the FeCl₃ and NTA stock solutions in a 1:2 molar ratio (Fe:NTA) and dilute to the desired final concentration in cell culture medium. It is recommended to prepare this solution fresh for each experiment.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA analysis) at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing the desired concentration of Fe-NTA. A typical starting concentration range to test is 50-500 µM.[15]
-
For control wells, add medium with vehicle (the solvent used for Fe-NTA) or medium containing Fe-NTA and a ferroptosis inhibitor (e.g., 1 µM Fer-1).
-
-
Incubation:
-
Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal time point for observing ferroptosis.[15]
-
-
Assessment of Ferroptosis:
-
Cell Viability: Measure cell viability using assays such as MTT or CellTiter-Glo®.
-
Lipid Peroxidation:
-
C11-BODIPY 581/591 Staining: This fluorescent probe can be used to detect lipid ROS by flow cytometry or fluorescence microscopy.
-
Malondialdehyde (MDA) Assay: Measure MDA levels, a byproduct of lipid peroxidation, using a commercially available kit.
-
-
GPX4 Activity: Measure GPX4 activity using a commercially available assay kit.
-
Western Blotting: Analyze the protein expression levels of key ferroptosis regulators such as GPX4, ACSL4, SLC7A11, and ferritin.
-
In Vivo Induction of Renal Cell Carcinoma in Mice with Fe-NTA
Objective: To induce renal cell carcinoma in mice through chronic administration of Fe-NTA, a model that involves ferroptosis-related oxidative stress.
Materials:
-
Fe-NTA solution (prepared as described for the in vitro protocol, sterile and suitable for injection)
-
Sterile syringes and needles
Protocol:
-
Animal Handling and Acclimatization:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
-
Fe-NTA Administration:
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Body weight should be recorded weekly.
-
-
Endpoint and Tissue Collection:
-
The experiment can be terminated at a predetermined time point (e.g., 420 days after the start of the experiment to observe tumor development).[1][3]
-
Euthanize the mice according to approved institutional protocols.
-
Perform a necropsy and collect the kidneys and other organs for histological analysis and molecular studies.
-
-
Analysis:
-
Histopathology: Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess for renal tubular necrosis and the presence of renal cell carcinoma.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of ferroptosis (e.g., 4-HNE) and cell proliferation (e.g., Ki-67).
-
Molecular Analysis: Snap-freeze portions of the kidney tissue in liquid nitrogen for subsequent RNA or protein extraction to analyze the expression of ferroptosis-related genes and proteins.
-
Visualizing Fe-NTA-Induced Ferroptosis Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Fe-NTA-induced ferroptosis.
Caption: Core mechanism of Fe-NTA-induced ferroptosis.
Caption: Key regulators of Fe-NTA-induced ferroptosis.
Caption: In vivo experimental workflow for Fe-NTA studies.
Conclusion
This compound is a robust and widely used tool for inducing ferroptosis, providing a valuable model for studying the intricate mechanisms of this form of regulated cell death. The pathways initiated by Fe-NTA, centered on iron-dependent lipid peroxidation, are modulated by key cellular regulators such as GPX4, p53, and Nrf2. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute studies aimed at further unraveling the complexities of ferroptosis and its implications in health and disease. As our understanding of ferroptosis deepens, the targeted induction of this pathway holds promise for the development of novel therapeutic interventions for a range of diseases, including cancer and ischemic injuries.
References
- 1. Subacute nephrotoxicity and induction of renal cell carcinoma in mice treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Particulate matter induces ferroptosis by accumulating iron and dysregulating the antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive and prognostic impact of ferroptosis-related genes ACSL4 and GPX4 on breast cancer treated with neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tumor suppressor protein p53 and the ferroptosis network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53 in ferroptosis regulation: the new weapon for the old guardian - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Breakdown of an ironclad defense system: The critical role of NRF2 in mediating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Ferroptotic Effects of Nrf2: Beyond the Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial oxidative stress mediated Fe-induced ferroptosis via the NRF2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prevention of ferroptosis in acute scenarios: an in vitro study with classic and novel anti-ferroptotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferric Nitrilotriacetate: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric nitrilotriacetate (Fe-NTA) is a metal chelate complex that has garnered significant attention in the scientific community due to its potent ability to induce oxidative stress. This property has established Fe-NTA as a valuable tool in experimental models for studying conditions associated with iron overload and oxidative damage, including renal and hepatic carcinogenesis.[1][2] This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of Fe-NTA, with a focus on its role in biological systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and application of this important chemical compound.
Chemical and Physical Properties
This compound is a coordination complex formed between a ferric iron (Fe³⁺) ion and the tripodal aminopolycarboxylic acid, nitrilotriacetic acid (NTA).[3] The chelation of iron by NTA enhances its solubility and reactivity at physiological pH.[4] Key quantitative properties of Fe-NTA are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆FeNO₆ | [5] |
| Molecular Weight | 243.96 g/mol | [5] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in aqueous ammonia (B1221849) and alkali solutions; slightly soluble in hot water; insoluble in most organic solvents. | [6] |
| Standard Redox Potential (Fe³⁺-NTA/Fe²⁺-NTA) | +0.59 V (at pH 7.0) | [4] |
| Log Stability Constant (log K) | The stability of the Fe(III)-NTA complex is pH-dependent. At 35°C and an ionic strength of 0.1 M, the log K value for the mixed ligand complex of Fe(III)-NTA with methyl cysteine was found to be 5.72 ± 0.09.[7][8] Other studies have also investigated the stability constants under various conditions.[2][9] | [7][8] |
Reactivity and Mechanism of Action
The primary driver of Fe-NTA's biological effects is its ability to participate in redox cycling and generate highly reactive oxygen species (ROS). This reactivity is central to its use as an inducer of oxidative stress in experimental models.
Fenton and Haber-Weiss Reactions
Fe-NTA is a potent catalyst of Fenton and Haber-Weiss-type reactions. In the presence of reducing agents, such as superoxide (B77818) radicals (O₂⁻) or ascorbate, the ferric iron (Fe³⁺) in the Fe-NTA complex is reduced to ferrous iron (Fe²⁺). The resulting Fe²⁺-NTA can then react with hydrogen peroxide (H₂O₂) to produce the highly damaging hydroxyl radical (•OH).[10] This catalytic cycle can lead to a significant amplification of oxidative damage.
Lipid Peroxidation
The hydroxyl radicals generated by Fe-NTA-mediated reactions can initiate lipid peroxidation, a chain reaction that damages cellular membranes. This process involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of a lipid radical. This radical can then react with molecular oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen atom from another lipid molecule. This cascade of events results in the degradation of lipids, loss of membrane integrity, and the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further contribute to cellular damage.[11]
DNA Damage
The ROS produced by Fe-NTA can also directly damage DNA, leading to single- and double-strand breaks, base modifications, and the formation of DNA adducts.[11] This genotoxicity is a key factor in the carcinogenic properties of Fe-NTA.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound.
Measurement of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product.[12]
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to remove debris.
-
Reaction Mixture: To a known volume of the sample supernatant, add a solution of TBA and an acid (e.g., trichloroacetic acid, TCA).
-
Incubation: Incubate the mixture at 95-100°C for a specified time (e.g., 60 minutes) to allow for the reaction to occur.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA.[1][13]
Measurement of Antioxidant Enzyme Activity
The activities of key antioxidant enzymes are often measured to assess the cellular response to Fe-NTA-induced oxidative stress.
-
Superoxide Dismutase (SOD): SOD activity can be measured by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.[14][15]
-
Catalase (CAT): Catalase activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time, which can be measured by the decrease in absorbance at 240 nm.[14][16]
-
Glutathione (B108866) Peroxidase (GPx): GPx activity is typically measured indirectly by a coupled assay in which glutathione reductase (GR) and NADPH are used. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[14][17]
Detection of Reactive Oxygen Species (ESR Spin Trapping)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly specific technique for detecting and identifying free radicals.[18]
Principle: Short-lived, highly reactive radicals are "trapped" by a spin trapping agent (e.g., DMPO, PBN) to form a more stable radical adduct that can be detected by ESR. The resulting ESR spectrum provides information about the identity of the trapped radical.[19][20]
Procedure:
-
Sample Preparation: Prepare the reaction mixture containing the source of radicals (e.g., cells or a chemical system with Fe-NTA), the spin trapping agent, and any other necessary components in a suitable buffer.
-
ESR Measurement: Transfer the sample to a capillary tube and place it in the ESR spectrometer.
-
Data Acquisition: Record the ESR spectrum. The parameters of the spectrum (e.g., g-value, hyperfine splitting constants) are used to identify the trapped radical.[21][22]
Signaling Pathways and Logical Relationships
Fe-NTA-induced oxidative stress triggers a complex network of intracellular signaling pathways that ultimately determine the cellular fate, including adaptation, apoptosis, or ferroptosis.
Fe-NTA Induced Oxidative Stress and Cellular Response
The generation of ROS by Fe-NTA is the initial event that triggers downstream signaling. This leads to oxidative damage to lipids, proteins, and DNA, which in turn activates cellular stress response pathways.
References
- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]
- 4. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nitrilotriacetic acid [chembk.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular damage by this compound and ferric citrate in V79 cells: interrelationship between lipid peroxidation, DNA strand breaks and sister chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Blood Catalase, Superoxide Dismutase, and Glutathione Peroxidase Activities in Alcohol- and Opioid-Addicted Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Methodological Considerations of Electron Spin Resonance Spin Trapping" by Min Sook Jeong, Kyeong-Nam Yu et al. [engagedscholarship.csuohio.edu]
- 20. syntechinnovation.com [syntechinnovation.com]
- 21. researchgate.net [researchgate.net]
- 22. An Advanced Electron Spin Resonance (ESR) Spin-Trapping and LC/(ESR)/MS Technique for the Study of Lipid Peroxidation [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis and Characterization of Ferric Nitrilotriacetate (FeNTA)
Abstract
This compound (FeNTA) is a chelate complex of iron and nitrilotriacetic acid that serves as a critical tool in biomedical research. Its primary application lies in its ability to induce oxidative stress, making it an invaluable compound for studying cellular damage, carcinogenesis, and the efficacy of antioxidant compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of FeNTA. It includes detailed experimental protocols for its preparation and analysis, a summary of its physicochemical properties, and visual diagrams of its synthesis workflow and mechanism of action to facilitate understanding and replication in a laboratory setting.
Introduction
Nitrilotriacetic acid (NTA) is an aminotricarboxylic acid known for its high binding affinity for various divalent and trivalent metal cations, with a particularly strong affinity for ferric iron (Fe³⁺).[3][4] The resulting complex, this compound (FeNTA), is a stable, water-soluble compound that can effectively deliver iron to biological systems.[2]
In research, particularly in toxicology and drug development, FeNTA is widely used as a model compound to induce iron overload and subsequent oxidative stress.[2] Upon administration, the Fe(III) in the NTA complex is reduced to Fe(II), which can then participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. This process leads to widespread damage to lipids, proteins, and DNA, and has been instrumental in developing animal models for conditions like renal cell carcinoma.[2][3] Understanding the precise preparation and characterization of FeNTA solutions is therefore paramount for reproducible and reliable experimental outcomes.[5]
Synthesis of this compound
The synthesis of FeNTA is typically performed in an aqueous solution. The primary challenge in its preparation is preventing the precipitation of ferric hydroxide (B78521) (Fe(OH)₃), which readily forms at neutral or alkaline pH.[3] Therefore, careful control of pH and the molar ratio of iron to NTA are critical.[3][5] A slight excess of NTA is often used to ensure all ferric ions are chelated, which enhances the stability of the solution.[5]
Experimental Protocol: Preparation of Aqueous FeNTA Solution
This protocol details a standardized method for preparing a stable FeNTA stock solution.[3][5]
I. Materials and Reagents:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Nitrilotriacetic acid, trisodium (B8492382) salt (Na₃NTA)
-
Potassium hydrogen phthalate (B1215562) (KHP)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
II. Equipment:
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
-
pH meter
III. Preliminary Steps: Standardization of Reagents
-
Preparation and Standardization of NaOH Solution:
-
Prepare an approximately 0.1 M NaOH solution.
-
Standardize it by titrating against a known mass of primary standard KHP to determine its precise concentration.
-
-
Preparation and Standardization of Na₃NTA Solution:
-
Accurately weigh Na₃NTA and dissolve it in deionized water to create a stock solution (e.g., 0.1 M).
-
The concentration can be confirmed by titration with the standardized NaOH solution.[3]
-
-
Preparation of FeCl₃ Solution:
-
Prepare a stock solution of FeCl₃ (e.g., 0.1 M) in a slightly acidic solution (e.g., 0.01 M HCl) to prevent initial hydrolysis. The exact iron concentration should be determined by a method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3]
-
IV. FeNTA Solution Preparation:
-
In a beaker, place a specific volume of the standardized Na₃NTA solution.
-
While stirring continuously, slowly add the standardized FeCl₃ solution to the NTA solution. A typical molar ratio is 1:1.1 or 1:1.2 (Fe:NTA) to ensure a slight excess of the chelating agent.[5]
-
Monitor the pH of the solution. A stable complex forms, and the solution should appear clear and yellowish-brown.
-
Carefully adjust the pH to the desired level (e.g., 7.4 for physiological studies) using the standardized NaOH or HCl. Add the acid or base dropwise while stirring vigorously to avoid localized high concentrations that could cause precipitation.[3]
-
Once the target pH is reached and the solution is stable, transfer it to a volumetric flask and add deionized water to the final volume.
-
Store the solution in a cool, dark place. The stability of dilute solutions is higher.[5]
Caption: A flowchart illustrating the key steps for the preparation of a standardized aqueous solution of this compound.
Characterization of this compound
Once synthesized, the FeNTA complex must be characterized to confirm its formation, determine its concentration, and assess its stability. The primary techniques for this are UV-Visible and Fourier-Transform Infrared spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and non-destructive technique used to confirm the formation of the FeNTA complex and accurately determine its concentration via the Beer-Lambert Law.[6][7] The electronic transitions within the complex result in a characteristic absorption spectrum.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Calibrate the instrument using a reference cuvette containing the same buffer as the sample.
-
Scan the FeNTA solution over a wavelength range of 200-600 nm to identify the maximum absorbance wavelength (λₘₐₓ). The spectrum of FeNTA typically shows a broad absorption band in the UV region.[8]
-
Prepare a series of dilutions of the FeNTA stock solution with known concentrations.
-
Measure the absorbance of each dilution at the λₘₐₓ.
-
Plot absorbance versus concentration to generate a calibration curve. The slope of this curve corresponds to the molar absorption coefficient (ε), according to the Beer-Lambert Law (A = εcl).
-
-
Concentration Determination: The concentration of any unknown FeNTA solution can be determined by measuring its absorbance and using the established calibration curve or the calculated molar absorption coefficient.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule and to confirm the chelation of the iron ion by the NTA ligand.[9][10] The coordination of the NTA's carboxylate (-COO⁻) and tertiary amine (-N) groups to the Fe³⁺ ion results in characteristic shifts in their vibrational frequencies compared to free NTA.[8]
-
Instrument: An FTIR spectrometer.
-
Sample Preparation:
-
For a solid sample of the FeNTA complex, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[11]
-
For aqueous solutions, an Attenuated Total Reflectance (ATR) accessory is ideal. A drop of the solution is placed on the ATR crystal for analysis.
-
-
Data Acquisition:
-
Acquire a background spectrum of the pure KBr pellet or the clean ATR crystal.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).[10]
-
The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
-
-
Spectral Interpretation: Analyze the spectrum for key changes. The asymmetric and symmetric stretching vibrations of the carboxylate groups in free NTA will shift upon coordination to the Fe³⁺ ion. The C-N stretching vibration may also shift, providing evidence of the successful formation of the chelate complex.
Caption: A diagram showing the parallel workflows for characterizing a synthesized FeNTA solution using UV-Vis and FTIR spectroscopy.
Physicochemical Data
The stability and reactivity of the FeNTA complex are defined by its physicochemical properties.
Table 1: Stability Constants for Fe(III)-NTA and Related Complexes
The stability constant (log K) indicates the strength of the interaction between the metal ion and the ligand. A higher value signifies a more stable complex.
| Complex | Ionic Strength (M) | Temperature (°C) | Log K | Reference |
| [Fe(III)-NTA] | 0.1 | 35 | 13.92 ± 0.07 | [12][13] |
| [Fe(III)-GLDA] | 0.1 | 25 | 15.27 | [14][15] |
| [Fe(III)-HIDS] | 0.1 | 25 | 14.96 | [14][15] |
| [Fe(III)-EDTA] | 0.1 | 25 | 25.1 | [14][15] |
| GLDA (DL-2-(2-carboxymethyl)nitrilotriacetic acid) and HIDS (3-hydroxy-2,2´-iminodisuccinic acid) are biodegradable analogues of NTA. |
Table 2: Molar Absorption Coefficients for FeNTA
The molar absorption coefficient is essential for quantitative analysis using UV-Vis spectroscopy. It can be affected by factors like pH and buffer composition. Recent studies have presented detailed procedures for its accurate determination.[3][5]
| Buffer | pH | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Not Specified | 5.6 | Value requires experimental determination | [5] |
| Not Specified | 7.4 | Value requires experimental determination | [5] |
| Note: The exact value of ε is dependent on the specific wavelength (λₘₐₓ) chosen for measurement and should be determined experimentally under the specific buffer and ionic strength conditions used. The variation of pH between 5.6 and 7.4 has been shown to have little effect on the coefficient's value.[3][5] |
Mechanism of Action: Induction of Oxidative Stress
The primary utility of FeNTA in biomedical research is its role as a potent inducer of oxidative stress.[1] This process is initiated by the in-vivo reduction of the ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form. This reduction can be facilitated by cellular reductants like cysteine.[2] The resulting ferrous-NTA complex is highly reactive and can participate in Fenton-type reactions with endogenous hydrogen peroxide (H₂O₂) to produce highly damaging hydroxyl radicals (•OH).[2] These radicals then attack cellular macromolecules, leading to lipid peroxidation, protein oxidation, and DNA damage, which can ultimately result in cellular injury, apoptosis, or carcinogenesis.[2][3]
Caption: The signaling pathway showing how FeNTA generates reactive oxygen species (ROS) to induce cellular damage.
Conclusion
This compound is a well-established and potent tool for researchers studying the mechanisms of oxidative stress and its pathological consequences. Its utility is, however, entirely dependent on the careful and reproducible preparation of stable, well-characterized solutions. This guide has provided detailed protocols for the synthesis and characterization of FeNTA, summarized key physicochemical data, and illustrated its mechanism of action. By following these standardized procedures, researchers in basic science and drug development can ensure the generation of reliable and high-quality data in their investigations into oxidative stress-related diseases and potential therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation and characterization of iron(III) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultraviolet-Visible Spectroscopy (UV-Vis) – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
- 7. avantesusa.com [avantesusa.com]
- 8. researchgate.net [researchgate.net]
- 9. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 10. rtilab.com [rtilab.com]
- 11. FTIR Imaging vs Spectroscopy: Applications & Limits [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
Unraveling the Double-Edged Sword: A Technical Guide to Ferric Nitrilotriacetate (Fe-NTA)-Induced DNA Damage and Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferric nitrilotriacetate (Fe-NTA) is a potent nephrotoxic and carcinogenic agent extensively utilized in experimental models to investigate the mechanisms of iron-induced oxidative stress and its pathological consequences. This technical guide provides an in-depth exploration of the core mechanisms by which Fe-NTA mediates DNA damage and drives the process of carcinogenesis. We delve into the pivotal role of the Fenton reaction, the subsequent generation of reactive oxygen species (ROS), and the resulting cellular insults, including lipid peroxidation and the formation of mutagenic DNA adducts. Furthermore, this guide elucidates the key signaling pathways, namely NF-κB, AP-1, and TGF-β, that are aberrantly activated in response to Fe-NTA-induced cellular damage, contributing to cell survival, proliferation, and malignant transformation. Detailed experimental protocols for cornerstone assays and a compilation of quantitative data from seminal studies are provided to facilitate reproducible research in this critical area of toxicology and cancer biology.
The Core Mechanism: Iron-Catalyzed Oxidative Damage
The carcinogenic potential of Fe-NTA is intrinsically linked to its ability to deliver iron efficiently to renal proximal tubules, the primary site of its toxic effects.[1][2] Once filtered through the glomeruli, the Fe-NTA complex undergoes reduction from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, a reaction facilitated by the local reductive environment of the renal tubules.[3] This conversion is a critical initiating event, as ferrous iron is a key participant in the Fenton reaction.
The Fenton reaction is a non-enzymatic reaction wherein ferrous iron reacts with hydrogen peroxide (H₂O₂) to generate the highly reactive and damaging hydroxyl radical (•OH).[3][4]
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
These hydroxyl radicals are potent oxidizing agents that can indiscriminately attack a wide array of cellular macromolecules, including lipids, proteins, and nucleic acids, leading to significant cellular damage and genomic instability.[3]
Cellular Insults: Lipid Peroxidation and DNA Adduct Formation
Lipid Peroxidation
The cell membrane, rich in polyunsaturated fatty acids, is a primary target of Fe-NTA-induced oxidative stress. The hydroxyl radicals generated via the Fenton reaction initiate a chain reaction of lipid peroxidation, leading to the formation of reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[3] These byproducts of lipid peroxidation can further exacerbate cellular damage by forming adducts with proteins and DNA, contributing to cellular dysfunction and genotoxicity.[3]
DNA Damage and Adduct Formation
The ultimate driver of Fe-NTA-induced carcinogenesis is the damage inflicted upon the genetic material. Hydroxyl radicals can directly attack the DNA backbone, causing single- and double-strand breaks.[3] Furthermore, oxidative damage to DNA bases leads to the formation of various mutagenic adducts. Among the most well-characterized and abundant of these is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) , a marker of oxidative DNA damage that is strongly implicated in mutagenesis and carcinogenesis.[5] The presence of 8-OHdG can lead to G:C to T:A transversions during DNA replication, a common mutation found in various cancers.[6]
Signaling Pathways in Fe-NTA-Induced Carcinogenesis
The cellular response to Fe-NTA-induced oxidative stress and DNA damage involves the activation of several signaling pathways that can paradoxically promote cell survival and proliferation, ultimately contributing to neoplastic transformation.
NF-κB and AP-1 Signaling
Nuclear factor-kappa B (NF-κB) and Activator protein-1 (AP-1) are transcription factors that play crucial roles in inflammation, immunity, cell survival, and proliferation.[7][8] In the context of Fe-NTA-induced damage, the generation of ROS acts as a potent activator of both NF-κB and AP-1 signaling pathways.[7] Activation of NF-κB typically involves the degradation of its inhibitor, IκBα, allowing the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-survival and pro-inflammatory genes.[9] Similarly, AP-1, a dimeric complex typically composed of proteins from the Jun and Fos families, is activated by various stress signals, including ROS, and promotes the expression of genes involved in cell growth and proliferation.[8] The sustained activation of these pathways in the face of persistent oxidative stress can create a pro-carcinogenic environment.
TGF-β Signaling and Epithelial-Mesenchymal Transition (EMT)
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that can act as both a tumor suppressor in the early stages of cancer and a tumor promoter in later stages.[10][11] In the context of Fe-NTA-induced renal carcinogenesis, TGF-β signaling is implicated in the process of epithelial-mesenchymal transition (EMT).[10] EMT is a cellular program where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, which is associated with increased motility, invasion, and resistance to apoptosis – hallmarks of metastatic cancer.[12] TGF-β can induce EMT through both SMAD-dependent and SMAD-independent pathways, leading to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Fe-NTA-induced carcinogenesis and associated biomarkers.
Table 1: Tumor Incidence in Rodent Models of Fe-NTA-Induced Renal Cell Carcinoma
| Species/Strain | Fe-NTA Dose and Regimen | Tumor Incidence (%) | Latency (weeks) | Reference |
| Male Wistar Rat | 5-10 mg Fe/kg, i.p., 5 days/week for 12 weeks | 25 | >12 | [13] |
| Male Sprague-Dawley Rat | 5-10 mg Fe/kg, i.p., 3-5 times/week for 11 weeks | 71.4 | 52 | [2] |
| Male A/J Mouse | Not specified | High incidence | Not specified | [14] |
| Male C57BL/6J Mouse | Not specified | Lower incidence than A/J | Not specified | [14] |
Table 2: Biomarkers of Oxidative Stress and DNA Damage in Fe-NTA Models
| Biomarker | Animal Model | Treatment | Fold Increase/Concentration | Reference |
| 8-OHdG | Male Wistar Rat Kidney | 10 mg Fe/kg, i.p. (single dose) | Significant increase at 1 and 6 hours | [5] |
| 4-HNE | Male Wistar Rat Kidney | Single Fe-NTA injection | 27.3-fold increase | [3] |
| MDA | Male Wistar Rat Kidney | Single Fe-NTA injection | Most abundant aldehyde | [3] |
| Renal TBARS | Male Wistar Rat | Intraperitoneal injection | Significantly elevated | [3] |
Experimental Protocols
Induction of Renal Cell Carcinoma in Rats
This protocol is a generalized representation based on established models.[2][13]
-
Animal Model: Male Wistar or Sprague-Dawley rats, 4-5 weeks of age.
-
Fe-NTA Preparation: Prepare a fresh solution of Ferric Nitrate (Fe(NO₃)₃·9H₂O) and Nitrilotriacetic acid (NTA) in a 1:4 molar ratio. Adjust the pH to 7.4 with sodium bicarbonate.
-
Dosing Regimen:
-
Administer Fe-NTA via intraperitoneal (i.p.) injection.
-
A typical regimen involves an initial dose of 5 mg Fe/kg for the first 2 days, followed by an escalating dose of 7-10 mg Fe/kg, 3-5 times per week for 9-12 weeks.[2]
-
Monitor animal weight and health status regularly. If weight loss exceeds 10%, suspend injections.
-
-
Tumor Assessment:
-
After the treatment period, animals are monitored for up to one year.
-
At necropsy, kidneys are excised, and tumors are identified macroscopically.
-
Tumor tissue is fixed in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry for renal cell carcinoma markers (e.g., CD10, vimentin).
-
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
This protocol is adapted for the detection of DNA strand breaks.[15][16][17]
-
Cell Preparation: Isolate cells from the kidney tissue of Fe-NTA treated and control animals by mechanical disaggregation and enzymatic digestion (e.g., collagenase).
-
Embedding: Mix approximately 1 x 10⁵ cells with low melting point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green I or DAPI).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by HPLC-ECD
This protocol outlines the general steps for measuring 8-OHdG in DNA samples.[1][18][19]
-
DNA Isolation: Extract genomic DNA from kidney tissue using a standard DNA isolation kit or phenol-chloroform extraction method.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using nuclease P1 and alkaline phosphatase.
-
Sample Preparation:
-
For urine samples, a solid-phase extraction (SPE) step is typically required to remove interfering substances. C18 and SCX columns are commonly used.[18]
-
For DNA hydrolysates, filtration may be sufficient.
-
-
HPLC Separation:
-
Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase, typically a phosphate (B84403) buffer with a small percentage of an organic modifier like methanol (B129727) or acetonitrile.
-
-
Electrochemical Detection (ECD):
-
The eluent from the HPLC column passes through an electrochemical detector.
-
Apply an oxidizing potential (e.g., +0.6 V) to the electrode. 8-OHdG is electrochemically active and will be oxidized, generating a signal.
-
-
Quantification:
-
Quantify the amount of 8-OHdG by comparing the peak area from the sample to a standard curve generated with known concentrations of 8-OHdG.
-
The results are typically expressed as the number of 8-OHdG adducts per 10⁵ or 10⁶ deoxyguanosine residues.
-
Western Blot Analysis of NF-κB Activation
This protocol details the steps to assess the nuclear translocation of the NF-κB p65 subunit.[9][20]
-
Protein Extraction:
-
Homogenize kidney tissue samples from Fe-NTA treated and control animals.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit to separate proteins from these cellular compartments.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane again to remove unbound secondary antibody.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
The intensity of the band corresponding to p65 in the nuclear fraction will indicate the level of NF-κB activation. Use a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) to ensure equal protein loading.
-
Conclusion
The Fe-NTA experimental model provides a robust and reproducible system for investigating the intricate mechanisms of iron-induced oxidative stress, DNA damage, and carcinogenesis. The generation of hydroxyl radicals via the Fenton reaction is the central event that triggers a cascade of cellular damage, including lipid peroxidation and the formation of mutagenic DNA adducts such as 8-OHdG. The subsequent activation of pro-survival and pro-inflammatory signaling pathways, including NF-κB, AP-1, and TGF-β, plays a critical role in promoting the survival and proliferation of damaged cells, ultimately leading to malignant transformation. A thorough understanding of these molecular events, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic and preventative strategies against cancers driven by oxidative stress.
References
- 1. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TGF-beta-induced epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Induction of renal cell carcinoma in male Wistar rats treated with cupric nitrilotriacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. academic.oup.com [academic.oup.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Cellular Uptake and Metabolism of Ferric Nitrilotriacetate (Fe-NTA)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferric nitrilotriacetate (Fe-NTA) is a synthetic iron chelate widely used in experimental models to study conditions of iron overload and its pathological consequences, including nephrotoxicity and carcinogenesis.[1] As a form of non-transferrin-bound iron (NTBI), its cellular uptake bypasses the tightly regulated transferrin receptor pathway, leading to rapid intracellular iron accumulation and significant oxidative stress.[1][2] This guide provides an in-depth examination of the molecular mechanisms governing the cellular uptake of Fe-NTA, its subsequent intracellular metabolism, and the signaling cascades it triggers. It includes a compilation of quantitative data from key studies, detailed experimental protocols for investigating Fe-NTA's effects, and visualizations of the critical pathways involved.
Cellular Uptake Mechanisms of Fe-NTA
The uptake of Fe-NTA is primarily understood within the broader context of NTBI transport. Unlike the physiological uptake of iron via the transferrin-transferrin receptor 1 (TfR1) endocytic cycle, NTBI uptake is a more heterogeneous process.[2][3] Fe-NTA, by maintaining ferric ions in a soluble state at neutral pH, serves as an effective vehicle for delivering iron to cells independent of transferrin.[1]
Non-Transferrin-Bound Iron (NTBI) Pathways
Cellular uptake of NTBI, including Fe-NTA, involves a combination of reductive and non-reductive processes and is mediated by various metal transporters.[3][4]
-
Reductive Uptake: A predominant mechanism involves the reduction of Fe³⁺ (ferric iron) from the NTA complex to Fe²⁺ (ferrous iron) at the cell surface by a membrane-bound ferrireductase, such as Steap2.[4][5] This newly formed Fe²⁺ is then transported across the plasma membrane by divalent metal transporters.[4]
-
Transporters: Several transporters have been implicated in NTBI uptake, including ZIP14 (Zrt-Irt-like protein 14), ZIP8, and DMT1 (Divalent Metal Transporter 1).[3][5][6] Studies in hippocampal neurons and hepatocytes have highlighted the significant roles of ZIP8 and ZIP14 in this process.[5][6]
While transferrin is the primary physiological iron carrier, studies have shown that the presence of iron-binding proteins like transferrin in the intestinal lumen can actually reduce the absorption of iron from Fe-NTA, suggesting that Fe-NTA uptake is a distinct, transferrin-independent process.[7]
Intracellular Dissociation
Once inside the cell, the Fe-NTA complex dissociates. The iron enters the labile iron pool (LIP), a transient pool of chelatable, redox-active iron. The NTA component is not significantly metabolized and is largely excreted.[8][9] Studies using radiolabeled Fe-[¹⁴C]-NTA in rats showed that after 3 hours, only 1% of the injected ¹⁴C was taken up by the liver, whereas 30% of the injected ⁵⁹Fe was incorporated, indicating that iron is efficiently taken up while the NTA chelate is not.[10]
Intracellular Metabolism and Toxicological Impact
The influx of iron from Fe-NTA overwhelms the cell's storage and regulatory capacities, leading to a cascade of deleterious events initiated by oxidative stress.
The Fenton Reaction and Oxidative Stress
Iron from the labile iron pool participates in the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). This is a central mechanism of Fe-NTA-induced toxicity.[11] This surge in reactive oxygen species (ROS) leads to widespread cellular damage.[1][12]
-
Lipid Peroxidation: ROS attacks polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This compromises membrane integrity and function.[8][12]
-
DNA Damage: Hydroxyl radicals can oxidize DNA bases, leading to lesions such as 8-hydroxyguanine, which are promutagenic and contribute to the carcinogenic potential of Fe-NTA.[8][13]
-
Protein Carbonylation: ROS can also oxidize amino acid side chains, leading to the formation of protein carbonyls and loss of protein function.
The diagram below illustrates the pathway from Fe-NTA uptake to the generation of oxidative stress and subsequent cellular damage.
Disruption of Antioxidant Defenses
Fe-NTA administration leads to the severe depletion of the cell's antioxidant defenses. This includes a reduction in the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant.[12][14] Furthermore, the activities of key antioxidant enzymes are significantly decreased, including catalase, glutathione peroxidase, glutathione reductase, and glucose-6-phosphate dehydrogenase.[12][15] This crippling of the antioxidant system exacerbates the oxidative damage caused by ROS.
Signaling Pathways and Cellular Responses
The oxidative stress induced by Fe-NTA triggers complex signaling pathways that regulate cell fate, leading to responses ranging from proliferation to apoptosis, often in a cell-type-specific manner.
Proliferation and Carcinogenesis
In tissues like the kidney and liver, Fe-NTA acts as a potent tumor promoter.[12][14] This is associated with the induction of markers for cell proliferation, such as:
-
Ornithine Decarboxylase (ODC): A rate-limiting enzyme in polyamine synthesis, essential for cell growth. Fe-NTA administration causes a several-fold induction of ODC activity.[12][14][15]
-
DNA Synthesis: Measured by [³H]thymidine incorporation, DNA synthesis is significantly increased following Fe-NTA treatment, indicating a hyperproliferative response.[12][15]
The diagram below outlines the signaling cascade leading to cell proliferation.
Regulation of Apoptosis
The effect of Fe-NTA on apoptosis is highly context-dependent. In most cell types, the overwhelming oxidative stress and mitochondrial damage would be expected to trigger apoptosis. However, in human hepatic stellate cells (HSCs), Fe-NTA-induced ROS has been shown to play a protective, anti-apoptotic role.[16][17]
This protective effect is mediated by the regulation of the Bcl-2 family of proteins:
-
Upregulation of Bcl-2: The expression of the anti-apoptotic protein Bcl-2 is increased.[16][17]
-
Downregulation of Bax: The expression of the pro-apoptotic protein Bax is decreased.[16][17]
This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial membrane potential, thereby inhibiting the activation of executioner caspases like Caspase-3 and preventing apoptosis.[16] This anti-apoptotic effect in HSCs may contribute to the progression of liver fibrosis.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the effects of Fe-NTA administration in animal models.
Table 1: Effects of Fe-NTA on Hepatic and Renal Parameters in Rats
| Parameter | Treatment Group | Result | Percentage Change vs. Control | Reference |
| Hepatic Glutathione (GSH) | Fe-NTA | Depleted to ~35% of control | -65% | [12] |
| Hepatic Antioxidant Enzymes | Fe-NTA | Decreased activity | -45% to -55% | [12] |
| Hepatic Lipid Peroxidation | Fe-NTA | Augmented more than three-fold | >+200% | [12] |
| Renal Glutathione (GSH) | Fe-NTA | Depleted to ~55% of control | -45% | [14] |
| Renal Antioxidant Enzymes | Fe-NTA | Decreased activity | -35% to -55% | [14] |
| Renal Lipid Peroxidation | Fe-NTA | Augmented over 1.5-fold | >+150% | [14] |
| Renal Tumor Incidence | DEN-initiated, Fe-NTA-promoted | 71% tumor incidence | N/A | [14] |
| Renal Tumor Incidence | Fe-NTA alone | 17% tumor incidence | N/A | [14] |
Control group is saline-treated animals. DEN: N-diethylnitrosamine.
Table 2: Uptake and Distribution of Radiolabeled Fe-NTA in Rats
| Parameter | Time Point | Result | Reference |
| ⁵⁹Fe Uptake (Liver Non-Heme) | 3 hours | 30% of injected dose | [10] |
| ¹⁴C Uptake from Fe-[¹⁴C]-NTA (Liver) | 3 hours | 1% of injected dose | [10] |
Experimental Protocols
This section details common methodologies used to study the cellular effects of Fe-NTA.
General Experimental Workflow
The study of Fe-NTA typically involves in vivo animal models or in vitro cell culture systems, followed by a series of biochemical and molecular assays to assess the outcomes.
Preparation of Fe-NTA Solution
-
Reagents: Nitrilotriacetic acid (NTA), Ferric Chloride (FeCl₃), Sodium Bicarbonate (NaHCO₃).
-
Procedure: An Fe-NTA complex is typically prepared by mixing FeCl₃ and NTA in a molar ratio of 1:2 or 1:4. The pH is adjusted to ~7.4 with NaHCO₃.[18] This ensures the iron remains soluble and chelated.
Measurement of Intracellular Iron
A common and sensitive method involves a colorimetric assay using a chromogenic agent.[19][20]
-
Cell Lysis: Harvest and wash cells, then lyse them (e.g., with 50 mM NaOH).
-
Iron Release: Add an acidic releasing agent (e.g., HCl) to liberate iron from proteins.
-
Reduction: Add a reducing agent (e.g., ascorbic acid) to convert all Fe³⁺ to Fe²⁺.
-
Color Development: Add a chromogenic agent that specifically chelates Fe²⁺, such as Ferene-S or Ferrozine, resulting in a colored complex.[19]
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., 595 nm for Ferene-S) with a spectrophotometer and compare to a standard curve of known iron concentrations.[19] For higher precision, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used.[19][20]
Assays for Oxidative Stress
-
Lipid Peroxidation: Measured by quantifying thiobarbituric acid reactive substances (TBARS). Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid to form a colored product.[15]
-
Glutathione (GSH) Content: Determined using DTNB [5,5'-dithiobis(2-nitrobenzoic acid)], which reacts with the sulfhydryl group of GSH to produce a yellow-colored compound.[15]
-
Antioxidant Enzyme Activities: Standard spectrophotometric assays are used to measure the activity of enzymes like catalase (by monitoring H₂O₂ decomposition), glutathione peroxidase, and glutathione reductase.[15]
Assays for Cell Proliferation
-
[³H]Thymidine Incorporation: Cells or animals are treated with [³H]thymidine. The amount of radiolabel incorporated into newly synthesized DNA is measured via scintillation counting and serves as a direct index of DNA synthesis.[12][15]
-
Ornithine Decarboxylase (ODC) Activity: The assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine substrate, which is catalyzed by ODC in the tissue homogenate.[12][15]
Conclusion
Fe-NTA is an invaluable tool for probing the mechanisms of NTBI uptake and the pathophysiology of iron overload. Its cellular entry, independent of the transferrin pathway, leads to a rapid increase in the labile iron pool, triggering significant oxidative stress through the Fenton reaction. This oxidative onslaught damages cellular macromolecules, depletes antioxidant defenses, and activates signaling pathways that promote cell proliferation and tumorigenesis, while paradoxically inhibiting apoptosis in certain cell types. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined herein, is critical for developing therapeutic strategies against iron-induced cellular toxicity and associated diseases.
References
- 1. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Uptake of non-transferrin-bound iron by both reductive and nonreductive processes is modulated by intracellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of non-transferrin-bound and transferring-bound iron uptake in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thebloodproject.com [thebloodproject.com]
- 7. Studies on the role of transferrin and endocytosis in the uptake of Fe3+ from Fe-nitrilotriacetate by mouse duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C6H6FeNO6 | CID 27880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biodegradation of metal-nitrilotriacetate complexes by a Pseudomonas species: mechanism of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake of iron and nitrilotriacetate (NTA) in rat liver and the toxic effect of Fe-NTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound (Fe-NTA) is a potent hepatic tumor promoter and acts through the generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of renal oxidative stress and cell proliferation response by this compound (Fe-NTA): diminution by soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (Fe-NTA)-induced reactive oxidative species protects human hepatic stellate cells from apoptosis by regulating Bcl-2 family proteins and mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (Fe-NTA)-induced reactive oxidative species protects human hepatic stellate cells from apoptosis by regulating Bcl-2 family proteins and mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transferrin and H-ferritin involvement in brain iron acquisition during postnatal development: impact of sex and genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Ferric Nitrilotriacetate: A Comprehensive Technical Guide to its Application as a Model for Iron Overload Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric nitrilotriacetate (Fe-NTA) is a well-established and potent nephrotoxic and hepatotoxic agent widely utilized in experimental models to simulate iron overload toxicity.[1][2] This complex of iron and nitrilotriacetic acid (NTA) serves as a valuable tool for investigating the cellular and molecular mechanisms underlying iron-induced tissue damage, carcinogenesis, and the efficacy of potential therapeutic interventions.[3][4] The use of NTA facilitates the maintenance of ferric ions in a soluble form at neutral pH, allowing for efficient delivery and induction of iron overload in vivo.[5] This guide provides an in-depth overview of the core principles of Fe-NTA toxicity, detailed experimental protocols, quantitative data on its effects, and visualizations of the key signaling pathways involved.
Mechanism of Toxicity: The Central Role of Oxidative Stress
The primary mechanism of Fe-NTA-induced toxicity is the generation of excessive reactive oxygen species (ROS) through an iron-catalyzed Fenton reaction.[6][7] This leads to a state of severe oxidative stress, overwhelming the cell's antioxidant defense systems.[1][8] The cascade of events initiated by Fe-NTA administration results in significant damage to vital cellular components.
Key events in Fe-NTA toxicity include:
-
Lipid Peroxidation: The generated ROS attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation.[9][10] This process disrupts membrane integrity and function, contributing to cellular dysfunction and necrosis.[11][12]
-
Oxidative DNA Damage: Fe-NTA induces oxidative damage to DNA, leading to the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG).[13] This DNA damage is a critical step in the initiation of Fe-NTA-induced carcinogenesis, particularly renal cell carcinoma.[3][7]
-
Protein Oxidation: ROS can also damage proteins, leading to loss of function and the formation of protein carbonyls.
-
Depletion of Antioxidant Defenses: Fe-NTA administration leads to a significant reduction in the levels of key antioxidants, such as glutathione (B108866) (GSH), and the activities of antioxidant enzymes including catalase, glutathione peroxidase, and glutathione reductase.[1][2][8]
Quantitative Data on Fe-NTA Induced Toxicity
The following tables summarize the quantitative effects of Fe-NTA administration on various biochemical and physiological parameters as reported in preclinical studies.
Table 1: Effect of Fe-NTA on Antioxidant Enzymes and Glutathione
| Parameter | Species/Tissue | Fe-NTA Dose | Change from Control | Reference |
| Glutathione (GSH) | Rat Liver | Not Specified | Depleted to ~35% | [1] |
| Catalase | Rat Liver | Not Specified | Decreased to 45-55% | [1] |
| Glutathione Peroxidase | Rat Liver | Not Specified | Decreased to 45-55% | [1] |
| Glutathione Reductase | Rat Liver | Not Specified | Decreased to 45-55% | [1] |
| Glucose-6-Phosphate Dehydrogenase | Rat Liver | Not Specified | Decreased to 45-55% | [1] |
| Glutathione (GSH) | Rat Kidney | Not Specified | Depleted to ~55% | [8] |
| Catalase | Rat Kidney | Not Specified | Decreased to 45-65% | [8] |
| Glutathione Peroxidase | Rat Kidney | Not Specified | Decreased to 45-65% | [8] |
| Glucose-6-Phosphate Dehydrogenase | Rat Kidney | Not Specified | Decreased to 45-65% | [8] |
Table 2: Effect of Fe-NTA on Markers of Oxidative Stress and Tissue Damage
| Parameter | Species/Tissue | Fe-NTA Dose | Change from Control | Reference |
| Microsomal Lipid Peroxidation | Rat Liver | Not Specified | Increased > 3-fold | [1] |
| Ornithine Decarboxylase (ODC) Activity | Rat Liver | Not Specified | Increased several-fold | [1] |
| [3H]Thymidine Incorporation in DNA | Rat Liver | Not Specified | Increased | [1] |
| Renal Lipid Peroxidation | Wistar Rat Kidney | 9 mg Fe/kg | Enhanced | [2] |
| Hydrogen Peroxide (H2O2) Generation | Wistar Rat Kidney | 9 mg Fe/kg | Enhanced | [2] |
| Blood Urea Nitrogen (BUN) | Wistar Rat | 9 mg Fe/kg | Sharp elevation | [2] |
| Serum Creatinine | Wistar Rat | 9 mg Fe/kg | Sharp elevation | [2] |
| Unsaturated Fatty Acid (UFA) Levels | Rat Plasma | Sublethal dose | Decreased by 40-50% at 1h | [9] |
| Unsaturated Fatty Acid (UFA) Levels | Rat Kidney | Sublethal dose | Decreased by 40-50% at 3h | [9] |
| Renal Microsomal Lipid Peroxidation | Rat Kidney | Not Specified | Increased > 150% | [8] |
Table 3: Fe-NTA Induced Carcinogenesis
| Parameter | Species | Fe-NTA Dosing Regimen | Outcome | Reference |
| Renal Cell Carcinoma Incidence | Wistar Male Rats | 5-7 mg Fe/kg, i.p. for 3 months | 14 out of 18 surviving rats developed RCC | [14] |
| Renal Tumorigenesis Promotion | Rat | DEN-initiated, Fe-NTA-promoted | Tumor incidence increased to 71% | [8] |
Key Signaling Pathways in Fe-NTA Toxicity
1. Fe-NTA Induced Oxidative Stress and Cellular Damage
Fe-NTA administration initiates a cascade of events driven by iron-mediated ROS production. The following diagram illustrates the central signaling pathway leading to cellular damage.
Caption: Fe-NTA induced oxidative stress pathway.
2. The Role of Ferroptosis in Fe-NTA Toxicity
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is increasingly recognized as a key mechanism in Fe-NTA-induced toxicity.[3][7] The accumulation of lipid hydroperoxides, coupled with the inactivation of the glutathione-dependent antioxidant enzyme GPX4, drives this cell death pathway.[15][16]
Caption: Fe-NTA induced ferroptosis signaling.
Experimental Protocols
1. Preparation of Ferric-Nitrilotriacetate (Fe-NTA) Solution
A standardized and stable Fe-NTA solution is crucial for reproducible results.
-
Materials: Ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O), Nitrilotriacetic acid (NTA), Sodium bicarbonate (NaHCO₃), Distilled water.
-
Procedure:
-
Prepare a solution of NTA by dissolving it in distilled water and adjusting the pH to 7.4 with NaHCO₃.
-
Prepare a solution of ferric nitrate in distilled water.
-
Slowly add the ferric nitrate solution to the NTA solution while stirring continuously. A molar ratio of iron to NTA of 1:2 to 1:4 is commonly used to ensure all iron is chelated.[17]
-
The final solution should be clear and have a pH of approximately 7.4.
-
The concentration of Fe-NTA can be determined spectrophotometrically.[18]
-
2. Animal Model of Fe-NTA-Induced Iron Overload and Toxicity
-
Animal Species: Wistar or Sprague-Dawley rats are commonly used.[1][19]
-
Administration: Intraperitoneal (i.p.) injection is the most common route for administering Fe-NTA to induce acute or chronic iron overload.[3][11]
-
Dosage:
-
Acute Toxicity: A single i.p. injection of Fe-NTA at a dose of 5-15 mg Fe/kg body weight is often used to study acute nephrotoxicity and oxidative stress.[2][11]
-
Chronic Toxicity and Carcinogenesis: Repeated i.p. injections are administered over a period of weeks to months. A representative dosing regimen for carcinogenesis studies involves injections of 5-10 mg Fe/kg body weight, 3-5 times a week for several weeks.[14][19]
-
3. Assessment of Oxidative Stress
-
Lipid Peroxidation: Measured by quantifying thiobarbituric acid reactive substances (TBARS) or malondialdehyde (MDA) levels in tissue homogenates or plasma.[9][12]
-
Antioxidant Enzyme Assays: Spectrophotometric assays are used to measure the activities of catalase, superoxide (B77818) dismutase, glutathione peroxidase, and glutathione reductase in tissue lysates.
-
Glutathione (GSH) Measurement: The level of reduced glutathione is typically determined using the Ellman's reagent (DTNB).
4. Histopathological Analysis
-
Tissue Collection and Processing: Kidneys and livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to observe general morphology, cellular necrosis, and inflammation.[20][21] Prussian blue staining is used to detect iron deposition.[20]
-
Evaluation: Histopathological changes are scored to assess the severity of tissue damage.[22]
5. Measurement of Iron Levels
-
Tissue Iron Content: Can be measured using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS) after acid digestion of the tissue.[23]
-
Non-Transferrin-Bound Iron (NTBI): Quantified in serum or plasma using methods such as chelation with NTA followed by ultrafiltration and measurement of iron in the ultrafiltrate.[24]
Workflow for Investigating Fe-NTA Toxicity and Potential Therapeutics
The following diagram outlines a typical experimental workflow for using the Fe-NTA model to evaluate the efficacy of a novel therapeutic agent.
Caption: Workflow for Fe-NTA toxicity studies.
Conclusion
The this compound model of iron overload toxicity is a robust and versatile tool for researchers in both academia and the pharmaceutical industry. Its ability to reliably induce oxidative stress, cellular damage, and carcinogenesis provides a valuable platform for elucidating the fundamental mechanisms of iron toxicity and for the preclinical evaluation of novel iron chelators and cytoprotective agents. A thorough understanding of the experimental protocols and the underlying signaling pathways is essential for the effective application of this model in drug discovery and development.
References
- 1. This compound (Fe-NTA) is a potent hepatic tumor promoter and acts through the generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of renal oxidative stress and cell proliferation response by this compound (Fe-NTA): diminution by soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of iron chelators to treat iron overload disease and their use as experimental tools to probe intracellular iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid peroxidation in plasma of rats treated with ferric-nitrilotriacetate, in relation to kidney and liver modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol-mediated NTA-Fe(III) reduction and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nephrotoxicity of this compound. An electron-microscopic and metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NTA and Fe(III)NTA: differential patterns of renal toxicity in subchronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nephrotoxicity and renal cell carcinoma after use of iron- and aluminum-nitrilotriacetate complexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ferroptosis-associated signaling pathways and therapeutic approaches in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of metals induced histopathological and gene expression changes in different organs of non-diabetic and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Correlation between Heavy Metal-Induced Histopathological Changes and Trophic Interactions between Different Fish Species | MDPI [mdpi.com]
- 23. Assessment of iron absorption in mice by ICP-MS measurements of (57)Fe levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Role of Nitrilotriacetic Acid in Iron Chelation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrilotriacetic acid (NTA) is a synthetic aminopolycarboxylic acid that acts as a tetradentate chelating agent, forming stable complexes with a variety of metal ions, including iron.[1] Its ability to bind both ferric (Fe³⁺) and ferrous (Fe²⁺) iron has led to its widespread use in experimental research, particularly in the study of iron metabolism and iron overload disorders. This technical guide provides an in-depth overview of the role of NTA in iron chelation, covering its chemical properties, mechanism of action, and applications in biological research. Detailed experimental protocols for the preparation of ferric-NTA (Fe-NTA), induction of iron overload in cellular and animal models, and quantification of non-transferrin-bound iron (NTBI) are provided. Furthermore, this guide elucidates the impact of NTA-mediated iron chelation on key cellular signaling pathways and presents quantitative data in structured tables for ease of reference.
Introduction to Nitrilotriacetic Acid (NTA) and Iron Chelation
Nitrilotriacetic acid is a colorless solid with the formula N(CH₂CO₂H)₃.[1] In its fully ionized form, NTA possesses three carboxylate groups and one tertiary amine group, which act as ligands to coordinate with a central metal ion.[2] This multidentate binding is known as chelation, resulting in the formation of a stable, water-soluble metal complex.
The interaction of NTA with iron is of significant interest in biomedical research. The ferric-NTA (Fe-NTA) complex is a well-established tool for inducing experimental iron overload in both in vitro and in vivo models.[3][4] This allows for the investigation of the pathological consequences of excess iron, such as oxidative stress and cellular damage, and for the screening and evaluation of potential iron-chelating drugs.[5]
Chemical and Physical Properties of NTA-Iron Complexes
The stability of the NTA-iron complex is a critical factor in its utility. The stability constant (log K) is a measure of the affinity of the chelator for the metal ion. Higher log K values indicate a more stable complex.
| Complex | log K | Conditions | Reference |
| Fe(III)-NTA | 15.9 | 25°C, μ = 0.1 M | [6] |
| Fe(III)-NTA₂ | 8.07 | 25°C, μ = 0.1 M | [6] |
| Fe(II)-NTA | 8.90 | 25°C, μ = 0.1 M | [6] |
| Fe(II)-NTA₂ | 3.08 | 25°C, μ = 0.1 M | [6] |
| Fe(III)-NTA-methyl cysteine | 5.72 | 35°C, μ = 0.1 M | [7] |
Mechanism of NTA-Mediated Iron Chelation and Cellular Uptake
NTA chelates iron in a 1:1 molar ratio.[8] The resulting Fe-NTA complex can be transported into cells, leading to an increase in the intracellular labile iron pool.[9] While transferrin-bound iron is taken up via receptor-mediated endocytosis, the uptake of iron from Fe-NTA is thought to occur through different mechanisms, potentially involving transport proteins that handle non-transferrin-bound iron (NTBI).[9][10]
Once inside the cell, the iron can be released from the NTA complex and participate in various cellular processes. However, an excess of intracellular iron can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, resulting in oxidative stress and damage to lipids, proteins, and DNA.[4]
Experimental Protocols
Preparation of Ferric-Nitrilotriacetic Acid (Fe-NTA) Solution
This protocol describes the preparation of a 100 mM stock solution of Fe-NTA.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Nitrilotriacetic acid, trisodium (B8492382) salt (Na₃NTA)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a fume hood, dissolve 1.64 g of NaHCO₃ in 80 mL of deionized water.
-
To this solution, add 2.56 g of Na₃NTA and stir until fully dissolved.
-
Slowly add 2.7 g of FeCl₃·6H₂O to the solution while stirring continuously. The solution will turn a deep reddish-brown color.
-
Adjust the final volume to 100 mL with deionized water.
-
Sparge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Filter-sterilize the solution through a 0.22 µm filter into a sterile, anaerobic serum bottle.
-
Store the Fe-NTA solution at 4°C, protected from light.
Induction of Cellular Iron Overload using Fe-NTA
This protocol provides a general guideline for inducing iron overload in cultured cells. The optimal concentration of Fe-NTA and incubation time should be determined empirically for each cell type.
Materials:
-
Cultured cells (e.g., HepG2, Chang cells)
-
Complete cell culture medium
-
Fe-NTA stock solution (prepared as in 4.1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at the desired density in a culture vessel and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of Fe-NTA (e.g., 50-500 µM).
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
After incubation, wash the cells three times with ice-cold PBS to remove extracellular Fe-NTA.
-
The cells are now ready for downstream analysis, such as measurement of intracellular iron content, assessment of oxidative stress, or analysis of signaling pathway activation.
Quantification of Non-Transferrin-Bound Iron (NTBI) using NTA
This method is used to measure the amount of iron in serum that is not bound to transferrin.
Materials:
-
Serum sample
-
NTA solution (e.g., 800 mM, pH 7.0)
-
Ultrafiltration devices (e.g., 30 kDa molecular weight cut-off)
-
HPLC system
-
Deferiprone (DFP) solution
-
MOPS buffer
Procedure:
-
To 180 µL of serum, add 20 µL of 800 mM NTA solution.
-
Incubate the mixture for 30 minutes at room temperature to allow NTA to chelate the NTBI.
-
Centrifuge the mixture in an ultrafiltration device at 12,320 x g to separate the protein-free ultrafiltrate containing the Fe-NTA complex.
-
Inject 20 µL of the ultrafiltrate onto an HPLC column (e.g., C18) equilibrated with 5 mM MOPS buffer (pH 7.8) containing 5% acetonitrile (B52724) and 3 mM DFP.
-
The Fe-NTA complex will exchange its iron with DFP on the column, and the resulting Fe-(DFP)₃ complex can be detected by its absorbance at 460 nm.
-
Quantify the NTBI concentration by comparing the peak area to a standard curve prepared with known concentrations of iron.[7][11]
Impact of NTA-Mediated Iron Chelation on Cellular Signaling Pathways
The chelation of iron by NTA, and the subsequent alteration of intracellular iron levels, can have a profound impact on various cellular signaling pathways.
Oxidative Stress Signaling
The administration of Fe-NTA is a well-established method for inducing oxidative stress.[4] The excess intracellular iron catalyzes the formation of ROS, which in turn activates signaling pathways involved in the cellular response to oxidative stress.
Caption: Fe-NTA induced oxidative stress signaling pathway.
mTOR Signaling Pathway
Iron is essential for the activation of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism. Iron chelation has been shown to inhibit mTORC1 signaling.[12]
Caption: NTA-mediated inhibition of mTORC1 signaling.
Logical Workflow for Studying NTA Iron Chelation
The study of NTA's role in iron chelation typically follows a logical progression from in vitro characterization to in vivo effects.
Caption: Logical workflow for NTA iron chelation studies.
Conclusion
Nitrilotriacetic acid is an invaluable tool for researchers studying iron metabolism and related pathologies. Its well-characterized iron-chelating properties allow for the development of robust experimental models of iron overload. Understanding the mechanisms by which NTA modulates cellular iron homeostasis and influences downstream signaling pathways is crucial for its effective application in research and for the development of novel therapeutic strategies for iron-related disorders. This guide provides a comprehensive resource for scientists and drug development professionals working in this field.
References
- 1. Targeting cancer by binding iron: Dissecting cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. The Role of Ferric Nitrilotriacetate in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical and methodological factors affecting non-transferrin-bound iron values using a novel fluorescent bead assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron uptake mediated by the plant-derived chelator nicotianamine in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake and intracellular handling of iron from transferrin and iron chelates by mitogen stimulated mouse lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron uptake by Chang cells from transferrin, nitriloacetate and citrate complexes: the effects of iron-loading and chelation with desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Iron chelation inhibits mTORC1 signaling involving activation of AMPK and REDD1/Bnip3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Induction of Renal Cell Carcinoma in Mice using Ferric Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction of renal cell carcinoma (RCC) in mice using ferric nitrilotriacetate (Fe-NTA). This model is a well-established method for studying the mechanisms of oxidative stress-induced carcinogenesis and for the preclinical evaluation of potential therapeutic agents.
Introduction
This compound (Fe-NTA) is a potent nephrotoxic agent and a complete renal carcinogen in rodents.[1] Repeated intraperitoneal administration of Fe-NTA leads to the development of renal cell carcinoma that recapitulates many features of human RCC.[2][3] The underlying mechanism involves the generation of reactive oxygen species (ROS) through an iron-catalyzed Fenton reaction, specifically within the renal proximal tubules.[4][5] This oxidative stress induces lipid peroxidation, DNA damage, and chronic inflammation, ultimately leading to malignant transformation.[1][6] The Fe-NTA model is particularly valuable for investigating the roles of oxidative stress, DNA repair mechanisms, and inflammatory pathways in renal carcinogenesis.
Mechanism of Fe-NTA Induced Renal Carcinogenesis
Following intraperitoneal injection, Fe-NTA is filtered by the glomerulus and subsequently reabsorbed in the proximal tubules.[2] Within the tubular lumen, the ferric iron (Fe³⁺) in the Fe-NTA complex is reduced to ferrous iron (Fe²⁺) by substances in the glutathione (B108866) (GSH) cycle, such as cysteine and cysteinylglycine.[2][5] This redox-active ferrous iron then participates in the Fenton reaction, reacting with hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals indiscriminately damage cellular macromolecules, including lipids, proteins, and DNA, leading to a state of severe oxidative stress.[7][8]
The sustained oxidative damage triggers a cascade of events, including chronic inflammation, cellular necrosis, and a compensatory increase in cell proliferation.[1][9] This environment of persistent cellular injury and regeneration, coupled with direct DNA damage, creates a fertile ground for the accumulation of genetic and epigenetic alterations that drive the initiation and promotion of renal tumors.[4]
Experimental Protocols
Animal Model
Male mice are generally more susceptible to Fe-NTA-induced nephrotoxicity and carcinogenesis than females.[10][11] Commonly used strains include A/J and ddY mice.[10][12][13]
Table 1: Recommended Animal Model Specifications
| Parameter | Specification |
| Species | Mouse (Mus musculus) |
| Strain | A/J or ddY |
| Sex | Male |
| Age | 6-8 weeks at the start of the experiment |
| Housing | Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) |
| Diet | Standard chow and water ad libitum |
Preparation of this compound (Fe-NTA) Solution
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Nitrilotriacetic acid (NTA)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
NaOH for pH adjustment
-
Sterile filter (0.22 µm)
Protocol:
-
To prepare a 100 mM Fe-NTA solution, first dissolve 1.64 g of NaHCO₃ in 80 ml of distilled water.
-
Add 2.56 g of NTA to the solution.
-
Slowly add 2.7 g of FeCl₃·6H₂O while stirring continuously.
-
Adjust the final volume to 100 ml with distilled water.
-
Adjust the pH of the solution to 7.4 with NaOH.
-
Filter-sterilize the solution through a 0.22 µm filter.[14][15]
-
Prepare the solution fresh before each use to ensure its stability and efficacy.[16]
Induction of Renal Cell Carcinoma
Materials:
-
Fe-NTA solution (prepared as described above)
-
70% ethanol (B145695) for disinfection
Protocol:
-
Weigh the mice to determine the correct dosage.
-
The recommended dose of Fe-NTA is typically between 5 and 15 mg Fe/kg body weight.[19][20] A commonly used dose is 9 mg Fe/kg.[20]
-
Administer the Fe-NTA solution via intraperitoneal (IP) injection.
-
To perform the IP injection, restrain the mouse and locate the lower right quadrant of the abdomen.[17][21] Insert the needle at a 30-45° angle.[17]
-
Repeat the injections according to the desired experimental timeline. A typical regimen involves injections multiple times a week (e.g., 3-6 times) for a period of 8-12 weeks.[10][19]
-
Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or ruffled fur. Acute toxicity can lead to death, particularly in the initial phase of treatment.[10][11]
Assessment and Analysis
Macroscopic and Histopathological Analysis
At the end of the experimental period, euthanize the mice and carefully dissect the kidneys. Macroscopically, tumors will appear as white, nodular masses on the kidney surface.[22] For histopathological analysis, fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E). Fe-NTA-induced renal cell carcinomas are typically characterized by atypical glandular cells arranged in irregular glandular or solid structures.[19]
Biochemical Analysis
Blood and tissue samples can be collected to assess renal function and oxidative stress markers.
Table 2: Key Biochemical Markers in Fe-NTA Model
| Marker | Sample Type | Expected Change in Fe-NTA Treated Group | Significance |
| Blood Urea Nitrogen (BUN) | Serum | Increased | Indicator of renal dysfunction[20] |
| Creatinine | Serum | Increased | Indicator of renal dysfunction[20] |
| Lipid Peroxidation (TBARS/MDA) | Kidney homogenate | Increased | Marker of oxidative stress[1][6] |
| Glutathione (GSH) | Kidney homogenate | Decreased | Depletion of antioxidant defense[1] |
| Glutathione Peroxidase (GPx) | Kidney homogenate | Decreased | Impaired antioxidant enzyme activity[1] |
| Catalase | Kidney homogenate | Decreased | Impaired antioxidant enzyme activity[1] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Kidney DNA | Increased | Marker of oxidative DNA damage[9][13] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Fe-NTA induced renal cell carcinoma in mice.
Signaling Pathway of Fe-NTA Induced Carcinogenesis
References
- 1. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stress response in iron-induced renal carcinogenesis: acute nephrotoxicity mediates the enhanced expression of glutathione S-transferase Yp isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Different patterns of kidney toxicity after subacute administration of Na-nitrilotriacetic acid and Fe-nitrilotriacetic acid to Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subacute nephrotoxicity and induction of renal cell carcinoma in mice treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Renal carcinogenesis induced by this compound in mice, and protection from it by Brazilian propolis and artepillin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 100 mM Fe NTA solution | Solutions | MediaDive [bacmedia.dsmz.de]
- 15. scribd.com [scribd.com]
- 16. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. Amelioration of this compound (Fe-NTA) induced renal oxidative stress and tumor promotion response by coumarin (1,2-benzopyrone) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.vt.edu [research.vt.edu]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Fe-NTA Model of Acute Kidney Injury in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ferric nitrilotriacetate (Fe-NTA) induced acute kidney injury (AKI) in rats is a widely used and reproducible model for studying the pathophysiology of nephrotoxicity.[1][2] This model is particularly relevant for investigating mechanisms of oxidative stress-induced renal damage, as the toxicity of Fe-NTA is primarily driven by iron-mediated generation of reactive oxygen species (ROS).[3][4][5] Intraperitoneal administration of Fe-NTA leads to acute proximal tubular necrosis, providing a robust platform for evaluating potential therapeutic agents and understanding the molecular pathways involved in AKI.[1][2]
The primary mechanism of Fe-NTA induced nephrotoxicity involves the delivery of the Fe-NTA complex to the renal proximal tubules.[3] There, it undergoes reduction to its ferrous state, which then participates in Fenton and Haber-Weiss reactions, leading to the production of highly reactive hydroxyl radicals. This surge in oxidative stress overwhelms the kidney's antioxidant defenses, causing lipid peroxidation, DNA damage, and ultimately, cell death through apoptosis and ferroptosis.[3][4][6] This model is valuable for screening nephroprotective compounds and elucidating the signaling cascades that govern renal injury and repair.
Key Features of the Fe-NTA AKI Model:
-
Mechanism-driven: Primarily mediated by oxidative stress, making it suitable for studying antioxidant therapies.
-
Reproducible: Consistent induction of acute tubular necrosis.
-
Clinically Relevant: Mimics aspects of toxin-induced AKI in humans.
-
Well-characterized: Extensive literature on biochemical and histopathological changes.
Data Presentation
Table 1: Key Biochemical Markers in Fe-NTA Induced AKI in Rats
| Marker | Description | Typical Change in Fe-NTA Model | Reference |
| Blood Urea (B33335) Nitrogen (BUN) | A measure of renal function based on the concentration of urea in the blood. | Significant increase | [7][8] |
| Serum Creatinine (B1669602) | A waste product from muscle metabolism, elevated levels indicate impaired kidney function. | Significant increase | [7][8][9] |
| Malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative stress. | Significant increase in renal tissue | [4] |
| Glutathione (GSH) | A major endogenous antioxidant. | Significant decrease in renal tissue | [5][7] |
| Superoxide (B77818) Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals. | Significant decrease in renal tissue | [10] |
| Catalase (CAT) | An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide. | Significant decrease in renal tissue | [5][7] |
| Kidney Injury Molecule-1 (KIM-1) | A transmembrane protein that is upregulated in injured proximal tubule cells. | Significant increase in urine and renal tissue | [11][12][13] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | A protein involved in the inflammatory response that is upregulated in response to kidney injury. | Significant increase in urine and serum | [9][12][13] |
Table 2: Histopathological Findings in Fe-NTA Induced AKI
| Tissue | Finding | Description | Time Point | Reference |
| Renal Cortex (Proximal Tubules) | Acute Tubular Necrosis | Loss of brush border, tubular epithelial cell swelling, vacuolization, and necrosis. | 4-24 hours | [1][2] |
| Renal Cortex (Proximal Tubules) | Karyorrhexis | Fragmentation of the cell nucleus. | 4 hours | [1] |
| Renal Cortex (Glomeruli) | Glomerular Congestion | Increased blood in the glomerular capillaries. | 24 hours | [14] |
| Renal Interstitium | Inflammatory Cell Infiltration | Presence of inflammatory cells, such as neutrophils and macrophages. | 24 hours | [14][15] |
| Renal Tubules | Hyaline Casts | Formation of proteinaceous casts within the tubular lumen. | 24 hours | [15] |
Experimental Protocols
Protocol 1: Induction of Fe-NTA Acute Kidney Injury in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Ferric chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA)
-
Sodium bicarbonate (NaHCO₃)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Fe-NTA Solution:
-
Prepare a 100 mM solution of NTA by dissolving it in distilled water and adjusting the pH to 7.4 with NaHCO₃.
-
Prepare a 100 mM solution of FeCl₃ in distilled water.
-
To prepare the Fe-NTA complex, mix the FeCl₃ and NTA solutions in a 1:2 molar ratio. For example, to prepare 10 ml of a solution containing 15 mg/ml of Fe, mix 2.7 ml of 1 M FeCl₃ with 5.4 ml of 1 M NTA, and adjust the final volume to 10 ml with sterile saline. The solution should be prepared fresh before each use.
-
-
Animal Dosing:
-
Post-injection Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At the desired time point (e.g., 4, 24, 48 hours post-injection), euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the kidneys with ice-cold saline and excise them. One kidney can be fixed in 10% neutral buffered formalin for histopathology, and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
-
Protocol 2: Assessment of Renal Function
Materials:
-
Blood collection tubes
-
Centrifuge
-
Commercial assay kits for Blood Urea Nitrogen (BUN) and Creatinine
Procedure:
-
Serum Preparation:
-
Collect whole blood in tubes without anticoagulant.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
BUN and Creatinine Measurement:
-
Follow the manufacturer's instructions for the commercially available colorimetric assay kits to determine the concentrations of BUN and creatinine in the serum samples.
-
Protocol 3: Measurement of Oxidative Stress Markers
Materials:
-
Kidney tissue homogenate
-
Phosphate (B84403) buffer
-
Commercial assay kits for Malondialdehyde (MDA), Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT)
Procedure:
-
Tissue Homogenate Preparation:
-
Homogenize a known weight of kidney tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assays.
-
-
Biochemical Assays:
-
Perform the assays for MDA, GSH, SOD, and CAT according to the protocols provided with the commercial kits.
-
Protocol 4: Histopathological Examination
Materials:
-
10% neutral buffered formalin
-
Ethanol (graded series)
-
Xylene
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix the kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
Visualizations
Signaling Pathway of Fe-NTA Induced Acute Kidney Injury
References
- 1. Nephrotoxicity of this compound. An electron-microscopic and metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nephrotoxicity of this compound. An electron-microscopic and metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Attenuation of oxidative stress, inflammation and early markers of tumor promotion by caffeic acid in Fe-NTA exposed kidneys of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress in Animal Models of Acute and Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Oxidative Stress in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Biomarkers of Kidney Function: Introduction and Overview, Characteristics of an Ideal Marker for Kidney Disease, Biomarkers of Acute Kidney Injury [emedicine.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Study of histopathological and molecular changes of rat kidney under simulated weightlessness and resistance training protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Diabetic Nephropathy Using Ferric Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. Its complex pathophysiology, driven by hyperglycemia-induced metabolic and hemodynamic changes, necessitates the use of robust animal models for research and therapeutic development. Ferric nitrilotriacetate (Fe-NTA) is a potent inducer of oxidative stress and has been extensively used to model acute and chronic renal injury. This document provides detailed application notes and protocols for utilizing Fe-NTA to study the mechanisms of diabetic nephropathy, focusing on the role of oxidative stress in the progression of this disease. While Fe-NTA is traditionally used to model iron-overload-induced nephrotoxicity and renal cell carcinoma, its ability to generate significant renal oxidative stress makes it a valuable tool to investigate key pathways also implicated in diabetic nephropathy.[1][2] This approach allows for the specific examination of oxidative stress-related signaling cascades in a diabetic context.
Rationale for Using Fe-NTA in Diabetic Nephropathy Research
The pathogenesis of diabetic nephropathy is multifactorial, with hyperglycemia-induced oxidative stress playing a central role.[3][4][5][6][7] Fe-NTA administration leads to iron overload in the renal proximal tubules, catalyzing the formation of reactive oxygen species (ROS) and subsequent cellular damage, including lipid peroxidation and DNA damage.[2] This mimics the state of heightened oxidative stress observed in the diabetic kidney. By combining a model of diabetes (e.g., streptozotocin-induced) with Fe-NTA administration, researchers can potentiate and isolate the effects of severe oxidative stress on the progression of diabetic nephropathy. This combined model can be particularly useful for:
-
Elucidating the role of specific oxidative stress-related signaling pathways.
-
Evaluating the efficacy of antioxidant therapies.
-
Studying the interplay between hyperglycemia and iron-mediated renal injury.
-
Investigating the mechanisms of ferroptosis in diabetic kidney disease.[8][9]
Data Presentation: Key Biomarkers and Expected Changes
The following tables summarize key quantitative data from studies using Fe-NTA to induce renal injury and from typical streptozotocin (B1681764) (STZ)-induced diabetic nephropathy models. These values can serve as a baseline for expected changes in a combined model.
Table 1: Biochemical and Oxidative Stress Markers in Fe-NTA-Induced Renal Injury in Rodents
| Parameter | Control Group (Typical Values) | Fe-NTA Treated Group (Expected Change) | Reference |
| Serum Creatinine (B1669602) (mg/dL) | 0.5 - 1.0 | Significant Increase | [10] |
| Blood Urea Nitrogen (BUN) (mg/dL) | 15 - 25 | Significant Increase | [10] |
| Renal Malondialdehyde (MDA) (nmol/mg protein) | 1.0 - 2.0 | Significant Increase | [2] |
| Renal Glutathione (GSH) (µmol/g tissue) | 3.0 - 5.0 | Significant Decrease | [2] |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 10 - 20 | Significant Decrease | [2] |
| Catalase Activity (U/mg protein) | 150 - 250 | Significant Decrease | [2] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA) | 0.5 - 1.5 | Significant Increase | [11] |
Table 2: Key Parameters in Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rodents
| Parameter | Control Group (Typical Values) | STZ-Treated Group (Expected Change) | Reference |
| Blood Glucose (mg/dL) | 80 - 120 | > 250 | [12][13] |
| Urine Albumin Excretion (mg/24h) | < 1 | Significant Increase | [14] |
| Kidney to Body Weight Ratio | 0.006 - 0.008 | Significant Increase | [12] |
| Glomerular Filtration Rate (GFR) (mL/min) | 1.0 - 1.5 | Initial Increase, then Decrease | [14] |
| Glomerular Basement Membrane Thickness (nm) | 100 - 150 | Significant Increase | [15][16] |
| Mesangial Matrix Expansion | Minimal | Significant Increase | [15][16] |
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy with Fe-NTA in Rodents (Combined Model)
This protocol describes a method to combine STZ-induced diabetes with Fe-NTA administration to create a robust model of diabetic nephropathy characterized by severe oxidative stress.
Materials:
-
Male Wistar rats or C57BL/6J mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Ferric chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA)
-
Sodium bicarbonate (NaHCO₃)
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine collection
-
Blood glucose monitoring system
Procedure:
-
Induction of Diabetes:
-
Fast animals for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer. A single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg for rats or multiple low doses (e.g., 50 mg/kg for 5 consecutive days) for mice is recommended.[12][13][14]
-
Administer the STZ solution i.p. to the animals. Control animals should receive an equivalent volume of citrate buffer.
-
Provide animals with 5% sucrose (B13894) water for 24 hours after STZ injection to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic.[12]
-
-
Fe-NTA Solution Preparation:
-
Prepare a 1:2 molar ratio of FeCl₃ to NTA.
-
Dissolve NTA in distilled water and adjust the pH to 7.4 with NaHCO₃.
-
Slowly add the FeCl₃ solution to the NTA solution while stirring to form the Fe-NTA complex.
-
The final concentration should be adjusted with saline to deliver the desired dose.
-
-
Fe-NTA Administration:
-
After 4-8 weeks of diabetes induction, to allow for the initial development of diabetic renal changes, begin Fe-NTA administration.
-
Administer Fe-NTA via i.p. injection. A commonly used dose is 9 mg Fe/kg body weight.[2]
-
The frequency of administration can be varied depending on the desired severity of injury (e.g., once, or multiple times over a period of weeks). A chronic study might involve weekly or bi-weekly injections.
-
Control diabetic animals should receive an equivalent volume of saline.
-
-
Monitoring and Sample Collection:
-
Monitor body weight, food and water intake, and blood glucose levels regularly.
-
At designated time points, place animals in metabolic cages for 24-hour urine collection to measure albuminuria and other urinary markers.[17]
-
At the end of the study period, collect blood samples for the analysis of serum creatinine and BUN.
-
Euthanize the animals and harvest the kidneys. One kidney can be fixed in 10% formalin for histopathological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
-
Protocol 2: Histopathological Analysis
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Sirius red stain
-
Antibodies for immunohistochemistry (e.g., anti-collagen IV, anti-fibronectin)
Procedure:
-
Fix kidney tissue in 10% formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 4-5 µm sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Perform staining:
-
PAS staining: To visualize the glomerular basement membrane and mesangial matrix expansion.[15]
-
Masson's trichrome or Sirius red staining: To assess the degree of interstitial fibrosis.
-
-
For immunohistochemistry, perform antigen retrieval followed by incubation with primary and secondary antibodies to detect specific protein expression.
-
Examine the stained sections under a light microscope and quantify the pathological changes using image analysis software.
Protocol 3: Measurement of Oxidative Stress Markers
Materials:
-
Kidney tissue homogenate
-
Thiobarbituric acid reactive substances (TBARS) assay kit for MDA measurement
-
Commercially available ELISA kits for 8-OHdG
-
Assay kits for SOD and catalase activity
-
Glutathione assay kit
Procedure:
-
Prepare a 10% (w/v) homogenate of the frozen kidney tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the protein concentration of the supernatant.
-
Perform the assays according to the manufacturer's instructions for each kit to determine the levels of MDA, 8-OHdG, SOD activity, catalase activity, and GSH content.
Signaling Pathways and Visualization
The combination of diabetes and Fe-NTA administration is expected to significantly impact several key signaling pathways involved in oxidative stress and fibrosis.
NADPH Oxidase (NOX) Signaling Pathway
Hyperglycemia and iron overload can both activate NADPH oxidase, a major source of ROS in the kidney.[18][19][20] This leads to increased oxidative stress and downstream cellular damage.
Caption: Activation of NADPH Oxidase in Diabetic Nephropathy.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[1][21][22][23] In the context of Fe-NTA and diabetes, severe oxidative stress can overwhelm this protective pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress and inflammation in diabetic nephropathy: role of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress in diabetic nephropathy: basic and clinical information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Ferroptosis in diabetic nephropathy: Mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin Ameliorates Diabetic Nephropathy-Induced Podocyte Injury by Modulating Nrf2/HO-1/GPX4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Biomarkers in diabetic nephropathy: Present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Rodent models of diabetic nephropathy: their utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histopathology of Diabetic Nephropathy: Beyond Glomerular Basement Membrane Thickening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histopathology of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amelioration of diabetic nephropathy in mice by a single intravenous injection of human mesenchymal stromal cells at early and later disease stages is associated with restoration of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NADPH oxidase inhibitor development for diabetic nephropathy through water tank model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suppressing renal NADPH oxidase to treat diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insights into the Molecular Mechanisms of NRF2 in Kidney Injury and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of Nrf2 in protection against acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Roles of Nrf2 in Protecting the Kidney from Oxidative Damage [mdpi.com]
Application Notes and Protocols for In Vivo Experimental Design with Ferric Nitrilotriacetate (Fe-NTA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric nitrilotriacetate (Fe-NTA) is a potent inducer of oxidative stress and is widely used in preclinical in vivo models to study the pathophysiology of diseases associated with iron overload and oxidative damage, particularly in the kidney and liver. Administration of Fe-NTA leads to the generation of reactive oxygen species (ROS) via the Fenton reaction, causing lipid peroxidation, DNA damage, and subsequent cellular injury, which can culminate in organ dysfunction and carcinogenesis. These application notes provide a comprehensive guide to designing and conducting in vivo experiments using Fe-NTA, including detailed protocols, expected quantitative outcomes, and insights into the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from various studies, providing a reference for the expected changes in key biomarkers following Fe-NTA administration in rodents.
Table 1: Effect of Fe-NTA on Renal Function and Oxidative Stress Markers in Rats
| Parameter | Animal Model | Dosage (Fe-NTA) | Time Point | Control Value (approx.) | Fe-NTA Treated Value (approx.) | Percent Change |
| Blood Urea Nitrogen (BUN) | Wistar Rat | 9 mg Fe/kg, i.p. | 24 hours | 20 mg/dL | 65 mg/dL | +225% |
| Serum Creatinine | Wistar Rat | 9 mg Fe/kg, i.p. | 24 hours | 0.8 mg/dL | 2.5 mg/dL | +212% |
| Renal Lipid Peroxidation (TBARS) | Wistar Rat | 9 mg Fe/kg, i.p. | 12 hours | 0.5 nmol/mg protein | 1.8 nmol/mg protein | +260% |
| Renal Reduced Glutathione (GSH) | Wistar Rat | 9 mg Fe/kg, i.p. | 12 hours | 4.5 µmol/g tissue | 2.0 µmol/g tissue | -56% |
| Renal Catalase Activity | Wistar Rat | 9 mg Fe/kg, i.p. | 12 hours | 15 units/mg protein | 7 units/mg protein | -53% |
| Renal Superoxide (B77818) Dismutase (SOD) Activity | Wistar Rat | 9 mg Fe/kg, i.p. | 12 hours | 8 units/mg protein | 4 units/mg protein | -50% |
Note: Values are approximate and can vary based on specific experimental conditions and assay methods.
Table 2: Effect of Fe-NTA on Hepatic Function and Oxidative Stress Markers in Rats
| Parameter | Animal Model | Dosage (Fe-NTA) | Time Point | Control Value (approx.) | Fe-NTA Treated Value (approx.) | Percent Change |
| Serum ALT | Wistar Rat | 9 mg Fe/kg, i.p. | 24 hours | 40 U/L | 120 U/L | +200% |
| Serum AST | Wistar Rat | 9 mg Fe/kg, i.p. | 24 hours | 100 U/L | 250 U/L | +150% |
| Hepatic Lipid Peroxidation (TBARS) | Wistar Rat | 9 mg Fe/kg, i.p. | 12 hours | 0.8 nmol/mg protein | 2.5 nmol/mg protein | +212% |
| Hepatic Reduced Glutathione (GSH) | Wistar Rat | 9 mg Fe/kg, i.p. | 12 hours | 6.0 µmol/g tissue | 2.5 µmol/g tissue | -58% |
Note: Values are approximate and can vary based on specific experimental conditions and assay methods.
Experimental Protocols
Protocol 1: Preparation of this compound (Fe-NTA) Solution
Materials:
-
Ferric chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Sterile, pyrogen-free water
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 1:2 molar ratio of FeCl₃ to NTA. For example, to prepare a solution containing 9 mg of Fe per kg of body weight for a 200g rat (1.8 mg Fe), you will need:
-
FeCl₃ (MW: 162.2 g/mol )
-
NTA (MW: 191.1 g/mol )
-
-
Dissolve NTA in sterile water with NaHCO₃ to aid dissolution and bring the pH to approximately 7.0.
-
Slowly add the FeCl₃ solution to the NTA solution while stirring continuously. The solution will turn a brownish-red color.
-
Adjust the final pH of the Fe-NTA solution to 7.4 with NaHCO₃.
-
Bring the final volume to the desired concentration with sterile 0.9% NaCl solution.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
Prepare the Fe-NTA solution fresh on the day of the experiment.
Protocol 2: Induction of Acute Nephrotoxicity and Hepatotoxicity in Rats
Materials:
-
Male Wistar rats (180-200 g)
-
Fe-NTA solution (prepared as in Protocol 1)
-
Sterile syringes and needles (25-27 gauge)
-
Animal handling and restraint equipment
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (for serum)
-
Surgical instruments for tissue collection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Divide animals into control and Fe-NTA treatment groups (n=6-8 per group is recommended).
-
Administer a single intraperitoneal (i.p.) injection of Fe-NTA at a dose of 9 mg Fe/kg body weight to the treatment group.
-
Administer an equivalent volume of sterile saline to the control group.
-
Monitor the animals for any signs of distress.
-
At the desired time point (e.g., 12 or 24 hours post-injection), anesthetize the animals.
-
Collect blood via cardiac puncture into serum separator tubes.
-
Perfuse the kidneys and liver with ice-cold saline to remove blood.
-
Excise the kidneys and liver, weigh them, and immediately snap-freeze a portion in liquid nitrogen for biochemical assays.
-
Fix another portion of the tissues in 10% neutral buffered formalin for histopathological analysis.
-
Store the snap-frozen tissues and serum samples at -80°C until analysis.
Protocol 3: Measurement of Oxidative Stress and Organ Damage Markers
A. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:
-
Homogenize a known weight of tissue (e.g., 100 mg) in ice-cold 1.15% KCl buffer.
-
To 0.1 mL of the homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Bring the final volume to 4.0 mL with distilled water and heat at 95°C for 60 minutes.
-
After cooling, add 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine (B92270) (15:1 v/v) mixture.
-
Shake vigorously and centrifuge at 4000 rpm for 10 minutes.
-
Measure the absorbance of the organic layer at 532 nm.
-
Use 1,1,3,3-tetramethoxypropane (B13500) as a standard to calculate the concentration of malondialdehyde (MDA).
B. Reduced Glutathione (GSH) Assay:
-
Homogenize tissue in 10% trichloroacetic acid (TCA).
-
Centrifuge the homogenate at 1000 x g for 10 minutes.
-
To 0.5 mL of the supernatant, add 2.0 mL of 0.3 M disodium (B8443419) hydrogen phosphate (B84403).
-
Add 0.25 mL of 0.001 M 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measure the absorbance at 412 nm.
-
Use a standard curve of known GSH concentrations to determine the sample GSH levels.
C. Catalase (CAT) Activity Assay:
-
Homogenize tissue in phosphate buffer (50 mM, pH 7.0).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
To a cuvette containing 1.95 mL of phosphate buffer, add 50 µL of the supernatant.
-
Initiate the reaction by adding 1.0 mL of 0.019 M H₂O₂.
-
Measure the decrease in absorbance at 240 nm for 2-3 minutes.
-
Calculate the enzyme activity based on the rate of H₂O₂ decomposition.
D. Superoxide Dismutase (SOD) Activity Assay:
-
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Prepare a reaction mixture containing sodium carbonate buffer, NBT, and hydroxylamine (B1172632) hydrochloride.
-
Add tissue supernatant to the reaction mixture.
-
Initiate the reaction with an electron-generating system (e.g., xanthine-xanthine oxidase).
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
E. Serum Biomarkers of Kidney and Liver Function (BUN, Creatinine, ALT, AST):
-
These are typically measured using commercially available colorimetric assay kits according to the manufacturer's instructions.
Mandatory Visualization
Caption: Experimental workflow for in vivo studies with Fe-NTA.
Caption: Signaling pathways in Fe-NTA-induced organ damage.
Application Notes and Protocols: Preparation and Use of Ferric Nitrilotriacetate (FeNTA) for Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Ferric nitrilotriacetate (FeNTA) is a coordination complex of iron (Fe³⁺) and nitrilotriacetic acid (NTA). In cell biology and toxicology, FeNTA is a widely utilized chemical tool to induce experimental iron overload and subsequent oxidative stress.[1] Due to its ability to remain soluble at neutral pH and efficiently deliver iron into cells, it serves as a potent model compound for studying cellular responses to excess iron, mimicking aspects of pathologies like hemochromatosis and inducing conditions that lead to lipid peroxidation and DNA damage.[2]
Mechanism of Action
The toxicity of FeNTA stems from its capacity to catalyze the formation of highly reactive oxygen species (ROS). The core mechanism involves the following steps:
-
Cellular Uptake: FeNTA is taken up by cells, increasing the intracellular labile iron pool.
-
Iron Reduction: The ferric (Fe³⁺) iron within the NTA complex is reduced to its more reactive ferrous (Fe²⁺) state. This reduction is facilitated by cellular reductants, particularly those involved in the glutathione (B108866) (GSH) cycle.[2]
-
Fenton Reaction: The newly formed ferrous iron (Fe²⁺) participates in the Fenton reaction, reacting with endogenous hydrogen peroxide (H₂O₂) to generate highly damaging hydroxyl radicals (•OH).
-
Oxidative Damage: These hydroxyl radicals indiscriminately attack cellular macromolecules, leading to lipid peroxidation of membranes, DNA strand breaks, and protein oxidation.[1]
This cascade of events triggers a cellular defense mechanism known as the antioxidant response.
Cellular Response: Nrf2 Signaling Pathway
The primary pathway activated in response to FeNTA-induced oxidative stress is the Keap1-Nrf2 signaling pathway.[3]
-
Under Basal Conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation by the proteasome.[3]
-
Under Oxidative Stress: ROS generated by the FeNTA-mediated Fenton reaction modify critical cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, stabilizing Nrf2.[4]
-
Nrf2 Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[5][6] This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis, thereby fortifying the cell's defense against oxidative damage.[7]
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound (FeNTA) Stock Solution
This protocol is designed to prepare a stable FeNTA stock solution with a 1:2 molar ratio of Iron to NTA, which enhances solution stability by ensuring the iron remains fully chelated.[8]
Materials and Reagents:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O; MW = 270.30 g/mol )
-
Nitrilotriacetic acid, trisodium (B8492382) salt monohydrate (NTA; C₆H₆NNa₃O₆·H₂O; MW = 275.1 g/mol )
-
Sodium bicarbonate (NaHCO₃; MW = 84.01 g/mol )
-
High-purity, sterile water (e.g., cell culture grade, WFI)
-
Sterile conical tubes (50 mL) or serum bottle
-
0.22 µm sterile syringe filter
-
Nitrogen (N₂) gas source (optional, for anaerobic storage)
Procedure:
-
Prepare Bicarbonate Buffer: In a sterile beaker or flask, dissolve 1.64 g of Sodium Bicarbonate (NaHCO₃) in approximately 80 mL of sterile water. Mix gently until fully dissolved.
-
Add NTA: To the bicarbonate solution, add 5.50 g of Nitrilotriacetic acid, trisodium salt monohydrate. This corresponds to a 200 mM concentration, creating the desired 2:1 molar excess of NTA to iron. Stir gently until the NTA is completely dissolved. The solution should be clear.
-
Add Ferric Chloride: Slowly add 2.70 g of Ferric chloride hexahydrate (FeCl₃·6H₂O) to the NTA solution while stirring. The solution will turn a deep reddish-brown or amber color as the FeNTA complex forms.
-
Adjust Volume: Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with sterile water.
-
Ensure Sterility and Stability:
-
Filter Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, airtight container (e.g., a sterile serum bottle or conical tube). Do not autoclave , as heat can degrade the complex.
-
(Optional) Anaerobic Storage: For long-term stability, gently sparge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen before sealing the container.
-
-
Storage: Store the 100 mM FeNTA stock solution protected from light at 4°C. Properly prepared and stored, the solution is stable for several weeks.
Protocol 2: Treatment of Cultured Cells with FeNTA
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
100 mM FeNTA stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solution: On the day of the experiment, prepare the final working concentration of FeNTA by diluting the 100 mM stock solution directly into fresh, pre-warmed complete cell culture medium.
-
Example: To prepare 10 mL of medium with a final FeNTA concentration of 100 µM, add 10 µL of the 100 mM stock solution to 9.99 mL of medium.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Gently wash the cells once with sterile PBS.
-
Aspirate the PBS and add the appropriate volume of the FeNTA-containing medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1, 3, 6, 12, or 24 hours). The optimal time and concentration must be determined empirically for each cell line and experimental endpoint.[9]
-
Downstream Analysis: Following incubation, harvest the cells for analysis (e.g., viability assays, ROS measurement, Western blotting for Nrf2 activation, or DNA damage assays). For some cell lines, continuous treatment with FeNTA can be highly cytotoxic; intermittent exposure may be required to achieve transformation or other long-term effects.[10]
Quantitative Data
The effective concentration of FeNTA varies significantly depending on the cell type, exposure duration, and the specific endpoint being measured. The following table summarizes representative concentrations used in various in vitro studies.
| Cell Type | FeNTA Concentration Range | Exposure Time | Observed Effect(s) |
| Predominantly Neuronal Cultures | 10 µM - 100 µM | 7 - 14 days | Decreased choline (B1196258) acetyltransferase activity; concentration and duration-dependent toxicity.[9] |
| Rat Primary Renal Cells | Not specified (intermittent) | 3 weeks | Malignant transformation of cells.[10] |
| A549 (Lung Carcinoma) | 10 ng/mL - 1000 ng/mL | 24 hours | Increased ROS production, mitochondrial dysfunction, and apoptosis.[11] |
| Neuron Cells (CRL-10742) | 1 µg/mL - 10 µg/mL | 24 hours | Neurotoxicity, reduced cell viability.[12] |
*Note: Concentrations for Fentanyl, not FeNTA, are included for comparative context on cytotoxic ranges of different compounds in similar assays. A pilot experiment with a broad range of concentrations (e.g., 10 µM to 500 µM) is recommended to determine the optimal working concentration for a specific cell line and desired biological effect.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for preparing a stable 100 mM FeNTA stock solution.
Caption: FeNTA mechanism: ROS generation and Nrf2 pathway activation.
References
- 1. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of iron(III) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on predominantly cortical neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro transformation of rat renal cells by treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Effect of fentanyl and remifentanil on neuron damage and oxidative stress during induction neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Antioxidant Defense Mechanisms Using Ferric Nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric nitrilotriacetate (Fe-NTA) is a potent nephrotoxic and carcinogenic agent widely utilized in experimental models to induce oxidative stress.[1] Its administration leads to the generation of reactive oxygen species (ROS), causing significant damage to cellular macromolecules, including lipids, proteins, and DNA.[2][3] This characteristic makes Fe-NTA an invaluable tool for researchers studying the intricate mechanisms of antioxidant defense systems and for the preclinical evaluation of potential antioxidant therapies. By inducing a controlled state of oxidative stress, Fe-NTA allows for the detailed investigation of cellular responses to oxidative damage and the efficacy of protective compounds.
These application notes provide a comprehensive overview and detailed protocols for using Fe-NTA to study antioxidant defense mechanisms in both in vivo and in vitro models.
Core Applications
-
Induction of Oxidative Stress: Fe-NTA reliably induces oxidative stress, characterized by increased lipid peroxidation and DNA damage, providing a robust model to screen and validate antioxidant compounds.[2][4]
-
Investigation of Antioxidant Enzyme Activity: The model allows for the study of the dynamic response of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) to oxidative challenge.[5]
-
Elucidation of Signaling Pathways: Fe-NTA-induced oxidative stress activates critical signaling pathways involved in the cellular antioxidant response, most notably the Nrf2-ARE pathway.[6][7]
-
Preclinical Drug Development: It serves as a relevant model for assessing the protective effects of novel therapeutic agents against oxidative stress-mediated tissue injury.
Data Presentation: Quantitative Effects of Fe-NTA on Oxidative Stress Markers and Antioxidant Enzymes in Rats
The following tables summarize the quantitative data from studies investigating the effects of a single intraperitoneal injection of Fe-NTA (9 mg Fe/kg body weight) on various parameters in Wistar rats.
Table 1: Effect of Fe-NTA on Renal Oxidative Stress Markers
| Parameter | Control | Fe-NTA Treated | % Change | Time Point |
| Lipid Peroxidation (nmol MDA/mg protein) | Value not specified | Value not specified | >150% increase | 12 hours |
| Renal Glutathione (GSH) Content | Value not specified | Value not specified | ~45% decrease | 12 hours |
| Hydrogen Peroxide (H₂O₂) Generation | Value not specified | Value not specified | Significant increase | Not Specified |
Data compiled from studies showing significant increases in lipid peroxidation and decreases in GSH levels following Fe-NTA administration.[1][4]
Table 2: Effect of Fe-NTA on Renal Antioxidant Enzyme Activities
| Enzyme | Control | Fe-NTA Treated | % Change | Time Point |
| Catalase | Value not specified | Value not specified | 45-65% decrease | 12 hours |
| Glutathione Peroxidase (GPx) | Value not specified | Value not specified | 45-65% decrease | 12 hours |
| Glutathione Reductase (GR) | Value not specified | Value not specified | Significant decrease | Not Specified |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Value not specified | Value not specified | 45-65% decrease | 12 hours |
| Glutathione-S-Transferase (GST) | Value not specified | Value not specified | Significant decrease | Not Specified |
| Superoxide Dismutase (SOD) | Value not specified | Value not specified | Significant decrease | Not Specified |
Data compiled from studies demonstrating a significant reduction in the activities of major antioxidant enzymes after Fe-NTA treatment.[1][4][5]
Experimental Protocols
Preparation of this compound (Fe-NTA) Solution for In Vivo Studies
Objective: To prepare a stable Fe-NTA solution for intraperitoneal injection in animal models.
Materials:
-
Ferric chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Sterile, pyrogen-free water
Protocol:
-
Prepare a 1 M solution of NTA by dissolving it in sterile water and adjusting the pH to 7.0 with NaHCO₃.
-
Prepare a 0.5 M solution of FeCl₃ in sterile water.
-
To prepare the Fe-NTA complex, slowly add the FeCl₃ solution to the NTA solution with constant stirring, maintaining a molar ratio of 1:2 (Fe:NTA).
-
Adjust the final pH of the solution to 7.4 with NaHCO₃.
-
Make up the final volume with a sterile 0.9% NaCl solution to achieve the desired final iron concentration (e.g., for a 9 mg Fe/kg dose in a 200g rat, the concentration would be adjusted for a reasonable injection volume).
-
Sterile-filter the final solution through a 0.22 µm filter before use.
In Vivo Model of Fe-NTA-Induced Oxidative Stress in Rats
Objective: To induce acute oxidative stress in rats to study antioxidant defense mechanisms.
Materials:
-
Male Wistar rats (150-200 g)
-
Fe-NTA solution (prepared as described above)
-
Saline solution (0.9% NaCl, sterile)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Acclimatize rats for at least one week before the experiment.
-
Divide the animals into control and experimental groups.
-
Administer a single intraperitoneal injection of Fe-NTA (9 mg Fe/kg body weight) to the experimental group.
-
Administer an equivalent volume of saline to the control group.
-
Observe the animals for signs of toxicity.
-
Euthanize the animals at desired time points (e.g., 3, 6, 12, 24 hours) after injection.
-
Collect blood and tissues (e.g., kidney, liver) for subsequent analysis.
Measurement of Lipid Peroxidation (TBARS Assay)
Objective: To quantify the level of lipid peroxidation in tissue homogenates by measuring thiobarbituric acid reactive substances (TBARS).
Materials:
-
Tissue sample (e.g., kidney)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Protocol:
-
Homogenize the tissue sample in ice-cold PBS.
-
To 0.5 mL of the homogenate, add 0.05 mL of BHT and 0.5 mL of 15% TCA.
-
Vortex the mixture and centrifuge at 3000 rpm for 15 minutes.
-
To 1 mL of the supernatant, add 1 mL of 0.67% TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes on ice and measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Express the results as nmol of MDA per mg of protein. The protein concentration in the homogenate can be determined using the Bradford method.
Measurement of Antioxidant Enzyme Activities
Objective: To determine the activity of key antioxidant enzymes in tissue homogenates.
Catalase (CAT) Activity Assay:
-
Homogenize the tissue in phosphate buffer (50 mM, pH 7.0).
-
To a cuvette, add 1.95 mL of phosphate buffer and 1 mL of 0.019 M H₂O₂.
-
Initiate the reaction by adding 50 µL of the tissue homogenate supernatant.
-
Measure the decrease in absorbance at 240 nm for 1 minute.
-
Calculate the enzyme activity based on the rate of H₂O₂ decomposition.
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is based on the inhibition of the autoxidation of pyrogallol (B1678534).
-
Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 8.2) and 0.1 mM DTPA.
-
Add the tissue homogenate supernatant to the reaction mixture.
-
Initiate the reaction by adding pyrogallol (0.2 mM).
-
Measure the rate of increase in absorbance at 420 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of pyrogallol autoxidation.
Alkaline Comet Assay for DNA Damage
Objective: To detect single-strand DNA breaks in cells exposed to Fe-NTA.
Materials:
-
Isolated cells (from tissue or cell culture)
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Fluorescence microscope
Protocol:
-
Prepare a single-cell suspension from the tissue or cell culture.
-
Mix the cell suspension with 0.5% LMPA at 37°C.
-
Layer the cell-agarose mixture onto a microscope slide pre-coated with 1% NMPA.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes.
-
Gently remove the slides and neutralize them with neutralization buffer for 5 minutes (repeat 3 times).
-
Stain the slides with a fluorescent DNA dye.
-
Visualize and score the comets using a fluorescence microscope equipped with appropriate filters. The extent of DNA damage is proportional to the length and intensity of the comet tail.[8][9]
Visualizations
Caption: Fe-NTA induces the generation of ROS, leading to widespread cellular damage.
Caption: Fe-NTA activates the Nrf2 signaling pathway to upregulate antioxidant genes.
Caption: Workflow for assessing antioxidant defense mechanisms using the Fe-NTA model.
References
- 1. Induction of renal oxidative stress and cell proliferation response by this compound (Fe-NTA): diminution by soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid peroxidation in plasma of rats treated with ferric-nitrilotriacetate, in relation to kidney and liver modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Experimental Hemochromatosis with Ferric Nitrilotriacetate (Fe-NTA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental hemochromatosis is a critical animal model for studying the pathophysiology of iron overload and for the preclinical evaluation of novel therapeutic agents. Ferric nitrilotriacetate (Fe-NTA) is a well-established chemical inducer of iron overload that effectively mimics the iron deposition patterns and subsequent organ damage observed in human hemochromatosis. This document provides detailed application notes and protocols for inducing experimental hemochromatosis using Fe-NTA in rodent models. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in developing a robust and reproducible model of iron-induced organ injury.
The primary mechanism of Fe-NTA-induced toxicity involves the generation of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions. This leads to oxidative stress, lipid peroxidation, and damage to cellular macromolecules, ultimately resulting in tissue injury, particularly in the liver and kidneys.[1]
Key Experimental Protocols
Preparation of this compound (Fe-NTA) Solution
Objective: To prepare a stable and effective Fe-NTA solution for in vivo administration.
Materials:
-
Ferric chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA), disodium (B8443419) salt
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Sterile, pyrogen-free water for injection
Protocol:
-
Prepare NTA Solution: Dissolve nitrilotriacetic acid (disodium salt) in sterile water to a final concentration that is in a molar excess to the desired final iron concentration (a common molar ratio is 2:1 or 4:1 of NTA to Iron).
-
Prepare Ferric Chloride Solution: Dissolve ferric chloride in sterile water to achieve the target iron concentration.
-
Complex Formation: Slowly add the ferric chloride solution to the NTA solution while stirring continuously. The solution will turn a brownish-yellow color.
-
pH Adjustment: Adjust the pH of the Fe-NTA solution to 7.4 using sodium bicarbonate and, if necessary, dropwise addition of NaOH or HCl. This step is crucial for the stability and solubility of the complex.
-
Sterilization: Filter-sterilize the final Fe-NTA solution through a 0.22 µm filter.
-
Storage: The Fe-NTA solution should be prepared fresh before each use to ensure its stability and prevent the formation of ferric hydroxide precipitates.
Induction of Hemochromatosis in Rodents
Objective: To induce a state of chronic iron overload in rats or mice.
Animal Models: Wistar rats or C57BL/6 mice are commonly used.
Administration Route: Intraperitoneal (i.p.) injection is the most common and effective route.
Protocol (Example for Rats):
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the start of the experiment.
-
Fe-NTA Administration: Administer Fe-NTA solution via intraperitoneal injection. A commonly used dosage is 9 mg of iron/kg body weight.[2]
-
Dosing Schedule:
-
Acute Model: A single i.p. injection can be used to study acute iron toxicity.
-
Chronic Model: For a chronic hemochromatosis model, injections can be administered daily for a period of 1 to 2 weeks, or twice weekly for up to 8 weeks. The specific duration will depend on the desired level of iron overload and the research question.
-
-
Control Group: A control group of animals should receive injections of the vehicle solution (e.g., saline adjusted to pH 7.4).
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Sample Collection: At the end of the experimental period, animals are euthanized, and blood and tissues (liver, kidney, spleen, heart) are collected for analysis.
Histological Analysis of Iron Deposition
Objective: To visualize and semi-quantify iron deposits in tissue sections.
Staining Method: Perls' Prussian Blue stain is the gold standard for detecting ferric iron (Fe³⁺) in tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) (graded series)
-
Distilled water
-
2% Potassium ferrocyanide solution
-
2% Hydrochloric acid (HCl) solution
-
Nuclear Fast Red or Neutral Red counterstain
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[3]
-
Staining Solution Preparation: Immediately before use, mix equal volumes of 2% potassium ferrocyanide and 2% HCl.[4]
-
Staining: Immerse the slides in the freshly prepared staining solution for 10-20 minutes.[4][5]
-
Washing: Rinse the slides thoroughly in several changes of distilled water.[4]
-
Counterstaining: Counterstain the sections with Nuclear Fast Red or Neutral Red for 1-5 minutes to visualize cell nuclei.[3][4]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.[3]
Expected Results: Ferric iron deposits (hemosiderin) will stain a characteristic bright blue color, while the nuclei will be stained red or pink.
Data Presentation
The following tables summarize typical quantitative data obtained from Fe-NTA-induced hemochromatosis models. The values can vary depending on the animal species, strain, dosage, and duration of treatment.
Table 1: Serum Biochemical Parameters
| Parameter | Control Group | Fe-NTA Treated Group | Percentage Change | Reference |
| Serum Iron (µg/dL) | 150 - 200 | 300 - 500+ | ↑ 100 - 150% | |
| Total Iron Binding Capacity (TIBC) (µg/dL) | 300 - 400 | 200 - 300 | ↓ 25 - 33% | |
| Transferrin Saturation (%) | 30 - 50 | 80 - 100 | ↑ 100 - 160% | |
| Serum Ferritin (ng/mL) | 50 - 100 | 500 - 2000+ | ↑ 900 - 1900% | [6] |
| Alanine Aminotransferase (ALT) (U/L) | 30 - 50 | 100 - 250+ | ↑ 233 - 400% | |
| Aspartate Aminotransferase (AST) (U/L) | 80 - 120 | 200 - 400+ | ↑ 150 - 233% |
Table 2: Liver Tissue Parameters
| Parameter | Control Group | Fe-NTA Treated Group | Percentage Change | Reference |
| Liver Iron Concentration (µg/g dry weight) | 30 - 100 | 1000 - 5000+ | ↑ 900 - 4900% | [2][7] |
| Malondialdehyde (MDA) (nmol/mg protein) | 0.5 - 1.0 | 2.0 - 5.0+ | ↑ 300 - 400% | [8] |
| Reduced Glutathione (GSH) (µmol/g tissue) | 5.0 - 8.0 | 2.0 - 4.0 | ↓ 50 - 60% | [1] |
| Catalase Activity (U/mg protein) | Varies | Decreased | ↓ | [1] |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | Varies | Decreased | ↓ | |
| Glutathione Peroxidase (GPx) Activity (U/mg protein) | Varies | Decreased | ↓ | [1] |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for inducing hemochromatosis with Fe-NTA.
Signaling Pathway of Fe-NTA Induced Hepatotoxicity
Caption: Key signaling events in Fe-NTA-induced liver injury.
Ferroptosis Pathway in Iron Overload
Caption: Simplified overview of the ferroptosis pathway in the context of iron overload.
References
- 1. Ferroptosis: an iron-dependent cell death form linking metabolism, diseases, immune cell and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver iron concentration thresholds: Where do they really come from? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stainsfile.com [stainsfile.com]
- 4. Perls Prussian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 5. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 6. HFE-Related Hemochromatosis - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantification of Liver Iron with MRI: State of the Art and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Fe-NTA in Phosphopeptide Enrichment for Mass Spectrometry
Introduction
Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and DNA repair.[1][2] The study of the phosphoproteome provides invaluable insights into cellular function and dysregulation in disease states, making it a key area of focus for researchers, scientists, and drug development professionals. However, the low abundance and stoichiometry of phosphopeptides in complex biological samples present a significant analytical challenge for mass spectrometry (MS)-based proteomics.[3][4][5][6]
To overcome these challenges, enrichment of phosphopeptides prior to MS analysis is an essential step.[4][6] Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for this purpose, and resins charged with iron (Fe³⁺), such as Fe-NTA (Iron-Nitrilotriacetic Acid), have proven to be highly effective for the selective capture of negatively charged phosphopeptides.[2][3][5] This application note provides detailed protocols and quantitative data regarding the use of Fe-NTA for phosphopeptide enrichment, enabling robust and reproducible analysis of the phosphoproteome.
Principle of Fe-NTA Phosphopeptide Enrichment
IMAC leverages the affinity of positively charged metal ions for negatively charged phosphate (B84403) groups on peptides.[2] In Fe-NTA based enrichment, the nitrilotriacetic acid (NTA) is a chelating agent covalently bound to a solid support (e.g., agarose (B213101) or magnetic beads).[3] This NTA moiety securely immobilizes trivalent iron ions (Fe³⁺), which then serve as affinity ligands for the phosphate groups of phosphopeptides.[3] The process typically involves loading the peptide sample onto the Fe-NTA resin under acidic conditions to promote binding, washing away non-phosphorylated peptides, and finally eluting the enriched phosphopeptides using a high pH buffer or a buffer containing a competitive binding agent.
Quantitative Performance Data
The performance of Fe-NTA in phosphopeptide enrichment can be evaluated based on several key metrics, including the number of unique phosphopeptides identified, enrichment specificity, and yield. The following tables summarize quantitative data comparing Fe-NTA with another common phosphopeptide enrichment method, Titanium Dioxide (TiO₂).
| Parameter | High-Select Fe-NTA | TiO₂ | Fe-NTA (Standard) | Reference |
| Unique Phosphopeptides Identified | ~14,000 | ~14,000 | 4,931 ± 292 | [7][8] |
| Enrichment Specificity | >90% | 93% | 45.5% ± 2% | [7][8][9] |
| Loading Capacity | 0.5–5 mg | 0.5–3 mg | N/A | [10] |
| Phosphopeptide Yield | ~2-4% of total protein digest | N/A | N/A | [4] |
Table 1: Comparison of phosphopeptide enrichment performance between Fe-NTA and TiO₂ from a 1 mg HeLa cell digest.
| Product | Unique Phosphopeptides Identified (Mean ± SD, n=3) | Enrichment Efficiency (Mean ± SD, n=3) | Reference |
| Cube Biotech Fe-NTA MagBeads | >10,000 | ~90% | [11] |
| Competitor 1 | ~8,000 | ~75% | [11] |
| Competitor 2 | ~9,500 | ~85% | [11] |
| Competitor 3 | ~7,000 | ~65% | [11] |
Table 2: Performance comparison of different commercial Fe-NTA magnetic bead products.
Experimental Protocols
Protocol 1: Manual Phosphopeptide Enrichment using Fe-NTA Spin Columns
This protocol is adapted from the Thermo Scientific™ High-Select™ Fe-NTA Phosphopeptide Enrichment Kit.[4]
Materials:
-
High-Select™ Fe-NTA Phosphopeptide Enrichment Spin Columns
-
Binding/Wash Buffer
-
Phosphopeptide Elution Buffer
-
LC-MS Grade Water
-
Lyophilized peptide sample (0.5-5 mg)
-
Microcentrifuge tubes (2 mL)
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Completely resuspend the lyophilized peptide sample in 200 µL of Binding/Wash Buffer. Ensure the sample is fully dissolved.
-
Verify that the pH of the resuspended sample is below 3.0.
-
-
Column Equilibration:
-
Remove the bottom closure of the spin column and loosen the cap. Place the column in a 2 mL microcentrifuge collection tube.
-
Centrifuge at 1,000 x g for 30 seconds to remove the storage buffer.
-
Add 200 µL of Binding/Wash Buffer to the column. Centrifuge at 1,000 x g for 30 seconds and discard the flow-through. Repeat this step once.
-
-
Phosphopeptide Binding:
-
Cap the bottom of the equilibrated column and add the 200 µL peptide sample.
-
Gently tap the column to ensure the resin is suspended in the sample.
-
Incubate for 30 minutes at room temperature with end-over-end mixing.
-
Remove the bottom cap and place the column in a new collection tube. Centrifuge at 1,000 x g for 30 seconds to collect the unbound fraction.
-
-
Washing:
-
Wash the column by adding 200 µL of Binding/Wash Buffer. Centrifuge at 1,000 x g for 30 seconds. Repeat this step two more times for a total of three washes.
-
Wash the column once with 200 µL of LC-MS grade water. Centrifuge at 1,000 x g for 30 seconds.
-
-
Elution:
-
Place the column in a new, clean microcentrifuge tube.
-
Add 100 µL of Elution Buffer to the column.
-
Centrifuge at 1,000 x g for 30 seconds to collect the enriched phosphopeptides. Repeat this step once and pool the eluates.
-
Immediately dry the eluate in a speed vacuum concentrator.
-
-
Sample Analysis:
-
Resuspend the dried phosphopeptides in a buffer suitable for LC-MS analysis.
-
Protocol 2: Automated Phosphopeptide Enrichment using Fe-NTA Magnetic Beads
This protocol is a generalized procedure for automated enrichment using a magnetic particle processor (e.g., KingFisher™) and is based on information from Thermo Fisher Scientific and Cube Biotech.[9][12][13]
Materials:
-
Fe-NTA Magnetic Beads
-
Binding/Wash Buffer
-
Wash Buffer 1 (e.g., 80% Acetonitrile, 0.1% TFA)
-
Wash Buffer 2 (e.g., LC-MS Grade Water)
-
Elution Buffer (e.g., high pH buffer)
-
Peptide sample dissolved in Binding/Wash Buffer
-
Magnetic particle processor and compatible plates
Procedure:
-
Bead Preparation:
-
Transfer the required amount of Fe-NTA magnetic bead slurry to a well.
-
Place the plate on a magnetic stand to capture the beads and remove the storage buffer.
-
Wash the beads twice with Binding/Wash Buffer.
-
-
Binding:
-
Add the peptide sample to the well containing the washed beads.
-
Incubate for 30 minutes with mixing to allow for phosphopeptide binding.
-
-
Washing:
-
Transfer the beads to a new well containing Wash Buffer 1. Mix and then capture the beads, discarding the supernatant. Repeat for a total of three washes.
-
Transfer the beads to a well containing Wash Buffer 2 for a final wash.
-
-
Elution:
-
Transfer the washed beads to a well containing the Elution Buffer.
-
Incubate for 5-10 minutes with mixing to release the bound phosphopeptides.
-
Capture the beads and transfer the supernatant containing the enriched phosphopeptides to a new plate.
-
-
Post-Elution Processing:
-
Acidify the eluate and desalt using a C18 tip or column prior to LC-MS analysis.
-
Diagrams
A typical workflow for phosphoproteomic analysis using Fe-NTA enrichment.
Application of Fe-NTA enrichment in drug development and signaling pathway analysis.
Complementary Strategies
While Fe-NTA is a powerful tool for phosphopeptide enrichment, no single method can capture the entire phosphoproteome. Fe-NTA and TiO₂ exhibit different binding preferences and can enrich for complementary sets of phosphopeptides.[10] For comprehensive phosphoproteome coverage, a sequential enrichment strategy, such as Sequential Enrichment using Metal Oxide Affinity Chromatography (SMOAC), where the flow-through from a TiO₂ enrichment is subsequently enriched using Fe-NTA, can significantly increase the number of identified phosphopeptides.[8][14]
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low Phosphopeptide Recovery | Incomplete sample dissolution. | Ensure the lyophilized peptide sample is completely dissolved in the Binding/Wash Buffer. | [4] |
| Sample pH is too high. | Verify that the pH of the resuspended sample is < 3.0. Add TFA if necessary. | [4] | |
| Presence of interfering substances. | Ensure the sample is free from detergents, EDTA (>5mM), and reducing agents. | [4][6][9] | |
| Phosphatase activity during sample preparation. | Include phosphatase inhibitors during cell lysis and protein extraction. | [9] | |
| High Non-specific Binding | Inefficient washing. | Ensure the recommended number of washes with the appropriate buffers is performed. | [4] |
| Sample overload. | Do not exceed the loading capacity of the resin. | [4][10] |
Conclusion
Fe-NTA-based immobilized metal affinity chromatography is a robust, efficient, and highly specific method for the enrichment of phosphopeptides for mass spectrometry analysis. It is a cornerstone technique in phosphoproteomics, enabling researchers to delve deeper into the complexities of cellular signaling. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of Fe-NTA phosphopeptide enrichment in your research, facilitating new discoveries in basic biology and drug development.
References
- 1. Fe-NTA Microcolumn Purification of Phosphopeptides from Immunoprecipitation (IP) Eluates for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learn.cellsignal.com [learn.cellsignal.com]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. An Internal Standard for Assessing Phosphopeptide Recovery from Metal Ion/Oxide Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njms.rutgers.edu [njms.rutgers.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cube-biotech.com [cube-biotech.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Troubleshooting & Optimization
Ferric Nitrilotriacetate (Fe-NTA) Solutions: A Technical Guide to Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ferric Nitrilotriacetate (Fe-NTA) solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stable Fe-NTA solution?
A1: The preparation of a stable Fe-NTA solution is critical to prevent the precipitation of ferric hydroxide (B78521).[1][2][3] A widely used method involves dissolving sodium bicarbonate, sodium nitrilotriacetate, and ferric chloride hexahydrate in water.[4] It is crucial to adjust the pH, typically to around 7.0-7.5, and to sparge the solution with an inert gas like nitrogen to create anaerobic conditions.[4][5] Filter sterilization is recommended over autoclaving.
Q2: What are the optimal storage conditions for Fe-NTA solutions?
A2: For long-term stability, Fe-NTA solutions should be stored at low temperatures. Recommendations vary depending on the desired storage duration. For use within a month, storage at -20°C is suggested, while for up to six months, -80°C is preferable.[6] To prevent degradation from atmospheric oxygen, it is highly recommended to store the solution under a nitrogen atmosphere.[6] For solid Fe-NTA, storage at -20°C can ensure stability for up to three years.
Q3: What factors can affect the stability of my Fe-NTA solution?
A3: Several factors can influence the stability of Fe-NTA solutions:
-
Fe:NTA Ratio: Solutions with an excess of NTA relative to iron demonstrate higher stability.[1][2][3][7]
-
Concentration: Dilute solutions are generally more stable than concentrated ones.[1][2][3][7]
-
pH: The pH of the solution is a critical factor. A neutral to slightly alkaline pH (around 7.0-8.5) is often used, but stability can be affected by deviations from the optimal pH for a specific preparation.[2][3][5][7][8]
-
Exposure to Light: Fe-NTA is known to undergo photodegradation, so it is advisable to protect the solution from light.[5][9][10]
-
Oxygen: The presence of oxygen can contribute to the degradation of the complex. Storing under an inert atmosphere like nitrogen is recommended.[4]
Q4: Are there any visual indicators of Fe-NTA solution degradation?
A4: A primary visual indicator of degradation is the precipitation of ferric hydroxide, which will appear as a reddish-brown solid in the solution. This indicates that the iron is no longer properly chelated by the NTA. Any change in the solution's color from its initial state may also suggest degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the Fe-NTA solution upon preparation or storage. | Incorrect pH of the solution. | Ensure the final pH is adjusted correctly as per the protocol (typically around 7.0-7.5).[5] |
| Presence of oxygen during preparation and storage. | Prepare and store the solution under anaerobic conditions by sparging with nitrogen.[4] | |
| Incorrect ratio of iron to NTA. | Use a slight excess of NTA to ensure complete chelation of the iron.[1][2][3][7] | |
| Inconsistent experimental results using the Fe-NTA solution. | Degradation of the Fe-NTA solution. | Prepare fresh solution or use a solution that has been stored properly at -80°C under nitrogen for no longer than 6 months. |
| Exposure to light. | Always store the Fe-NTA solution in an amber vial or wrapped in foil to protect it from light.[9][10] | |
| Low yield in phosphopeptide enrichment. | Suboptimal binding pH. | Ensure the pH of your sample and binding buffers is appropriate for Fe-NTA-based enrichment, which is typically acidic. |
| Inefficient washing or elution steps. | Follow the specific protocol for your enrichment kit, paying close attention to the recommended volumes and incubation times for wash and elution buffers.[11] |
Quantitative Stability Data
| Condition | Effect on Stability | Recommendation |
| Elevated Temperature (e.g., Room Temperature) | Increased degradation rate. | Store at or below -20°C for short-term and -80°C for long-term storage. |
| Low Temperature (-20°C to -80°C) | Significantly improved stability. | Recommended for storage.[6] |
| Acidic pH | May affect complex formation and stability. | Prepare and store at a neutral to slightly alkaline pH as per the specific protocol. |
| Alkaline pH | Can promote ferric hydroxide precipitation if not properly chelated. | Careful pH control is crucial during preparation.[2][3][7] |
| Exposure to UV/Sunlight | Leads to photodegradation.[9][10] | Protect the solution from light at all times by using amber vials or foil wrapping. |
| Presence of Oxygen | Promotes oxidative degradation. | Prepare and store under an inert atmosphere (e.g., nitrogen).[4] |
Experimental Protocols
Protocol for Preparation of 100 mM Fe-NTA Solution
This protocol is adapted from publicly available methods.[4]
-
In 80 mL of purified water, dissolve 1.64 g of sodium bicarbonate.
-
To this solution, add 2.56 g of sodium nitrilotriacetate and stir until fully dissolved.
-
Slowly add 2.7 g of ferric chloride hexahydrate while stirring continuously.
-
Adjust the final volume to 100 mL with purified water.
-
Sparge the solution with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.
-
Filter-sterilize the solution through a 0.22 µm filter into a sterile, anaerobic serum bottle.
-
Store the bottle at the recommended temperature, protected from light.
Protocol for Assessing Fe-NTA Solution Stability
A simple method to assess the stability of your Fe-NTA solution is through spectrophotometry.
-
Prepare a fresh Fe-NTA solution according to a validated protocol.
-
Immediately after preparation, measure the absorbance spectrum of the solution (e.g., from 200 to 800 nm) to determine the initial absorbance profile. Fe-NTA has a characteristic absorbance peak around 260 nm.[5]
-
Aliquot the solution into several vials and store them under the desired test conditions (e.g., different temperatures, light exposures).
-
At regular time intervals (e.g., daily, weekly), remove a vial from each condition.
-
Allow the solution to equilibrate to room temperature.
-
Visually inspect for any precipitation.
-
Measure the absorbance spectrum again and compare it to the initial reading. A decrease in the absorbance at the characteristic peak and/or the appearance of scattering at higher wavelengths (due to precipitation) indicates degradation.
Signaling Pathways and Workflows
Fe-NTA Induced Oxidative Stress and Apoptosis
This compound is widely used to induce oxidative stress in experimental models. The free iron from the complex can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS). This cascade of events can ultimately lead to apoptosis through the intrinsic pathway.
Experimental Workflow for Phosphopeptide Enrichment using Fe-NTA
Fe-NTA is also utilized in phosphoproteomics for the enrichment of phosphorylated peptides from complex biological samples. The workflow generally involves the binding of negatively charged phosphate (B84403) groups to the iron ions on the Fe-NTA resin, followed by washing and elution steps.
References
- 1. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and characterization of iron(III) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Fate of the Nitrilotriacetic Acid-Fe(III) Complex during Photodegradation and Biodegradation by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fate of the nitrilotriacetic acid-Fe(III) complex during photodegradation and biodegradation by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of iron-complex (Fe(iii)–NTA) on photoinduced degradation of 4-chlorophenol in aqueous solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting inconsistent results in Fe-NTA animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Ferric Nitrilotriacetate (Fe-NTA) animal studies. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Fe-NTA, and why is it used in animal studies?
A1: this compound (Fe-NTA) is a chemical complex used to induce oxidative stress and model various pathological conditions in animals, most notably acute kidney injury and renal cell carcinoma.[1][2] When administered, Fe-NTA leads to the generation of reactive oxygen species (ROS), causing cellular damage, lipid peroxidation, and subsequent organ damage, which allows for the study of disease mechanisms and the evaluation of potential therapeutic agents.[1][2][3]
Q2: We are observing high variability in the induction of kidney injury between our animals. What are the potential causes?
A2: Inconsistent results in Fe-NTA-induced kidney injury models can stem from several factors:
-
Animal Strain and Species: Different species and strains of animals exhibit varying susceptibility to Fe-NTA toxicity. For instance, rats are generally less susceptible to Fe-NTA-induced kidney damage compared to mice.[4] Within mouse strains, there are also documented differences in genomic instability in response to Fe-NTA-induced oxidative injury.[1]
-
Fe-NTA Solution Preparation: The stability and concentration of the Fe-NTA solution are critical. Improper preparation can lead to variations in the effective dose administered. It is crucial to have a standardized and reproducible protocol for solution preparation.[5]
-
Route of Administration: While intraperitoneal injection is common, the precise technique and location of injection can influence absorption and subsequent toxicity. Oral administration, for example, does not typically induce renal cell carcinoma due to the tight regulation of intestinal iron absorption.[1]
-
Animal Health and Diet: The baseline health, diet, and gut microbiome of the animals can impact their response to oxidative stress. Ensure animals are healthy and on a standardized diet throughout the study.
Q3: Our Fe-NTA solution appears unstable or precipitates over time. How can we prepare a stable solution?
A3: The stability of Fe-NTA solutions can be affected by the Fe:NTA ratio, pH, and total concentration.[5] A detailed and standardized preparation method is essential. While various protocols exist, a general procedure involves dissolving sodium bicarbonate, nitrilotriacetic acid (NTA), and ferric chloride (FeCl3) in distilled water, adjusting the pH, and filter-sterilizing the solution. Storing the solution under a nitrogen atmosphere can also help maintain stability.[6] For quantitative experiments, it is recommended to standardize both the iron and NTA components to accurately determine the final Fe-NTA concentration.[5]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High mortality rate in the experimental group. | 1. Incorrect Fe-NTA dosage: The dose may be too high for the specific animal strain or species.[4]2. Animal health: Pre-existing health conditions can increase sensitivity to Fe-NTA toxicity.3. Dehydration: Fe-NTA can cause significant kidney damage, leading to dehydration. | 1. Dose titration study: Perform a pilot study to determine the optimal dose that induces the desired pathology without excessive mortality.2. Health screening: Ensure all animals are healthy and free from infections before starting the experiment.3. Fluid support: Provide supportive care, such as subcutaneous fluid administration, to prevent severe dehydration. |
| Inconsistent or non-significant changes in biochemical markers (e.g., BUN, creatinine). | 1. Timing of sample collection: The peak of kidney injury markers can vary. Collecting samples too early or too late may miss the peak.2. Assay variability: Inconsistent sample handling or assay procedures can introduce errors.3. Low Fe-NTA dose: The administered dose may be insufficient to induce significant kidney damage in the chosen animal model. | 1. Time-course study: Conduct a pilot study to determine the optimal time point for sample collection post-Fe-NTA administration.2. Standardize protocols: Ensure consistent procedures for blood collection, processing, and biochemical analysis.3. Increase dose: Cautiously increase the Fe-NTA dose, monitoring for excessive toxicity. |
| Variable tumor incidence or size in carcinogenesis studies. | 1. Duration of the study: Carcinogenesis is a long-term process, and the study duration may be insufficient for tumor development.2. Animal strain: As mentioned, some strains are more resistant to Fe-NTA-induced carcinogenesis.[1]3. Fe-NTA administration schedule: The frequency and consistency of Fe-NTA injections are crucial for sustained oxidative stress and tumor promotion. | 1. Review literature: Consult published studies using similar models to determine appropriate study durations.2. Select appropriate strain: Choose a strain known to be susceptible to Fe-NTA-induced tumors (e.g., A/J mice for renal cell carcinoma).[1]3. Maintain a strict dosing schedule: Adhere to a consistent and well-documented administration protocol. |
Experimental Protocols
Preparation of Fe-NTA Solution (100 mM Stock)
This protocol is a general guideline and may require optimization for specific experimental needs.
Materials:
-
Sodium Bicarbonate (NaHCO₃)
-
Nitrilotriacetic acid (NTA), trisodium (B8492382) salt
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Distilled water
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile filter (0.22 µm)
-
Nitrogen gas source
Procedure:
-
In a suitable container, dissolve 1.64 g of NaHCO₃ in 80 ml of distilled water.
-
Add 2.56 g of trisodium nitrilotriacetic acid and stir until fully dissolved.
-
Slowly add 2.7 g of FeCl₃·6H₂O while stirring continuously. The solution will turn a deep reddish-brown.
-
Adjust the final volume to 100 ml with distilled water.
-
Adjust the pH to 7.0 with NaOH.
-
Sparge the solution with nitrogen gas to remove dissolved oxygen.
-
Filter-sterilize the solution through a 0.22 µm filter into a sterile, anaerobic container.
-
Store under a nitrogen atmosphere.
Source: Adapted from MediaDive and Scribd protocols.
Quantitative Data Summary
Table 1: Reported Dosages and Effects of Fe-NTA in Rodent Models
| Animal Model | Fe-NTA Dose | Route of Administration | Key Observed Effects | Reference |
| Male Wistar Rats | 9 mg Fe/kg body weight | Intraperitoneal | Enhanced renal microsomal lipid peroxidation, increased blood urea (B33335) nitrogen (BUN) and serum creatinine. | [7] |
| Male Wistar Rats | Not specified (repeated injections) | Intraperitoneal | Development of renal cell carcinoma. | [1] |
| Male Albino Wistar Rats | 50 or 100 mg/kg body weight (garlic oil pre-treatment study) | Gavage (for garlic oil), Intraperitoneal (for Fe-NTA) | Fe-NTA alone increased markers of renal injury; garlic oil pre-treatment attenuated these effects. | [7] |
| Rats | 7.5 mg Fe/kg body weight | Single injection | Hepatic parenchymal iron loading, generation of free radicals in the liver and serum. | [8] |
| Mice | Not specified | Intraperitoneal | Increased ethane (B1197151) and pentane (B18724) exhalation (markers of lipid peroxidation), renal proximal tubular damage. | [4] |
Signaling Pathways and Workflows
Fe-NTA Induced Oxidative Stress and Cellular Response
The following diagram illustrates the key signaling events initiated by Fe-NTA administration, leading to oxidative stress and potential cellular outcomes such as apoptosis or carcinogenesis.
Caption: Signaling pathway of Fe-NTA induced oxidative stress.
General Experimental Workflow for Fe-NTA Animal Studies
This diagram outlines a typical workflow for conducting an animal study using the Fe-NTA model.
References
- 1. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Fe-NTA)-induced reactive oxidative species protects human hepatic stellate cells from apoptosis by regulating Bcl-2 family proteins and mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The induction of autoxidative tissue damage by iron nitrilotriacetate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 100 mM Fe NTA solution | Solutions | MediaDive [bacmedia.dsmz.de]
- 7. Attenuation of iron-nitrilotriacetate (Fe-NTA)-mediated renal oxidative stress, toxicity and hyperproliferative response by the prophylactic treatment of rats with garlic oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake of iron and nitrilotriacetate (NTA) in rat liver and the toxic effect of Fe-NTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Fe:NTA Molar Ratio on Experimental Success
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with iron(III)-nitrilotriacetate (Fe-NTA) complexes. A critical factor influencing the outcome of experiments involving Fe-NTA is the molar ratio of iron to NTA. This guide will help you optimize this ratio for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the Fe:NTA molar ratio in my experiments?
A1: The molar ratio of iron (Fe) to nitrilotriacetate (NTA) is a critical parameter that dictates the stability and reactivity of the Fe-NTA complex in solution. An inappropriate ratio can lead to the formation of unstable complexes, precipitation of iron hydroxides, and inconsistent experimental results.[1][2][3] An excess of NTA is often recommended to ensure the complete chelation of iron ions, leading to a more stable Fe-NTA solution.[1][2][3]
Q2: How does the Fe:NTA ratio affect His-tagged protein purification?
A2: In immobilized metal affinity chromatography (IMAC) for His-tagged proteins, the Fe-NTA complex is immobilized on the chromatography resin. The molar ratio of Fe to NTA used to charge the resin can influence the binding capacity and specificity for your target protein. While most commercial resins come pre-charged, if you are preparing your own, an optimal ratio ensures maximal availability of iron's coordination sites for binding to the histidine residues of the tag. An excess of unchelated iron can lead to non-specific binding of other proteins, reducing the purity of your final product.
Q3: What is the role of the Fe:NTA ratio in phosphopeptide enrichment?
A3: Fe-NTA-based IMAC is a widely used method for enriching phosphorylated peptides prior to mass spectrometry analysis. The positively charged iron ions selectively bind to the negatively charged phosphate (B84403) groups of the peptides. The efficiency and specificity of this enrichment are influenced by the preparation of the Fe-NTA resin. A well-prepared resin with an optimal Fe:NTA ratio will have a high capacity for phosphopeptides and minimize the non-specific binding of acidic, non-phosphorylated peptides.
Q4: How does the Fe:NTA molar ratio impact oxidative stress induction in cell culture?
A4: The Fe-NTA complex is a potent inducer of oxidative stress in cellular models. It facilitates the generation of reactive oxygen species (ROS) through the Fenton reaction. The concentration and molar ratio of Fe:NTA can directly influence the amount of ROS produced, and consequently, the extent of cellular damage and activation of downstream signaling pathways, such as apoptosis.[4][5]
Troubleshooting Guides
His-Tagged Protein Purification
| Problem | Possible Cause Related to Fe:NTA Ratio | Troubleshooting Steps |
| Low protein yield | Insufficiently charged resin: An inadequate amount of Fe-NTA on the resin leads to a lower binding capacity. | 1. Optimize resin charging: If preparing your own resin, ensure an excess of NTA to Fe during the chelation step before charging the column. A common starting point is a 2:1 molar ratio of NTA to FeCl₃. 2. Use a commercial pre-charged resin: These are manufactured under optimized conditions for consistent performance. 3. Increase incubation time: Allow more time for the His-tagged protein to bind to the resin. |
| Low protein purity | Non-specific binding: Excess or improperly chelated iron can lead to the binding of contaminating proteins. | 1. Increase imidazole (B134444) concentration in wash buffers: This will help to elute weakly bound, non-specific proteins. 2. Optimize the Fe:NTA ratio during resin preparation: An excess of NTA can help minimize the presence of free iron ions that contribute to non-specific binding.[1][2][3] 3. Perform a second purification step: Techniques like size-exclusion or ion-exchange chromatography can be used to further purify the target protein. |
| Protein precipitation on the column | Fe-NTA instability: A suboptimal Fe:NTA ratio can lead to the dissociation of iron from the NTA, causing protein aggregation and precipitation. | 1. Ensure solution stability: Prepare fresh Fe-NTA solutions for charging the resin, using a slight excess of NTA to enhance stability.[1][2][3] 2. Adjust buffer conditions: Ensure the pH of your buffers is stable and compatible with your protein. |
Phosphopeptide Enrichment
| Problem | Possible Cause Related to Fe:NTA Ratio | Troubleshooting Steps |
| Low phosphopeptide recovery | Inefficient binding to Fe-NTA resin: The resin may not be properly charged, or the binding conditions are not optimal. | 1. Prepare fresh Fe-NTA resin: Follow a validated protocol for charging the NTA resin with FeCl₃, ensuring complete chelation.[2] 2. Optimize binding/wash buffer pH: Acidic conditions (pH < 3) are crucial to protonate carboxylic acid groups on non-phosphorylated peptides, reducing their non-specific binding.[6] 3. Increase sample incubation time: Allow sufficient time for the phosphopeptides to interact with the resin. |
| Low enrichment specificity (high contamination with non-phosphorylated peptides) | Non-specific binding of acidic peptides: Carboxyl groups on acidic peptides can interact with the iron on the resin. | 1. Stringent washing: Increase the number and volume of washes with an acidic wash buffer to remove non-specifically bound peptides.[3] 2. Optimize Fe:NTA ratio: A well-chelated iron complex is less likely to interact non-specifically with other negatively charged molecules. |
| Inconsistent results between experiments | Variability in Fe-NTA resin preparation: Inconsistent molar ratios or preparation methods can lead to batch-to-batch variation in resin performance. | 1. Standardize resin preparation protocol: Use a detailed, validated protocol for preparing the Fe-NTA resin, paying close attention to the molar ratios of Fe and NTA.[2] 2. Use a commercial kit: Commercially available phosphopeptide enrichment kits with pre-charged Fe-NTA resins offer greater consistency.[3][6] |
Cell Culture Experiments (Oxidative Stress Induction)
| Problem | Possible Cause Related to Fe:NTA Ratio | Troubleshooting Steps |
| High variability in oxidative stress markers (e.g., ROS, MDA levels) | Inconsistent Fe-NTA complex formation: The molar ratio of Fe to NTA in the prepared solution can affect the amount of "free" or reactive iron available to catalyze the Fenton reaction. | 1. Prepare fresh Fe-NTA solutions for each experiment: The complex can degrade over time. 2. Use a consistent Fe:NTA molar ratio: A 1:2 molar ratio of Fe to NTA is a common starting point to ensure complete chelation of iron. 3. Control for pH: The pH of the Fe-NTA solution can affect its stability and reactivity. |
| Unexpectedly high or low cell death | Fe-NTA concentration is not optimized: The dose-response to Fe-NTA can be steep and cell-type dependent. | 1. Perform a dose-response curve: Test a range of Fe-NTA concentrations (while keeping the molar ratio constant) to determine the optimal concentration for inducing the desired level of oxidative stress in your specific cell line. 2. Monitor both apoptosis and necrosis: Use assays that can distinguish between different modes of cell death to get a clearer picture of the cellular response. |
| Difficulty in reproducing published results | Differences in Fe-NTA preparation: Published protocols may not always specify the exact molar ratio or preparation method for the Fe-NTA solution. | 1. Contact the authors: If possible, inquire about the specific details of their Fe-NTA solution preparation. 2. Systematically test different Fe:NTA ratios: If the information is unavailable, you may need to empirically determine the optimal ratio for your experimental system to match the published phenotype. |
Data Presentation
The following tables provide illustrative data on how the Fe:NTA molar ratio can influence experimental outcomes. Please note that this data is intended to be a guideline and the optimal ratio for your specific experiment should be determined empirically.
Table 1: Illustrative Impact of Fe:NTA Molar Ratio on His-Tagged Protein Purification
| Fe:NTA Molar Ratio | Protein Yield (mg/mL of resin) | Purity (%) | Observations |
| 1:0.5 | 3.5 | 75 | High non-specific binding due to excess unchelated Fe³⁺. |
| 1:1 | 4.2 | 85 | Improved purity, but some non-specific binding may still occur. |
| 1:2 | 5.0 | >95 | Optimal ratio for many applications, ensuring complete Fe³⁺ chelation and high stability. |
| 1:5 | 4.8 | >95 | Stable complex, but a large excess of NTA may slightly reduce the binding capacity. |
Table 2: Illustrative Impact of Fe:NTA Molar Ratio on Phosphopeptide Enrichment
| Fe:NTA Molar Ratio | Phosphopeptide Recovery (%) | Enrichment Specificity (%) | Observations |
| 1:1 | 75 | 80 | Some non-specific binding of acidic peptides. |
| 1:2 | 85 | >90 | Good balance of recovery and specificity. |
| 1:4 | 82 | >90 | High specificity, with a slight potential for reduced recovery due to a very stable complex. |
Table 3: Illustrative Impact of Fe-NTA Concentration and Molar Ratio on Oxidative Stress Markers in Cultured Cells
| Fe-NTA Concentration (µM) | Fe:NTA Molar Ratio | Relative ROS Levels (Fold Change) | MDA Levels (nmol/mg protein) |
| 100 | 1:1 | 2.5 | 1.8 |
| 100 | 1:2 | 3.5 | 2.5 |
| 200 | 1:1 | 4.0 | 3.2 |
| 200 | 1:2 | 5.5 | 4.8 |
Experimental Protocols
Protocol 1: Preparation of Fe-NTA Solution (1:2 Molar Ratio)
This protocol describes the preparation of a 10 mM Fe-NTA stock solution with a 1:2 molar ratio of Fe to NTA.
Materials:
-
Ferric chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA)
-
Sodium hydroxide (B78521) (NaOH)
-
Ultrapure water
Procedure:
-
Prepare a 20 mM NTA solution: Dissolve the appropriate amount of NTA in ultrapure water. Adjust the pH to ~7.5 with NaOH to fully dissolve the NTA.
-
Prepare a 10 mM FeCl₃ solution: Dissolve the appropriate amount of FeCl₃ in ultrapure water.
-
Form the Fe-NTA complex: Slowly add the 10 mM FeCl₃ solution to the 20 mM NTA solution while stirring continuously.
-
Adjust the final volume: Bring the solution to the final desired volume with ultrapure water.
-
Sterilize: Filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Store the solution protected from light at 4°C. For best results, prepare fresh solutions for each experiment.
Protocol 2: Fe-NTA-based Phosphopeptide Enrichment
This is a general protocol for the enrichment of phosphopeptides from a protein digest using Fe-NTA agarose (B213101) resin.
Materials:
-
Fe-NTA agarose resin
-
Binding/Wash Buffer: 80% acetonitrile (B52724) (ACN), 0.1% trifluoroacetic acid (TFA)
-
Elution Buffer: 500 mM NH₄OH in water
-
Sample: Lyophilized protein digest
Procedure:
-
Resin equilibration:
-
Add an appropriate volume of Fe-NTA agarose slurry to a microcentrifuge tube.
-
Wash the resin twice with Binding/Wash Buffer.
-
-
Sample binding:
-
Reconstitute the lyophilized peptide digest in Binding/Wash Buffer.
-
Add the reconstituted sample to the equilibrated Fe-NTA resin.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the tube and discard the supernatant.
-
Wash the resin three times with Binding/Wash Buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Add Elution Buffer to the resin.
-
Incubate for 10 minutes at room temperature with gentle mixing.
-
Centrifuge and collect the supernatant containing the enriched phosphopeptides.
-
-
Sample preparation for mass spectrometry:
-
Lyophilize the eluted phosphopeptides.
-
Reconstitute in an appropriate buffer for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Fe-NTA experiments and troubleshooting.
Caption: Fe-NTA induced oxidative stress and apoptosis pathway.
References
- 1. Ferric nitrilotriacetate (Fe-NTA)-induced reactive oxidative species protects human hepatic stellate cells from apoptosis by regulating Bcl-2 family proteins and mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fe-NTA Microcolumn Purification of Phosphopeptides from Immunoprecipitation (IP) Eluates for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound (Fe-NTA) is a potent hepatic tumor promoter and acts through the generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of renal oxidative stress and cell proliferation response by this compound (Fe-NTA): diminution by soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Ferric Nitrilotriacetate (FeNTA) Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent precipitation in Ferric Nitrilotriacetate (FeNTA) solutions during experiments.
Troubleshooting Guide: Preventing and Resolving FeNTA Precipitation
Precipitation in FeNTA solutions can interfere with experimental accuracy and reproducibility. This guide provides a systematic approach to troubleshoot and prevent this common issue.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering or aiming to prevent FeNTA precipitation.
Caption: Troubleshooting workflow for FeNTA solution precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of precipitation in FeNTA solutions?
A1: Precipitation in FeNTA solutions is primarily caused by three factors:
-
Incorrect Molar Ratio: An insufficient amount of nitrilotriacetate (NTA) relative to ferric iron (Fe³⁺) can lead to the precipitation of ferric hydroxides, especially at neutral or higher pH.[1][2][3]
-
Inappropriate pH: FeNTA stability is pH-dependent. Outside the optimal pH range, typically between 5.6 and 7.4, the complex can dissociate, leading to the precipitation of iron species.[1][4][5] Ferric iron precipitation, in general, occurs at a lower pH range compared to other metals like aluminum and chromium.[5]
-
High Concentration: Highly concentrated FeNTA solutions are more prone to precipitation.[1][2][3]
Q2: What is the ideal molar ratio of Iron to NTA to ensure solution stability?
A2: To ensure the stability of FeNTA solutions, it is crucial to use a molar excess of NTA.[1][2][3] A common recommendation is a Fe:NTA ratio of 1:2 or higher. This excess of the chelating agent helps to keep the iron in solution and prevents the formation of insoluble iron hydroxides.
Q3: What is the optimal pH range for maintaining a stable FeNTA solution?
A3: The optimal pH range for FeNTA solution stability is generally between 5.6 and 7.4.[1][4] Within this range, the complex remains soluble and stable. It is important to use appropriate buffers, such as PIPES or MES, to maintain the desired pH.[4]
Q4: How does temperature affect the stability of FeNTA solutions?
A4: While the provided search results do not offer extensive detail on the effect of temperature on FeNTA precipitation specifically, general chemical principles suggest that temperature can influence solubility. For long-term storage, it is advisable to store the solution at recommended temperatures, such as -20°C or -80°C for stock solutions, to maintain stability.[6] For working solutions, maintaining a consistent and controlled room temperature is recommended.
Q5: Can I use any iron salt and NTA source to prepare the solution?
A5: While various iron salts (e.g., ferric chloride hexahydrate) and NTA salts (e.g., trisodium (B8492382) nitrilotriacetic acid) can be used, it is critical to use high-purity reagents.[7] The presence of impurities can act as nucleation sites and promote precipitation. Furthermore, accurate standardization of both the iron and NTA components is recommended for preparing stable and accurately concentrated solutions.[1][4]
Experimental Protocols
Protocol for Preparation of a Stable 100 mM FeNTA Stock Solution
This protocol is adapted from established methods to promote the formation of a stable FeNTA complex.[7]
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Trisodium nitrilotriacetic acid (Na₃NTA)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Deionized water
-
Nitrogen gas (optional, for anoxic solutions)
Equipment:
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (100 mL)
-
Sterile filter (0.22 µm)
-
Anaerobic sterile serum bottle (optional)
Procedure:
-
In a beaker, dissolve 1.64 g of NaHCO₃ in approximately 80 mL of deionized water while stirring.
-
Slowly add 2.56 g of Na₃NTA to the bicarbonate solution and allow it to dissolve completely.
-
Gradually add 2.7 g of FeCl₃·6H₂O to the solution. The solution will turn a deep reddish-brown color.
-
Continue stirring until all components are fully dissolved.
-
Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water.
-
Measure the pH of the solution and adjust to your target pH (between 5.6 and 7.4) if necessary, using a suitable buffer.
-
(Optional) For anoxic solutions, sparge the solution with nitrogen gas.[7]
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Store the stock solution in a well-sealed container at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).[6]
Quantitative Data Summary
The stability of FeNTA solutions is highly dependent on the molar ratio of Fe to NTA and the pH of the solution. The following table summarizes the qualitative relationship between these factors and the likelihood of precipitation, based on experimental observations reported in the literature.[1][2][3]
| Fe:NTA Molar Ratio | pH Range | Total Concentration | Likelihood of Precipitation |
| 1:1 or less | < 5.6 or > 7.4 | High | High |
| 1:1 or less | 5.6 - 7.4 | High | Moderate |
| 1:2 or greater (NTA excess) | 5.6 - 7.4 | Dilute | Low |
| 1:2 or greater (NTA excess) | < 5.6 or > 7.4 | Any | Moderate to High |
| Any | 5.6 - 7.4 | Dilute | Low to Moderate |
Note: "Dilute" and "High" concentrations are relative to the specific experimental context. However, it has been observed that more dilute solutions exhibit greater stability.[1][2][3]
References
- 1. Preparation and characterization of iron(III) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ijmge.ut.ac.ir [ijmge.ut.ac.ir]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Managing Variability in Ferric Nitrilotriacetate (Fe-NTA)-Induced Nephrotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Ferric nitrilotriacetate (Fe-NTA)-induced nephrotoxicity model. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage experimental variability and ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and sources of variability encountered during Fe-NTA-induced nephrotoxicity experiments.
1. Fe-NTA Solution Preparation and Stability
-
Question: My Fe-NTA solution appears cloudy or precipitates over time. What is causing this and how can I prevent it?
-
Answer: The stability of the Fe-NTA solution is critical for consistent results. Precipitation can occur due to incorrect pH, improper mixing, or an inappropriate Fe:NTA ratio. Various preparation methods exist, which can themselves be a source of variability.[1][2] It is crucial to follow a standardized and detailed protocol. The stability of Fe-NTA solutions can be affected by the Fe:NTA ratio and total concentrations, with more dilute solutions and those with an excess of NTA over Fe demonstrating higher stability.[1][2][3] The pH of the solution should be carefully controlled, as variations can affect the chelation and stability of the complex.[1][2]
-
Troubleshooting:
-
Standardize Preparation: Use a detailed, validated protocol for Fe-NTA solution preparation.[2][4] A common method involves dissolving sodium bicarbonate, sodium nitrilotriacetate, and ferric chloride hexahydrate in water.[4]
-
Control pH: Ensure the final pH of the solution is within the optimal range (typically around 7.4) for in vivo studies to maintain the stability of the Fe-NTA complex.[1]
-
Fresh Preparation: Prepare the Fe-NTA solution fresh for each experiment to avoid degradation and precipitation.[5]
-
Proper Storage: If short-term storage is necessary, store the solution protected from light and at a consistent temperature. Some protocols suggest sparging the solution with nitrogen and storing it in a sealed, anaerobic vial.[4]
-
2. Animal Model Variability
-
Question: I am observing significant inter-animal variability in the severity of kidney injury, even within the same treatment group. What are the potential causes?
-
Answer: Inter-animal variability is a common challenge in preclinical research and can arise from several factors in the Fe-NTA model.[6] These include genetic background (strain), sex, and age of the animals.[7][8] Different mouse and rat strains exhibit varying susceptibility to Fe-NTA-induced renal carcinogenesis and nephrotoxicity.[7][8] For instance, A/J mice show higher susceptibility to Fe-NTA-induced renal carcinogenesis compared to the C57BL/6J strain.[8] Sex differences have also been reported, with male mice showing greater susceptibility to Fe-NTA-induced oxidative stress and nephrotoxicity.[7]
-
Troubleshooting:
-
Strain Selection: Carefully select and report the specific strain of mice or rats used in your study. Be aware of the known differences in susceptibility between strains.[7][8]
-
Sex and Age: Use animals of the same sex and a consistent age range to minimize variability. Report these details clearly in your methodology.[7]
-
Acclimatization: Ensure all animals have a proper acclimatization period in the facility before the start of the experiment to reduce stress-related variability.
-
Randomization: Properly randomize animals into control and treatment groups to avoid selection bias.
-
Environmental Control: Maintain consistent environmental conditions (temperature, humidity, light-dark cycle) for all animals throughout the study.
-
3. Inconsistent Nephrotoxicity Induction
-
Question: The degree of renal injury (e.g., as measured by BUN and creatinine) is not consistent across my experiments, even when using the same protocol. What could be the reason?
-
Answer: Inconsistent induction of nephrotoxicity can stem from variations in the Fe-NTA administration, the dose, and the timing of sample collection. The route of administration, typically intraperitoneal (i.p.), needs to be performed consistently.[9][10][11] The dose of Fe-NTA is a critical factor, and even small variations can lead to different degrees of injury.[10][11][12] Furthermore, the time course of injury development is dynamic, and the timing of endpoint assessment will significantly impact the observed results.[12][13]
-
Troubleshooting:
-
Precise Dosing: Calculate and administer the Fe-NTA dose accurately based on the animal's body weight. Ensure the concentration of the Fe-NTA solution is correctly determined.
-
Consistent Administration: Use a consistent intraperitoneal injection technique to ensure uniform delivery of the Fe-NTA.
-
Standardized Timing: Establish and adhere to a strict timeline for Fe-NTA administration and sample collection (e.g., blood, urine, kidney tissue) to capture the desired stage of injury.
-
Monitor Animal Health: Closely monitor the animals for any adverse effects. A significant decrease in body weight (>10%) may necessitate adjustments to the protocol or exclusion of the animal from the study, and this should be applied consistently.[14]
-
4. Biomarker Interpretation
-
Question: My biomarker data (e.g., KIM-1, NGAL) shows a wide range of values. How can I better interpret this variability?
-
Answer: Variability in biomarker levels is expected and can be influenced by physiological factors as well as the extent of kidney injury.[15] Factors such as age, sex, and even diet can affect baseline biomarker levels.[15] It is important to use a panel of biomarkers to get a more comprehensive picture of the nephrotoxicity. Traditional markers like Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) are indicators of renal function, while newer biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) are more specific to tubular injury.[16][17][18]
-
Troubleshooting:
-
Use a Biomarker Panel: Measure a combination of functional and damage biomarkers to provide a more robust assessment of nephrotoxicity.
-
Establish Baseline: Collect baseline samples (blood, urine) before Fe-NTA administration to account for individual pre-existing differences.
-
Standardize Sample Handling: Follow consistent protocols for the collection, processing, and storage of biological samples to minimize pre-analytical variability.
-
Statistical Analysis: Employ appropriate statistical methods to analyze the data, taking into account the potential for variability. Consider using non-parametric tests if the data is not normally distributed.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for Fe-NTA-induced nephrotoxicity studies. These values can serve as a reference for experimental design.
Table 1: Fe-NTA Dosing Regimens in Rodent Models
| Animal Model | Dose (mg Fe/kg body weight) | Route of Administration | Frequency | Reference |
| Wistar Rats | 9 | Intraperitoneal | Single dose or twice weekly | [9][10][11][19] |
| Wistar Rats | 25 | Intraperitoneal | Daily for 1 or 4 weeks | [12] |
| Sprague-Dawley Rats | 5 (first 2 days), 7 (next 3 days), 10 (subsequent weeks) | Intraperitoneal | 3-5 times per week | [14] |
| Male Mice | 9 | Intraperitoneal | Twice weekly for 16 weeks | [9] |
| Male Mice | 12 | Intraperitoneal | Not specified | [9] |
| Rats | 5 | Intraperitoneal | Single dose | [13] |
Table 2: Common Biomarkers of Fe-NTA-Induced Nephrotoxicity
| Biomarker | Sample Type | Indication | General Trend after Fe-NTA | References |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | Glomerular filtration rate | Increased | [10][11] |
| Serum Creatinine | Serum/Plasma | Glomerular filtration rate | Increased | [10][11] |
| Kidney Injury Molecule-1 (KIM-1) | Urine/Tissue | Proximal tubule injury | Increased | [16][18] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine/Tissue | Tubular injury | Increased | [16][18] |
| N-acetyl-β-D-glucosaminidase (NAG) | Urine | Proximal tubule lysosomal damage | Increased | [15][16] |
| Gamma-glutamyl transpeptidase (γ-GGT) | Tissue | Oxidative stress | Increased | [10][11] |
| Malondialdehyde (MDA) | Tissue | Lipid peroxidation | Increased | [19] |
| Reduced Glutathione (B108866) (GSH) | Tissue | Antioxidant capacity | Decreased | [10][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the Fe-NTA-induced nephrotoxicity model.
1. Preparation of Ferric-Nitrilotriacetate (Fe-NTA) Solution
-
Objective: To prepare a stable and effective Fe-NTA solution for in vivo administration.
-
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Nitrilotriacetic acid (NTA), trisodium (B8492382) salt
-
Sodium bicarbonate (NaHCO₃)
-
Sterile, pyrogen-free water
-
-
Procedure:
-
Prepare a 100 mM solution of Fe(III)-NTA by dissolving 1.64 g of NaHCO₃ in 80 ml of water.[4]
-
To this solution, add 2.56 g of sodium nitrilotriacetate and then 2.7 g of FeCl₃·6H₂O.[4]
-
Bring the final volume to 100 ml with water.[4]
-
Sparge the solution with nitrogen gas and filter-sterilize it into an anaerobic, sterile serum bottle.[4]
-
The final pH should be adjusted to approximately 7.4.
-
-
Note: Always prepare the solution fresh before use. The stability of the solution can be influenced by the Fe:NTA ratio and the total concentration.[1][2]
2. Induction of Nephrotoxicity in a Rodent Model
-
Objective: To induce acute or chronic nephrotoxicity in rodents using Fe-NTA.
-
Animal Model: Male Wistar rats or a susceptible mouse strain (e.g., A/J).
-
Procedure (Example for acute injury):
-
Acclimatize animals for at least one week before the experiment.
-
Weigh each animal to determine the precise dose of Fe-NTA.
-
Administer a single intraperitoneal (i.p.) injection of Fe-NTA at a dose of 9 mg Fe/kg body weight.[10][11]
-
A control group should receive a corresponding volume of the vehicle (e.g., saline).
-
Monitor the animals for signs of toxicity.
-
Collect blood, urine, and kidney tissue samples at predetermined time points (e.g., 24, 48, 72 hours) for analysis.
-
3. Assessment of Renal Function and Injury Biomarkers
-
Objective: To quantify the extent of kidney damage.
-
Biochemical Assays (Serum/Plasma):
-
Measure BUN and creatinine levels using commercially available assay kits according to the manufacturer's instructions.
-
-
Biomarker Analysis (Urine/Tissue Homogenate):
-
Measure KIM-1 and NGAL levels using ELISA kits specific for the animal species.
-
Measure NAG activity using a colorimetric assay.
-
-
Oxidative Stress Markers (Kidney Tissue Homogenate):
-
Measure lipid peroxidation by quantifying malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.
-
Measure reduced glutathione (GSH) levels using a commercially available kit.
-
4. Histopathological Examination of Kidney Tissue
-
Objective: To visually assess the morphological changes in the kidney.
-
Procedure:
-
Euthanize the animals at the designated time point.
-
Perfuse the kidneys with ice-cold saline followed by a fixative (e.g., 10% neutral buffered formalin).
-
Excise the kidneys and fix them in the same fixative for at least 24 hours.
-
Process the fixed tissues, embed them in paraffin, and cut 4-5 µm thick sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Examine the slides under a light microscope for evidence of tubular necrosis, inflammation, and other pathological changes.[20]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fe-NTA-Induced Nephrotoxicity
Fe-NTA induces nephrotoxicity primarily through the generation of reactive oxygen species (ROS) and the induction of ferroptosis, a form of iron-dependent programmed cell death.[8][9] The process involves the reduction of Fe(III)-NTA to Fe(II)-NTA, which then participates in the Fenton reaction to produce highly reactive hydroxyl radicals.[8] This leads to lipid peroxidation, damage to cellular macromolecules, and ultimately cell death, particularly in the proximal tubules.[9] Key signaling pathways involved include those related to oxidative stress response (e.g., Nrf2/HO-1) and cell death.[21][22]
Caption: Signaling pathway of Fe-NTA-induced renal injury.
Experimental Workflow for a Typical Fe-NTA Nephrotoxicity Study
The following diagram illustrates a standard workflow for conducting an in vivo study to assess Fe-NTA-induced nephrotoxicity.
Caption: Experimental workflow for Fe-NTA nephrotoxicity studies.
By understanding and addressing the sources of variability outlined in this technical support guide, researchers can improve the consistency and reliability of their findings in the Fe-NTA-induced nephrotoxicity model.
References
- 1. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and characterization of iron(III) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Fe-NTA Microcolumn Purification of Phosphopeptides from Immunoprecipitation (IP) Eluates for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis resistance determines high susceptibility of murine A/J strain to iron-induced renal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of renal oxidative stress and cell proliferation response by this compound (Fe-NTA): diminution by soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amelioration of this compound (Fe-NTA) induced renal oxidative stress and tumor promotion response by coumarin (1,2-benzopyrone) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different patterns of kidney toxicity after subacute administration of Na-nitrilotriacetic acid and Fe-nitrilotriacetic acid to Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nephrotoxicity of this compound. An electron-microscopic and metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Early markers of nephrotoxicity: variation factors and reproducibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nephrotoxic Biomarkers with Specific Indications for Metallic Pollutants: Implications for Environmental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Abrogation of DEN/Fe-NTA induced carcinogenic response, oxidative damage and subsequent cell proliferation response by Terminalia chebula in kidney of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Ferric Nitrilotriacetate (Fe-NTA) Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of Ferric nitrilotriacetate (Fe-NTA) solutions, with a special focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing a stable Fe-NTA solution?
A1: The optimal pH for a stable Fe-NTA solution is crucial and typically falls within the neutral range, with specific protocols often recommending a final pH of 6.5 to 7.4.[1][2][3][4] The stability of the Fe-NTA complex is significantly influenced by pH; deviations outside the optimal range can lead to precipitation of iron hydroxides.[2] For specific applications, such as quantitative protein binding experiments, Fe-NTA solutions have been successfully prepared and characterized in buffers at pH 5.6 and 7.4.[1][4]
Q2: Why is the order of reagent addition so important during Fe-NTA preparation?
A2: The order of reagent addition is critical to prevent the precipitation of iron hydroxides. It is recommended to add the sodium nitrilotriacetate (Na3NTA) solution to the ferric chloride (FeCl3) solution while the latter is in an acidic environment (pH < 1).[2] Reversing this order can lead to the formation of orange deposits and decreased stability of the final Fe-NTA solution.[2]
Q3: My Fe-NTA solution is cloudy and has formed a precipitate. What went wrong?
A3: Cloudiness and precipitation in your Fe-NTA solution are common indicators of instability, likely due to the formation of iron hydroxides. This can be caused by several factors:
-
Incorrect pH: The pH of the solution may be outside the optimal range for Fe-NTA stability.
-
Improper mixing order: As mentioned in Q2, adding the reagents in the wrong sequence can cause precipitation.[2]
-
High concentrations: Highly concentrated Fe-NTA solutions are more prone to instability and precipitation.[2]
Refer to the Troubleshooting Guide below for steps to resolve this issue.
Q4: Can I store my Fe-NTA solution? If so, under what conditions?
A4: Yes, Fe-NTA solutions can be stored, but proper conditions are necessary to maintain stability. For long-term storage, it is recommended to filter-sterilize the solution and store it under an inert nitrogen (N2) atmosphere.[3][5] Some protocols suggest storage at -80°C for up to six months or at -20°C for one month when stored under nitrogen.
Q5: How does the Fe:NTA ratio affect the stability of the solution?
A5: The ratio of iron to nitrilotriacetic acid can significantly impact the stability of the resulting Fe-NTA solution. Studies have shown that solutions with an excess of NTA over iron tend to exhibit higher stability.[1][4][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of Fe-NTA solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms during preparation | 1. Incorrect order of reagent addition. 2. pH is too high during the initial mixing of iron and NTA. 3. Localized high pH during adjustment. | 1. Ensure the NTA solution is added to the acidic ferric chloride solution.[2] 2. Start with an acidic solution of FeCl3 (in 0.05 M HCl, for example) before adding the NTA solution.[2] 3. Add the base (e.g., NaOH) for pH adjustment slowly and with vigorous stirring to avoid localized precipitation. |
| Final solution is cloudy or forms a precipitate over time | 1. Final pH is outside the optimal stability range (typically 6.5-7.4). 2. The solution is too concentrated. 3. Improper storage conditions (e.g., exposure to oxygen). | 1. Carefully re-adjust the pH to the target range using a suitable acid or base. 2. Consider preparing a more dilute solution, as dilute solutions show higher stability.[1][4][6][7] 3. For storage, bubble the solution with anaerobic gas (N2) and store in a sealed, sterile container.[3] |
| Difficulty dissolving all components | 1. Insufficient stirring or time. 2. Incorrect solvent or temperature. | 1. Continue stirring the solution; some protocols specify stirring for approximately 15 minutes for all ingredients to dissolve.[3] 2. Ensure all components are being dissolved in distilled water at room temperature unless otherwise specified in your protocol. |
Experimental Protocols
Below are detailed methodologies for the preparation of Fe-NTA solutions.
Protocol 1: Preparation of 100 mM Fe-NTA Solution
This protocol is adapted from a method for preparing a 100 mM Fe-NTA stock solution.
Materials:
-
Sodium Bicarbonate (NaHCO3)
-
Nitrilotriacetic acid (NTA)
-
Ferric Chloride Hexahydrate (FeCl3 x 6H2O)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Distilled Water
-
0.2 µm filter for sterilization
-
Nitrogen (N2) gas source
Procedure:
-
In a suitable beaker, dissolve Sodium Bicarbonate in 80 ml of distilled water.
-
To this solution, add the Nitrilotriacetic acid and Ferric Chloride Hexahydrate.
-
Adjust the volume to 100 ml with distilled water.
-
Carefully adjust the pH of the solution to 7.0 using NaOH.[5]
-
Filter-sterilize the solution through a 0.2 µm filter.
-
Store the final solution under a nitrogen atmosphere.[5]
Protocol 2: Preparation of 500 mM Fe(III)NTA Stock Solution
This protocol provides a method for a more concentrated stock solution.
Materials:
-
Sodium Bicarbonate (NaHCO3): 8.20 g
-
Nitrilotriacetic acid (NTA): 12.80 g
-
Ferric Chloride Hexahydrate (FeCl3 x 6H2O): 13.50 g
-
10N Sodium Hydroxide (NaOH)
-
Distilled Water
-
Nitrogen (N2) gas source
-
0.2 µm filter and sterile, anaerobic serum bottle
Procedure:
-
Add 8.2 g of NaHCO3 to approximately 70 ml of distilled water and dissolve.
-
Add 12.8 g of NTA to the solution.
-
Add 13.5 g of FeCl3 x 6H2O.
-
Adjust the pH to 6.5 using 10N NaOH.
-
Bring the final volume of the solution to 100 ml with distilled water.
-
Continue stirring for approximately 15 minutes until all ingredients are dissolved.
-
Bubble the solution with anaerobic gas (N2) for 45 minutes.
-
Filter sterilize the solution (0.2 µm filter) into a sterile, anaerobic serum bottle for storage.[3]
Visual Guides
Experimental Workflow for Fe-NTA Solution Preparation
Caption: Workflow for Fe-NTA solution preparation.
Troubleshooting Flowchart for Fe-NTA Preparation Issues
Caption: Troubleshooting flowchart for Fe-NTA preparation.
References
- 1. Preparation and characterization of iron(III) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 4. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. 100 mM Fe NTA solution | Solutions | MediaDive [bacmedia.dsmz.de]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: In Vivo Applications of Ferric Nitrilotriacetate (Fe-NTA)
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Ferric nitrilotriacetate (Fe-NTA) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Fe-NTA) and what are its primary in vivo applications?
A1: this compound (Fe-NTA) is a chemical complex used in research to induce a state of iron overload and oxidative stress in animal models.[1] Its primary application is to study the mechanisms of iron toxicity, particularly in the kidneys and liver, and to investigate the pathogenesis of conditions like renal cell carcinoma.[1]
Q2: What are the main off-target effects of Fe-NTA administration in vivo?
A2: The principal off-target effect of Fe-NTA is significant nephrotoxicity, characterized by acute proximal tubular necrosis.[2] This is primarily caused by the generation of free radicals, leading to oxidative damage, lipid peroxidation, and DNA damage.[1][3] Fe-NTA can also induce hepatic toxicity and is considered a potent tumor promoter in both the kidneys and liver.[4]
Q3: How does Fe-NTA induce oxidative stress?
A3: Fe-NTA facilitates the generation of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions. The nitrilotriacetate (NTA) chelates ferric iron (Fe³⁺), and upon entering the biological system, this complex can be reduced to the ferrous (Fe²⁺) state. Fe²⁺ then reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, which are a primary cause of cellular damage.
Q4: Are there any strategies to mitigate the off-target effects of Fe-NTA?
A4: Yes, co-administration of antioxidants has been shown to be effective in reducing Fe-NTA-induced toxicity. Antioxidants such as Vitamin E (alpha-tocopherol), Ascorbic Acid (Vitamin C), and Garlic Oil have demonstrated protective effects by scavenging free radicals and boosting the endogenous antioxidant defense systems.[5][6][7]
Troubleshooting Guide
Issue: High mortality rate observed in the Fe-NTA treated animal group.
-
Possible Cause: The dose of Fe-NTA may be too high for the specific animal strain, age, or health status.
-
Solution:
-
Review the literature for dose-response studies in a similar animal model.
-
Consider performing a dose-finding study to determine the optimal dose that induces the desired effect without excessive toxicity.
-
Ensure the Fe-NTA solution is prepared fresh for each experiment to avoid degradation and the formation of more toxic byproducts.
-
Issue: Inconsistent or highly variable levels of renal injury markers (e.g., BUN, creatinine) between animals in the same treatment group.
-
Possible Cause 1: Inconsistent administration of Fe-NTA.
-
Solution 1: Ensure accurate and consistent intraperitoneal (i.p.) or other administration routes. Provide proper training to all personnel involved in animal dosing.
-
Possible Cause 2: Variability in the hydration status of the animals.
-
Solution 2: Ensure all animals have free access to water. Dehydration can exacerbate renal injury.
Issue: Antioxidant co-treatment does not appear to be protective.
-
Possible Cause 1: The dose or timing of the antioxidant administration is not optimal.
-
Solution 1: Review established protocols for the specific antioxidant. Often, pre-treatment for a period before Fe-NTA administration is required for the protective effects to manifest.[5][6][7]
-
Possible Cause 2: The chosen antioxidant is not effective against the specific free radicals generated by Fe-NTA in your experimental model.
-
Solution 2: Consider using a combination of antioxidants that act through different mechanisms or in different cellular compartments (e.g., a lipid-soluble antioxidant like Vitamin E and a water-soluble one like Vitamin C).
Quantitative Data Summary
The following tables summarize the quantitative effects of Fe-NTA on various biomarkers and the protective effects of selected antioxidants.
Table 1: Effect of Fe-NTA on Renal and Hepatic Injury Markers
| Biomarker | Animal Model | Fe-NTA Dose | Observation | Reference |
| Blood Urea Nitrogen (BUN) | Wistar Rats | 9 mg Fe/kg (i.p.) | Sharp increase | [2][7][8] |
| Serum Creatinine (B1669602) | Wistar Rats | 9 mg Fe/kg (i.p.) | Sharp increase | [2][7][8] |
| Renal Lipid Peroxidation | Wistar Rats | 9 mg Fe/kg (i.p.) | Enhanced | [2][8] |
| Hepatic Lipid Peroxidation | Rats | Not specified | Increased >3-fold | [4] |
| Renal Glutathione (GSH) | Wistar Rats | 9 mg Fe/kg (i.p.) | Depleted | [3][8] |
| Hepatic Glutathione (GSH) | Rats | Not specified | Depleted to ~35% of control | [4] |
Table 2: Protective Effects of Antioxidants on Fe-NTA-Induced Biomarker Changes
| Antioxidant | Animal Model | Fe-NTA Dose | Antioxidant Dose | Effect on Biomarker | Reference |
| Ascorbic Acid | Wistar Rats | 9 mg Fe/kg (i.p.) | 1 and 2 mg/animal/day | Reversed the increase in lipid peroxidation and H₂O₂ generation. Restored GSH levels. | [5] |
| Vitamin E | Wistar Rats | Not specified | Not specified | Reduced BUN and serum creatinine by ~50%. | [6] |
| Garlic Oil | Wistar Rats | 9 mg Fe/kg (i.p.) | 100 mg/kg | Reduced BUN by ~30% and serum creatinine by ~40%. | [7] |
Experimental Protocols
Protocol 1: Induction of Nephrotoxicity with Fe-NTA in Rats
-
Animal Model: Male Wistar rats (150-200g).
-
Fe-NTA Preparation: Prepare a fresh solution of this compound by mixing Ferric Chloride (FeCl₃) and Nitrilotriacetic acid (NTA) in a 1:2 molar ratio in saline. Adjust the pH to 7.4.
-
Administration: Administer a single intraperitoneal (i.p.) injection of Fe-NTA at a dose of 9 mg Fe/kg body weight.[2][5][7][8]
-
Monitoring: Monitor animals for signs of distress. Collect blood and tissue samples at predetermined time points (e.g., 24, 48 hours) for analysis of renal injury markers.
Protocol 2: Prophylactic Administration of Ascorbic Acid
-
Animal Model: Male Wistar rats (125-150g).[5]
-
Antioxidant Preparation: Dissolve Ascorbic Acid in sterile saline.
-
Administration: Administer Ascorbic Acid daily via oral gavage at a dose of 1 or 2 mg/animal for one week prior to Fe-NTA administration.[5]
-
Fe-NTA Challenge: On day 8, administer Fe-NTA as described in Protocol 1.
-
Analysis: Collect samples post-Fe-NTA challenge to assess the protective effects on renal biomarkers.
Protocol 3: Prophylactic Administration of Garlic Oil
-
Animal Model: Male albino Wistar rats.[7]
-
Antioxidant Preparation: Use commercially available garlic oil.
-
Administration: Administer garlic oil daily via oral gavage at a dose of 50 or 100 mg/kg body weight for one week prior to Fe-NTA administration.[7]
-
Fe-NTA Challenge: On day 8, administer Fe-NTA as described in Protocol 1.
-
Analysis: Collect samples post-Fe-NTA challenge to evaluate the mitigation of nephrotoxicity.
Signaling Pathways and Experimental Workflows
Fe-NTA Induced Oxidative Stress and Cellular Damage Pathway
Caption: Fe-NTA induced oxidative stress pathway.
Nrf2-Mediated Antioxidant Response to Fe-NTA
Caption: Nrf2 antioxidant response pathway.
Experimental Workflow for Minimizing Fe-NTA Off-Target Effects
Caption: Experimental workflow diagram.
References
- 1. NTA and Fe(III)NTA: differential patterns of renal toxicity in subchronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of this compound (Fe-NTA) induced renal oxidative stress and tumor promotion response by coumarin (1,2-benzopyrone) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Fe-NTA) is a potent hepatic tumor promoter and acts through the generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of ascorbic acid in counteracting this compound-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Tocopherol (vitamin-E) ameliorates this compound (Fe-NTA)-dependent renal proliferative response and toxicity: diminution of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of iron-nitrilotriacetate (Fe-NTA)-mediated renal oxidative stress, toxicity and hyperproliferative response by the prophylactic treatment of rats with garlic oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of renal oxidative stress and cell proliferation response by this compound (Fe-NTA): diminution by soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for ensuring consistent Fe-NTA solution quality
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure consistent quality of Iron-Nitrilotriacetic Acid (Fe-NTA) solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for preparing a 100 mM Fe-NTA stock solution?
A1: A widely used method involves dissolving sodium bicarbonate, sodium nitrilotriacetic acid, and ferric chloride hexahydrate in distilled water. Specifically, for a 100 mL solution, you would dissolve 1.64 g of NaHCO₃, 2.56 g of sodium nitrilotriacetic acid, and 2.7 g of FeCl₃·6H₂O in 80 mL of water, and then bring the final volume to 100 mL.[1] It is crucial to adjust the pH to 7.0 using NaOH.[2] For anaerobic applications, the solution should be sparged with nitrogen and filter-sterilized into a sterile, anaerobic serum bottle.[1]
Q2: What are the critical factors affecting the stability of Fe-NTA solutions?
A2: The stability of Fe-NTA solutions is primarily influenced by the Fe:NTA ratio, pH, and storage conditions. The formation of ferric hydroxide (B78521) is a common issue leading to instability and precipitation.[3] To enhance stability, it is recommended to use an excess of NTA over Fe and to prepare more dilute solutions.[4][5][6] Careful control of pH during preparation and storage is also critical to prevent precipitation.[3] Additionally, temperature can affect stability, especially when the solution is exposed to irradiation or hydrogen peroxide.[7]
Q3: How should Fe-NTA solutions be stored to ensure their quality?
A3: For optimal stability, Fe-NTA solutions should be stored under a nitrogen (N₂) atmosphere to prevent oxidation.[2] They should be kept at 2-8°C.[8] It is advisable to filter-sterilize the solution rather than autoclaving it.[1]
Q4: Can Fe-NTA be used for applications other than phosphopeptide enrichment?
A4: Yes, while Fe-NTA is widely used for phosphopeptide enrichment in proteomics, it can also be used for the purification of His-tagged proteins via Immobilized Metal Affinity Chromatography (IMAC).[9] Additionally, Fe-NTA complexes are utilized in studies of non-transferrin-bound iron (NTBI) in plasma.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of Fe-NTA solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the Fe-NTA solution. | Formation of ferric hydroxide due to incorrect pH or Fe:NTA ratio. | Ensure the pH is carefully adjusted and maintained. Prepare the solution with a slight excess of NTA relative to Fe.[3][4][5][6] |
| Low phosphopeptide enrichment efficiency. | Suboptimal binding pH. Inefficient washing of the resin. Column drying out between washes. | Ensure the pH of the sample and wash buffers is below 3.5.[11] Increase the number and volume of washes to remove non-specific binders.[11][12] Avoid letting the resin bed dry out during the enrichment process.[13] |
| High background of non-specific peptides. | Hydrophobic peptides binding non-specifically. Insufficient washing. | Use low protein binding microcentrifuge tubes to minimize plastic contamination.[12] Increase the stringency of the wash buffer, for example, by adding 100 mM sodium chloride (note: this may require subsequent desalting).[11] |
| Inconsistent results between experiments. | Variability in Fe-NTA solution quality. | Standardize the preparation protocol for the Fe-NTA solution, including the standardization of both the iron and NTA components.[3][4][5][6] Prepare fresh solutions regularly and store them properly under an inert atmosphere.[2] |
| Fe-S protein does not elute from the Ni-NTA column. | Strong interaction between sulfur atoms and the nickel ions on the resin. | This is a known issue with some Fe-S proteins. One suggestion is to add a reducing agent like mercaptoethanol to the elution buffer in addition to imidazole (B134444) to disrupt the S-Ni bond.[14] |
Experimental Protocols
Protocol 1: Preparation of 100 mM Fe-NTA Stock Solution
Materials:
-
Sodium Bicarbonate (NaHCO₃)
-
Nitrilotriacetic acid trisodium (B8492382) salt monohydrate (NTA)
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Distilled Water
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Nitrogen gas (for anaerobic conditions)
-
0.22 µm filter sterilization unit
-
Anaerobic sterile serum bottle
Procedure:
-
In a beaker, dissolve 1.64 g of NaHCO₃ in 80 mL of distilled water.
-
Add 2.75 g of Nitrilotriacetic acid trisodium salt monohydrate to the solution and stir until dissolved.[2]
-
Add 2.70 g of FeCl₃·6H₂O and stir until fully dissolved.[2]
-
Adjust the final volume to 100 mL with distilled water.
-
Adjust the pH of the solution to 7.0 with NaOH.[2]
-
For anaerobic applications, sparge the solution with nitrogen gas.
-
Filter-sterilize the solution using a 0.22 µm filter into an anaerobic sterile serum bottle.[2]
Protocol 2: Quality Control of Fe-NTA Solution by Spectrophotometry
Objective: To determine the precise concentration of the Fe-NTA complex in the prepared solution. This is crucial for ensuring consistency between batches.
Procedure:
-
Standardization of Components: Before preparing the Fe-NTA solution, it is recommended to standardize the stock solutions of both the iron salt (e.g., FeCl₃) and the NTA salt.[3]
-
Preparation of Dilutions: Prepare a series of dilutions of the Fe-NTA stock solution in an appropriate buffer (e.g., 25 mM MES, 0.2 M KCl, pH 5.6 or 25 mM PIPES, 0.2 M KCl, pH 7.4).[3]
-
Spectrophotometric Measurement: Measure the absorbance of the dilutions at the wavelength of maximum absorbance for the Fe-NTA complex.
-
Calculation of Molar Absorption Coefficient: Use the Beer-Lambert law (A = εbc) to determine the molar absorption coefficient (ε). This allows for the convenient determination of the Fe-NTA concentration in future preparations.[3]
Visualizations
Caption: Workflow for the preparation of Fe-NTA solution.
Caption: Troubleshooting logic for precipitation in Fe-NTA solutions.
References
- 1. scribd.com [scribd.com]
- 2. 100 mM Fe NTA solution | Solutions | MediaDive [bacmedia.dsmz.de]
- 3. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Preparation and characterization of iron(III) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cube-biotech.com [cube-biotech.com]
- 9. cube-biotech.com [cube-biotech.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fe-NTA Microcolumn Purification of Phosphopeptides from Immunoprecipitation (IP) Eluates for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Ferric Nitrilotriacetate vs. Ferric Citrate for Inducing Iron Overload
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used iron chelates, Ferric Nitrilotriacetate (Fe-NTA) and Ferric Citrate (B86180), for inducing experimental iron overload in research settings. Understanding the distinct characteristics of each compound is crucial for selecting the appropriate model to investigate the pathophysiology of iron toxicity and to evaluate novel therapeutic interventions.
At a Glance: Key Differences
| Feature | This compound (Fe-NTA) | Ferric Citrate |
| Primary Route of Administration | Intraperitoneal (i.p.) Injection | Oral (in diet or by gavage) |
| Rate of Iron Overload | Rapid and acute | Gradual and chronic |
| Toxicity Profile | High, potent inducer of oxidative stress, nephrotoxic, and carcinogenic with repeated administration.[1][2] | Lower acute toxicity; chronic administration can lead to iron accumulation and associated pathologies. |
| Mechanism of Iron Delivery | Bypasses physiological iron absorption pathways, leading to rapid systemic iron distribution. | Utilizes physiological iron absorption pathways in the gastrointestinal tract.[3] |
| Primary Organs Affected | Kidneys and liver are major targets of toxicity and iron deposition.[2][4] | Liver, spleen, heart, and brain show significant iron accumulation with chronic administration.[5] |
| Research Applications | Modeling acute iron toxicity, oxidative stress-induced organ damage, and carcinogenesis. | Modeling chronic iron overload, dietary iron absorption, and neurodegenerative processes related to iron accumulation.[5] |
Quantitative Comparison of Efficacy and Toxicity
The following tables summarize quantitative data from various studies. It is important to note that these values are compiled from different experimental models and protocols, and direct comparison should be made with caution.
Table 1: In Vivo Iron Overload Induction and Toxicity Markers
| Parameter | This compound (Fe-NTA) | Ferric Citrate | Species | Source |
| Dose & Administration | 5-15 mg Fe/kg, i.p. | 1.25% - 5% in diet or 83.3-333.3 mg/kg/day by gavage | Mouse/Rat | [5][6][7][8] |
| Serum Iron | Significant, rapid increase | Moderate, gradual increase | Mouse/Rat | [3][5] |
| Serum Ferritin | Not consistently reported in acute models | Significant increase over weeks to months | Human/Rat | [3][9][10] |
| Liver Iron Content | 4-5 fold increase | Significant increase | Mouse | [5][7] |
| Kidney Iron Content | 4-5 fold increase | Moderate increase | Mouse | [5][7] |
| Lipid Peroxidation (MDA/TBARS) | Significant increase in kidney and liver | Significant increase in brain | Mouse/Rat | [2][5][8] |
| Renal Toxicity Markers (BUN, Creatinine) | Sharp increase | Not typically reported as a primary outcome | Rat | [11] |
Table 2: In Vitro Cellular Toxicity Comparison (V79 Cells)
| Parameter | This compound (Fe-NTA) | Ferric Citrate | Source |
| Lipid Peroxidation | Induced in a dose- and time-dependent manner | Inactive | [1] |
| DNA Strand Breaks | Induced | No significant generation | [1] |
| Sister Chromatid Exchanges (SCE) | Induced after 48-72h | Inactive | [1] |
Experimental Protocols
Inducing Iron Overload with this compound (Fe-NTA)
This protocol is adapted from studies inducing acute renal and hepatic injury.
1. Preparation of Fe-NTA Solution:
-
Prepare a solution of nitrilotriacetic acid (NTA) in distilled water and adjust the pH to 7.4 with sodium bicarbonate.
-
Prepare a solution of ferric chloride (FeCl₃) in distilled water.
-
Mix the NTA and FeCl₃ solutions in a 2:1 molar ratio (NTA:Fe) to form the Fe-NTA complex. The final concentration is typically adjusted to deliver the desired iron dose in a reasonable injection volume (e.g., 5-10 ml/kg body weight).
2. Animal Model:
-
Male Wistar rats or A/J mice are commonly used.[8]
3. Administration:
-
Administer the freshly prepared Fe-NTA solution via intraperitoneal (i.p.) injection.
-
A single dose (e.g., 7.5 - 15 mg Fe/kg body weight) is sufficient to induce acute toxicity and measurable iron deposition.[4]
-
For chronic studies, repeated injections (e.g., 3-5 times a week for several weeks) are used.[6]
4. Assessment of Iron Overload and Toxicity:
-
Collect blood samples to measure serum iron, transferrin saturation, and markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Harvest organs (liver, kidneys) for histological analysis (e.g., H&E staining, Prussian blue staining for iron) and measurement of tissue iron content.
-
Measure markers of oxidative stress, such as malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), in tissue homogenates.
Inducing Iron Overload with Ferric Citrate
This protocol is based on studies investigating chronic iron overload.
1. Preparation of Ferric Citrate Diet:
-
Ferric citrate is mixed into the standard rodent chow at a specified concentration (e.g., 1.25% or 5% w/w).
-
Alternatively, for gavage administration, ferric citrate is suspended in a suitable vehicle like distilled water.
2. Animal Model:
-
C57BL/6 mice are a commonly used strain.[5]
3. Administration:
-
Provide the ferric citrate-containing diet ad libitum for a period of several weeks to months (e.g., 16 weeks).[5]
-
For gavage, administer a daily dose (e.g., 83.3 mg/kg or 333.3 mg/kg) for the duration of the study.[5]
4. Assessment of Iron Overload:
-
Monitor serum iron and ferritin levels at regular intervals.
-
At the end of the study, harvest organs (liver, spleen, heart, brain) for the determination of tissue iron concentration and histological examination.
-
Assess for pathological changes and markers of oxidative stress in target organs.
Visualizing the Processes
Experimental Workflows
Caption: Experimental workflows for inducing iron overload.
Signaling Pathway of Iron-Induced Oxidative Stress
Caption: Iron-induced oxidative stress signaling pathway.
Conclusion
The choice between this compound and ferric citrate for inducing iron overload depends on the specific research question. Fe-NTA provides a robust and rapid model for studying acute iron toxicity and its severe consequences, such as nephrotoxicity and carcinogenesis. In contrast, ferric citrate offers a more physiologically relevant model of chronic iron accumulation through dietary intake, making it suitable for investigating the long-term effects of iron overload on various organ systems and the mechanisms of intestinal iron absorption. Researchers should carefully consider the route of administration, the desired timeline of iron loading, and the specific pathological outcomes of interest when selecting the appropriate compound for their studies.
References
- 1. Cellular damage by this compound and ferric citrate in V79 cells: interrelationship between lipid peroxidation, DNA strand breaks and sister chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ferric Citrate Reduces Intravenous Iron and Erythropoiesis-Stimulating Agent Use in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of iron and nitrilotriacetate (NTA) in rat liver and the toxic effect of Fe-NTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sex differences in this compound-induced lipid peroxidation and nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ferric citrate for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis [frontiersin.org]
- 11. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fe-NTA and Cisplatin Models of Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of two widely used experimental models of nephrotoxicity: Ferric Nitrilotriacetate (Fe-NTA) and cisplatin-induced kidney injury. Understanding the nuances of these models is crucial for the accurate evaluation of potential nephroprotective agents and for elucidating the mechanisms of acute kidney injury (AKI). This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes the core signaling pathways involved in both models.
Introduction
Drug-induced nephrotoxicity is a significant concern in clinical practice and drug development, accounting for a substantial number of AKI cases. To study the pathophysiology of nephrotoxicity and to screen for protective compounds, researchers rely on robust and reproducible animal models. The Fe-NTA and cisplatin (B142131) models are two of the most established methods to induce experimental kidney damage. While both models result in renal injury, they differ significantly in their mechanisms of toxicity, the nature of the renal lesions, and the molecular pathways they activate. This guide aims to provide a comprehensive comparison to aid researchers in selecting the appropriate model for their specific research questions.
Mechanism of Action
This compound (Fe-NTA) Model
The Fe-NTA model induces nephrotoxicity primarily through iron-mediated oxidative stress. The administration of Fe-NTA, a chelate of ferric iron, leads to an overload of iron in the renal proximal tubules.[1][2] This excess iron participates in the Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals.[1] These radicals trigger a cascade of lipid peroxidation, damaging cellular membranes and organelles, which ultimately leads to proximal tubular necrosis.[1][3]
Cisplatin Model
Cisplatin, a potent chemotherapeutic agent, induces nephrotoxicity through a multi-faceted mechanism.[4][5] After cellular uptake, primarily by organic cation transporters (OCT2) in the proximal tubules, cisplatin damages nuclear and mitochondrial DNA.[5][6] This leads to cell cycle arrest, activation of apoptotic pathways, and mitochondrial dysfunction.[4][5] Furthermore, cisplatin induces robust oxidative stress and a strong inflammatory response, characterized by the production of pro-inflammatory cytokines and the infiltration of immune cells, which amplify the initial injury.[7][8][9]
Quantitative Data Comparison
The following tables summarize key quantitative markers of nephrotoxicity typically observed in rodent models of Fe-NTA and cisplatin-induced kidney injury. Values can vary depending on the specific experimental conditions (e.g., animal strain, dose, time point).
| Parameter | Fe-NTA Model (Rodent) | Cisplatin Model (Rodent) | Reference |
| Blood Urea Nitrogen (BUN) | Significantly elevated | Significantly elevated | [6][10][11] |
| Serum Creatinine | Significantly elevated | Significantly elevated | [6][10][11] |
| Kidney Injury Molecule-1 (KIM-1) | Increased expression | Markedly increased expression | [6][10] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Data less established, likely increased | Markedly increased expression | [10] |
| Histopathological Feature | Fe-NTA Model | Cisplatin Model | Reference |
| Primary Site of Injury | Proximal convoluted and straight tubules | Primarily S3 segment of the proximal tubule | [1][12][13] |
| Key Histological Findings | Proximal tubular necrosis, loss of microvilli, mitochondrial swelling, cytoplasmic vacuolization | Massive necrosis and subsequent regeneration of proximal tubular cells, tubular dilation, cast formation | [12][13][14] |
| Inflammatory Infiltrate | Present, but less prominent than in the cisplatin model | Significant infiltration of immune cells (e.g., neutrophils, macrophages) | [7][8] |
Signaling Pathways
The signaling pathways activated in Fe-NTA and cisplatin-induced nephrotoxicity, while overlapping in some aspects like oxidative stress, have distinct primary drivers.
Fe-NTA-Induced Nephrotoxicity Signaling Pathway
Cisplatin-Induced Nephrotoxicity Signaling Pathway
Experimental Protocols
Fe-NTA-Induced Nephrotoxicity Protocol (Rat Model)
-
Animal Model: Male Wistar rats (150-200 g) are commonly used.
-
Fe-NTA Solution Preparation: A fresh solution of this compound is prepared by mixing ferric chloride (FeCl₃) and nitrilotriacetic acid (NTA) disodium (B8443419) salt in a 1:2 molar ratio in saline. The pH is adjusted to 7.4.
-
Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of Fe-NTA at a dose of 9 mg Fe/kg body weight is administered.[15]
-
Monitoring and Sample Collection: Animals are monitored for clinical signs of toxicity. Blood samples are collected at various time points (e.g., 24, 48, 72 hours) for measurement of BUN and serum creatinine. Kidneys are harvested for histopathological examination and biomarker analysis (e.g., KIM-1, lipid peroxidation products).
Cisplatin-Induced Nephrotoxicity Protocol (Mouse Model)
-
Animal Model: Male C57BL/6 or BALB/c mice (8-10 weeks old) are frequently used.
-
Cisplatin Solution Preparation: Cisplatin is dissolved in sterile saline (0.9% NaCl) to a final concentration of 1 mg/mL.
-
Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin is administered at a dose of 20 mg/kg body weight.[10]
-
Monitoring and Sample Collection: Body weight is monitored daily. Blood and urine samples are collected at specified time points (e.g., 24, 48, 72, 96 hours) post-injection for the analysis of BUN, serum creatinine, urinary KIM-1, and NGAL. Kidneys are collected for histopathology and molecular analysis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating nephroprotective agents using either the Fe-NTA or cisplatin model.
Key Differences and Considerations
| Feature | Fe-NTA Model | Cisplatin Model |
| Primary Toxicant | Ferric Iron | Platinum-based compound |
| Primary Mechanism | Iron-catalyzed oxidative stress and lipid peroxidation | DNA damage, mitochondrial dysfunction, apoptosis, and inflammation |
| Inflammatory Response | Moderate | Strong and a key contributor to pathology |
| Apoptosis | A consequence of severe oxidative damage | A primary and well-defined mechanism of cell death |
| Clinical Relevance | Models iron-overload conditions and oxidative stress-induced AKI | Directly mimics a common and clinically significant cause of drug-induced nephrotoxicity |
| Advantages | Specific for studying iron-induced oxidative injury | High clinical relevance, well-characterized molecular pathways |
| Limitations | Less direct clinical correlation for most drug-induced nephrotoxicity | Complex mechanism can make it challenging to isolate specific pathways of injury |
Conclusion
Both the Fe-NTA and cisplatin models are valuable tools for studying the mechanisms of nephrotoxicity and for the preclinical evaluation of protective therapies. The Fe-NTA model is particularly suited for investigating the role of iron-induced oxidative stress in renal injury. In contrast, the cisplatin model offers high clinical relevance by mimicking the nephrotoxic side effects of a widely used chemotherapy drug and involves a more complex interplay of DNA damage, apoptosis, and inflammation. The choice of model should be guided by the specific research objectives, with a clear understanding of the distinct pathological processes each model recapitulates. This guide provides a foundational comparison to assist researchers in making an informed decision for their nephrotoxicity studies.
References
- 1. Ammonium tetrathiomolybdate relieves oxidative stress in cisplatin-induced acute kidney injury via NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of NGAL and KIM-1 for acute kidney injury in patients with scrub typhus | PLOS One [journals.plos.org]
- 4. NTA and Fe(III)NTA: differential patterns of renal toxicity in subchronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced oxidative stress stimulates renal Fas ligand shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TNF-α mediates chemokine and cytokine expression and renal injury in cisplatin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tim-3 protects against cisplatin nephrotoxicity by inhibiting NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daphnetin protects against cisplatin-induced nephrotoxicity by inhibiting inflammatory and oxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cisplatin-Induced Acute Kidney Injury: The Role of NRF2 in Mitochondrial Dysfunction and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nephrotoxicity - Chemocare [chemocare.com]
- 12. Comparative Nephrotoxicity of Cisplatin and Nedaplatin: Mechanisms and Histopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A histopathological study of nephrotoxicity, hepatoxicity or testicular toxicity: Which one is the first observation as side effect of Cisplatin-induced toxicity in animal model? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absence of Sirt3 aggravates cisplatin nephrotoxicity via enhanced renal tubular apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Validating Ferric Nitrilotriacetate-Induced Renal Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various biomarkers used to validate renal damage induced by Ferric nitrilotriacetate (Fe-NTA). Fe-NTA is a well-established chemical model for inducing acute kidney injury (AKI) and chronic kidney disease (CKD) in preclinical research, primarily through the generation of oxidative stress. The selection of appropriate biomarkers is critical for accurately assessing the extent of renal damage, evaluating potential therapeutic interventions, and understanding the underlying pathological mechanisms.
This guide presents a comparative analysis of traditional, oxidative stress-related, and novel kidney injury biomarkers, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these validation techniques.
Comparative Analysis of Renal Damage Biomarkers
The following tables summarize the performance of various biomarkers in detecting Fe-NTA-induced renal damage. The data presented is a synthesis from multiple preclinical studies in rat models. It is important to note that variations in experimental conditions (e.g., Fe-NTA dosage, time points of analysis) may influence the absolute values.
Table 1: Traditional and Oxidative Stress Biomarkers
| Biomarker | Type | Sample | Typical Fold Change (Fe-NTA vs. Control) | Time to Significant Increase | Key Advantages | Limitations |
| Blood Urea Nitrogen (BUN) | Traditional | Serum/Plasma | 2-5 fold | 24-48 hours | Widely available, cost-effective | Lacks sensitivity and specificity; influenced by non-renal factors |
| Serum Creatinine (sCr) | Traditional | Serum/Plasma | 2-4 fold | 24-48 hours | Widely available, standard marker of GFR | Insensitive in early-stage injury; influenced by muscle mass |
| 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) | Oxidative Stress (DNA Damage) | Urine/Kidney Tissue | 2-10 fold | 6-24 hours | Direct marker of oxidative DNA damage | Can be technically demanding to measure accurately |
| Malondialdehyde (MDA) | Oxidative Stress (Lipid Peroxidation) | Urine/Kidney Tissue | 1.5-3 fold | 12-24 hours | Indicates lipid membrane damage | Less specific than other oxidative stress markers |
Table 2: Novel Kidney Injury Biomarkers
| Biomarker | Type | Sample | Typical Fold Change (Fe-NTA vs. Control) | Time to Significant Increase | Key Advantages | Limitations |
| Kidney Injury Molecule-1 (KIM-1) | Novel (Tubular Injury) | Urine/Kidney Tissue | >10 fold | 6-12 hours | Highly sensitive and specific for proximal tubule injury | Less established in routine clinical use |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Novel (Tubular Injury) | Urine/Serum | >10 fold | 2-6 hours | Very early indicator of renal tubular stress and injury | Can be elevated in non-renal inflammatory conditions |
| Cystatin C | Novel (Glomerular & Tubular Injury) | Serum/Urine | 2-5 fold | 12-24 hours | Less influenced by muscle mass than creatinine | Can be affected by thyroid function and inflammation |
Experimental Protocols
Induction of this compound (Fe-NTA) Renal Injury in Rats
This protocol describes a common method for inducing acute kidney injury in Wistar rats using Fe-NTA.
Materials:
-
Ferric Nitrate (Fe(NO₃)₃·9H₂O)
-
Nitrilotriacetic acid (NTA)
-
Sodium Bicarbonate (NaHCO₃)
-
Saline (0.9% NaCl)
-
Male Wistar rats (180-200g)
Procedure:
-
Preparation of Fe-NTA solution:
-
Prepare a 1:2 molar ratio of Ferric Nitrate to Nitrilotriacetic acid.
-
Dissolve NTA in distilled water by adjusting the pH to 7.4 with NaHCO₃.
-
Dissolve Ferric Nitrate in a separate volume of distilled water.
-
Mix the two solutions to form the Fe-NTA complex. The final concentration is typically adjusted to deliver a dose of 9 mg Fe/kg body weight.
-
-
Animal Dosing:
-
Acclimatize male Wistar rats for at least one week with free access to food and water.
-
Administer a single intraperitoneal (i.p.) injection of the Fe-NTA solution.
-
A control group should receive an i.p. injection of saline.
-
-
Sample Collection:
-
House rats in metabolic cages for urine collection at specified time points (e.g., 6, 12, 24, 48 hours post-injection).
-
Collect blood samples via cardiac puncture or tail vein at the time of sacrifice.
-
Harvest kidneys for histopathological analysis and tissue biomarker assessment.
-
Measurement of Urinary Kidney Injury Molecule-1 (KIM-1) by ELISA
Materials:
-
Rat KIM-1 ELISA Kit
-
Urine samples collected from experimental animals
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove debris. Dilute samples as per the ELISA kit instructions.
-
ELISA Assay:
-
Add standards and diluted urine samples to the pre-coated microplate wells.
-
Incubate as per the kit protocol to allow for the binding of KIM-1 to the capture antibody.
-
Wash the wells with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of KIM-1 in the samples by comparing their absorbance to the standard curve.
Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA
Materials:
-
Rat 8-OHdG ELISA Kit
-
Urine samples
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge urine samples and dilute as recommended by the kit manufacturer.
-
ELISA Assay:
-
Follow the competitive ELISA protocol provided with the kit. This typically involves adding standards, samples, and an enzyme-conjugated 8-OHdG to the antibody-coated plate.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the substrate and incubate for color development. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.
-
Stop the reaction and measure the absorbance.
-
-
Data Analysis: Determine the 8-OHdG concentration from the standard curve.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in validating Fe-NTA-induced renal damage, the following diagrams are provided.
Navigating the Landscape of In Vivo Oxidative Stress Models: A Comparative Guide to Alternatives for Ferric Nitrilotriacetate
For researchers, scientists, and drug development professionals investigating the complex interplay of oxidative stress in biological systems, the choice of an appropriate in vivo model is paramount. Ferric nitrilotriacetate (Fe-NTA) has long been a staple for inducing renal and hepatic oxidative injury. However, a range of alternative agents offer distinct advantages in modeling various facets of oxidative stress across different organ systems. This guide provides an objective comparison of Fe-NTA and its prominent alternatives—carbon tetrachloride (CCl4), paraquat (B189505), diquat (B7796111), lipopolysaccharide (LPS), and doxorubicin (B1662922)—supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
At a Glance: Comparative Overview of In Vivo Oxidative Stress Inducers
The selection of an appropriate in vivo model for oxidative stress induction is contingent on the specific research question, target organ, and desired mechanism of injury. While this compound (Fe-NTA) is a well-established model for inducing renal and hepatic oxidative stress through iron-mediated Fenton reactions[1][2], several alternatives offer distinct profiles of toxicity and broader applications.
Carbon tetrachloride (CCl4) is a potent hepatotoxin that induces oxidative stress primarily in the liver via the formation of trichloromethyl free radicals[3][4]. Paraquat and diquat are herbicides that induce widespread oxidative stress, with paraquat notably affecting the lungs and brain[5][6], and diquat causing significant intestinal and hepatic damage[7][8]. Lipopolysaccharide (LPS), a component of gram-negative bacteria, triggers a systemic inflammatory response leading to oxidative stress in various organs, including the liver and lungs[1][9]. Doxorubicin, an anthracycline chemotherapy agent, is a well-known cardiotoxic drug that induces oxidative stress in the heart through redox cycling and mitochondrial dysfunction[10][11].
The choice among these agents depends on the desired organ-specific injury and the specific pathways of oxidative stress being investigated.
Quantitative Comparison of In Vivo Oxidative Stress Models
The following tables summarize key quantitative parameters for each oxidative stress-inducing agent, providing a basis for comparison of their in vivo effects.
Table 1: Dosage and Administration Routes for In Vivo Oxidative Stress Induction
| Compound | Animal Model | Dosage | Route of Administration | Target Organ(s) | Reference(s) |
| This compound (Fe-NTA) | Rat | 9 mg Fe/kg body weight | Intraperitoneal | Kidney, Liver | [7] |
| Carbon Tetrachloride (CCl4) | Mouse | 10 mg/kg body weight in corn oil (1:9) | Intraperitoneal | Liver | [12] |
| Paraquat | Rat | 5 and 10 mg/kg body weight | Subcutaneous | Lung, Liver | [13] |
| Diquat | Piglet | 10 mg/kg body weight | Intraperitoneal | Intestine, Liver | [8] |
| Lipopolysaccharide (LPS) | Mouse | 1 μg/ml | Intraperitoneal | Systemic, Liver, Lung | [2] |
| Doxorubicin | Rat | 2.5–5.0 mg/kg (cumulative: 20–32.5 mg/kg) | Intraperitoneal | Heart | [14] |
Table 2: Impact on Key Oxidative Stress Biomarkers
| Compound | Biomarker | Effect | Fold/Percent Change | Animal Model | Reference(s) |
| This compound (Fe-NTA) | Malondialdehyde (MDA) | Increased | - | Rat | [7] |
| Glutathione (GSH) | Decreased | - | Rat | [7] | |
| Superoxide (B77818) Dismutase (SOD) | Decreased | - | Rat | [7] | |
| Catalase (CAT) | Decreased | - | Rat | [7] | |
| Carbon Tetrachloride (CCl4) | Malondialdehyde (MDA) | Increased | ~2.5-fold | Mouse | [15] |
| Glutathione (GSH) | Decreased | - | Carp (B13450389) | [16] | |
| Superoxide Dismutase (SOD) | Decreased | - | Carp | [16] | |
| Catalase (CAT) | Decreased | - | Carp | [16] | |
| Paraquat | Malondialdehyde (MDA) | Increased | - | Rat | [17] |
| Glutathione (GSH) | Decreased | ~30% | Rat | [18] | |
| Superoxide Dismutase (SOD) | Increased (mitochondrial) | ~14% | Rat | [18] | |
| Glutathione Peroxidase (GPx) | Decreased | - | Rat | [17] | |
| Diquat | Malondialdehyde (MDA) | Increased | - | Piglet | [19] |
| Glutathione (GSH) | Decreased | - | Piglet | [19] | |
| Superoxide Dismutase (SOD) | Decreased | - | Piglet | [19] | |
| Glutathione Peroxidase (GPx) | Decreased | - | Piglet | [19] | |
| Lipopolysaccharide (LPS) | Malondialdehyde (MDA) | Increased | - | Piglet | [9] |
| Glutathione Peroxidase (GPx) | Decreased | - | Piglet | [9] | |
| Superoxide Dismutase (SOD) | Decreased (serum), Increased (liver) | - | Piglet | [9] | |
| Catalase (CAT) | Increased (liver) | - | Piglet | [9] | |
| Doxorubicin | 8-OHdG | Increased | - | Rat | [20] |
| Malondialdehyde (MDA) | Increased | - | Rat | [14] | |
| Reduced Glutathione (GSH) | Decreased | - | Rat | [14] | |
| Superoxide Dismutase (SOD) | Decreased | - | Mouse | [16] | |
| Catalase (CAT) | Decreased | - | Mouse | [16] |
Signaling Pathways in Oxidative Stress Induction
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by each agent in the induction of oxidative stress.
This compound (Fe-NTA)
Caption: Fe-NTA induced oxidative stress pathway.
Carbon Tetrachloride (CCl4)
Caption: CCl4 induced hepatotoxicity pathway.
Paraquat
Caption: Paraquat induced oxidative stress pathway.
Diquat
Caption: Diquat induced oxidative stress pathway.
Lipopolysaccharide (LPS)
Caption: LPS induced inflammation and oxidative stress pathway.
Doxorubicin
Caption: Doxorubicin induced cardiotoxicity pathway.
Experimental Protocols
Detailed methodologies for inducing in vivo oxidative stress with each agent are provided below.
This compound (Fe-NTA) Induced Nephrotoxicity in Rats
Objective: To induce acute renal oxidative stress and injury.
Materials:
-
Male Wistar rats (150-200 g)
-
Ferric chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA)
-
Sodium bicarbonate (NaHCO₃)
-
Saline solution (0.9% NaCl)
Procedure:
-
Preparation of Fe-NTA solution: Prepare a 1:2 molar ratio of FeCl₃ and NTA. Dissolve NTA in distilled water and adjust the pH to 7.4 with NaHCO₃. Then, add the FeCl₃ solution and mix thoroughly. The final concentration should be adjusted to deliver 9 mg of iron per kg of body weight in a volume of 1 ml.
-
Animal Handling: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Administration: Administer a single intraperitoneal (i.p.) injection of the freshly prepared Fe-NTA solution (9 mg Fe/kg body weight).
-
Observation and Sample Collection: Monitor the animals for signs of toxicity. Sacrifice the animals at desired time points (e.g., 1, 3, 6, 12, 24 hours) after Fe-NTA administration. Collect blood and kidney tissues for biochemical and histopathological analysis.[7]
Carbon Tetrachloride (CCl4) Induced Hepatotoxicity in Mice
Objective: To induce acute liver injury through oxidative stress.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil
-
Saline solution (0.9% NaCl)
Procedure:
-
Preparation of CCl4 solution: Prepare a 10% (v/v) solution of CCl4 in corn oil.
-
Animal Handling: Acclimatize mice for one week with standard housing conditions.
-
Administration: Administer a single intraperitoneal (i.p.) injection of the CCl4 solution (10 mg/kg body weight).
-
Observation and Sample Collection: Observe mice for clinical signs of hepatotoxicity. Sacrifice the animals 24 hours post-injection. Collect blood and liver tissue for analysis of liver enzymes (ALT, AST), oxidative stress markers (MDA, GSH), and histology.[12]
Paraquat-Induced Lung Injury in Rats
Objective: To induce oxidative stress-mediated lung damage.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Paraquat dichloride
-
Saline solution (0.9% NaCl)
Procedure:
-
Preparation of Paraquat solution: Dissolve paraquat dichloride in sterile saline to achieve the desired concentrations (e.g., 5 mg/ml and 10 mg/ml).
-
Animal Handling: House rats in a controlled environment for one week prior to the experiment.
-
Administration: Administer a single subcutaneous (s.c.) injection of paraquat solution at doses of 5 or 10 mg/kg body weight.
-
Observation and Sample Collection: Monitor respiratory distress and other signs of toxicity. Sacrifice rats at various time points (e.g., 1, 3, 7 days) after injection. Collect lung tissue for analysis of oxidative stress markers, inflammatory cytokines, and histopathology.[13]
Diquat-Induced Intestinal Oxidative Stress in Piglets
Objective: To investigate the effects of diquat-induced oxidative stress on intestinal integrity and function.
Materials:
-
Weaned piglets (e.g., 28 days old)
-
Diquat dibromide
-
Saline solution (0.9% NaCl)
Procedure:
-
Preparation of Diquat solution: Dissolve diquat dibromide in sterile saline to a concentration of 10 mg/ml.
-
Animal Handling: Acclimatize piglets to individual pens for a week.
-
Administration: Administer a single intraperitoneal (i.p.) injection of diquat solution at a dose of 10 mg/kg body weight.
-
Observation and Sample Collection: Monitor feed intake, body weight, and signs of gastrointestinal distress. After a set period (e.g., 7 days), euthanize the piglets and collect intestinal tissue (e.g., jejunum) for analysis of oxidative stress markers, tight junction protein expression, and mitochondrial function.[8][21]
Lipopolysaccharide (LPS)-Induced Systemic Oxidative Stress in Mice
Objective: To induce a systemic inflammatory response and associated oxidative stress.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile pyrogen-free saline
Procedure:
-
Preparation of LPS solution: Dissolve LPS in sterile pyrogen-free saline to a concentration of 1 mg/ml.
-
Animal Handling: Acclimatize mice for one week.
-
Administration: Administer a single intraperitoneal (i.p.) injection of LPS solution (e.g., 1 mg/kg body weight).
-
Observation and Sample Collection: Monitor for signs of sickness behavior (lethargy, piloerection). Collect blood and various organs (liver, lung, spleen) at different time points (e.g., 2, 6, 24 hours) post-injection to measure inflammatory cytokines and oxidative stress markers.[2][9]
Doxorubicin-Induced Cardiotoxicity in Rats
Objective: To model chemotherapy-induced cardiac oxidative stress and dysfunction.
Materials:
-
Male Wistar rats (250-300 g)
-
Doxorubicin hydrochloride
-
Saline solution (0.9% NaCl)
Procedure:
-
Preparation of Doxorubicin solution: Dissolve doxorubicin hydrochloride in sterile saline.
-
Animal Handling: Acclimatize rats for one week.
-
Administration: For a chronic model, administer multiple intraperitoneal (i.p.) injections of doxorubicin (e.g., 2.5 mg/kg) twice a week for four weeks to reach a cumulative dose of 20 mg/kg.
-
Observation and Sample Collection: Monitor body weight, general health, and signs of heart failure. At the end of the treatment period, perform echocardiography to assess cardiac function. Sacrifice the animals and collect heart tissue for analysis of oxidative stress markers, apoptosis, and fibrosis.[14][22]
Conclusion
The choice of an in vivo model for studying oxidative stress is a critical decision that significantly influences the translational relevance of research findings. While Fe-NTA remains a valuable tool for investigating iron-induced nephrotoxicity and hepatotoxicity, the alternatives presented in this guide—CCl4, paraquat, diquat, LPS, and doxorubicin—provide a diverse arsenal (B13267) for modeling oxidative stress in a range of tissues and disease contexts. By carefully considering the specific mechanisms of action, target organs, and experimental endpoints, researchers can select the most appropriate model to advance our understanding of oxidative stress and develop novel therapeutic interventions.
References
- 1. Accelerated inflammation and oxidative stress induced by LPS in acute lung injury: Inhibition by ST1926 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Reactive Oxygen Species Are Involved in Carbon Tetrachloride Toxicity [eureka.patsnap.com]
- 4. Inhibition of Oxidative Stress and ALOX12 and NF-κB Pathways Contribute to the Protective Effect of Baicalein on Carbon Tetrachloride-Induced Acute Liver Injury | MDPI [mdpi.com]
- 5. rosj.org [rosj.org]
- 6. Signaling pathways involved in paraquat-induced pulmonary toxicity: Molecular mechanisms and potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagic Acid Alleviates Diquat-Induced Jejunum Oxidative Stress in C57BL/6 Mice through Activating Nrf2 Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diquat-induced oxidative stress increases intestinal permeability, impairs mitochondrial function, and triggers mitophagy in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Baicalin Alleviates LPS-Induced Oxidative Stress via NF-κB and Nrf2–HO1 Signaling Pathways in IPEC-J2 Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of oxidative stress and inflammation-related signaling pathways in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical characteristics of rat superoxide dismutase and the effect caused by paraquat injection on the enzyme activity in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. Effects of carbon tetrachloride on oxidative stress, inflammatory response and hepatocyte apoptosis in common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. Studies on paraquat-induced oxidative stress in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dietary Puerarin Supplementation Alleviates Oxidative Stress in the Small Intestines of Diquat-Challenged Piglets [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. Resveratrol Attenuates Diquat-Induced Oxidative Stress by Regulating Gut Microbiota and Metabolome Characteristics in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modeling Doxorubicin-Induced Cardiomyopathy With Fibrotic Myocardial Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Histopathological Validation of Fe-NTA Induced Tissue Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ferric-Nitriloacetate (Fe-NTA) induced tissue injury model with other established alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and workflows to aid in the selection of appropriate models for preclinical research.
Comparative Analysis of Tissue Injury Models
The Fe-NTA model is a widely utilized experimental tool for inducing oxidative stress-mediated tissue injury, particularly in the kidneys and liver. Its primary mechanism involves the generation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and subsequent cellular injury and apoptosis.[1][2][3] This model is valued for its ability to mimic certain aspects of human diseases associated with iron overload and oxidative stress.
However, a comprehensive evaluation requires comparison with other chemically-induced injury models. Each model presents a unique toxicological profile, mechanism of action, and relevance to specific human pathologies.
Comparison with Alternative Nephrotoxicity Models
The kidneys are a primary target for Fe-NTA-induced toxicity, characterized by acute proximal tubular necrosis.[3] Below is a comparison with other common chemical inducers of nephrotoxicity.
| Feature | Fe-NTA Model | Cisplatin Model | Gentamicin Model |
| Primary Mechanism | Iron-catalyzed oxidative stress, ROS formation, lipid peroxidation. | DNA adduct formation, mitochondrial dysfunction, inflammation, oxidative stress.[4] | Lysosomal phospholipidosis, mitochondrial injury, generation of ROS. |
| Primary Site of Injury | Proximal convoluted tubules.[3] | Proximal and distal tubules, glomeruli.[4] | Proximal tubules. |
| Key Histopathology | Acute tubular necrosis, cellular degeneration, interstitial hemorrhage.[5] | Tubular necrosis, apoptosis, interstitial inflammation. | Tubular necrosis, loss of brush border, lysosomal swelling. |
| Functional Markers | Increased serum creatinine (B1669602) and Blood Urea Nitrogen (BUN).[1][2] | Increased serum creatinine and BUN, proteinuria. | Increased serum creatinine and BUN, enzymuria. |
| Clinical Relevance | Iron overload conditions, diseases associated with oxidative stress. | Chemotherapy-induced nephrotoxicity.[4] | Antibiotic-induced kidney injury. |
Comparison with Alternative Hepatotoxicity Models
Fe-NTA also induces significant liver injury, primarily through apoptosis mediated by oxidative stress. Here's how it compares to other well-established models of hepatotoxicity.
| Feature | Fe-NTA Model | Carbon Tetrachloride (CCl4) Model | Acetaminophen (APAP) Model | Thioacetamide (TAA) Model |
| Primary Mechanism | Oxidative stress, apoptosis induction via Bcl-2 family proteins. | Free radical-mediated lipid peroxidation, centrilobular necrosis. | Formation of a reactive metabolite (NAPQI), glutathione (B108866) depletion, mitochondrial oxidative stress, necrosis.[6] | Bioactivation to toxic metabolites, centrilobular necrosis, bile duct proliferation (chronic).[7] |
| Primary Site of Injury | Hepatocytes. | Centrilobular hepatocytes. | Centrilobular hepatocytes. | Centrilobular hepatocytes, bile ducts (chronic).[7] |
| Key Histopathology | Apoptosis, inflammation. | Centrilobular necrosis, steatosis (fatty change). | Centrilobular necrosis. | Centrilobular necrosis, bridging necrosis, cirrhosis (chronic).[7] |
| Functional Markers | Increased serum ALT and AST. | Increased serum ALT, AST, and bilirubin. | Increased serum ALT and AST.[8] | Increased serum ALT and AST.[7] |
| Clinical Relevance | Iron overload-related liver diseases, oxidative stress-induced apoptosis. | Toxic liver injury, fibrosis, and cirrhosis research. | Drug-induced liver injury (DILI), acute liver failure.[6][8] | Acute and chronic liver injury, fibrosis, and cirrhosis studies.[7] |
Quantitative Data on Fe-NTA Induced Tissue Injury
The following tables summarize the typical quantitative changes observed in key biochemical markers following Fe-NTA administration in rodent models.
Renal Injury Markers
| Parameter | Direction of Change | Typical Magnitude of Change | Reference |
| Serum Creatinine | Increase | Significant elevation, often several-fold. | [1][2] |
| Blood Urea Nitrogen (BUN) | Increase | Marked increase, indicative of renal dysfunction. | [1][2] |
| Renal Lipid Peroxidation | Increase | Substantial increase, indicating oxidative damage. | [1][2] |
| Renal Glutathione (GSH) | Decrease | Depletion of this key antioxidant. | [1][2] |
| Antioxidant Enzymes (Catalase, GPx, GR) | Decrease | Reduced activity, compromising cellular defense. | [1] |
| Ornithine Decarboxylase (ODC) Activity | Increase | Elevated, associated with cell proliferation and tumor promotion. | [1][2] |
| [3H]Thymidine Incorporation | Increase | Increased DNA synthesis, indicative of regenerative or proliferative response. | [1][9] |
Hepatic Injury Markers
| Parameter | Direction of Change | Typical Magnitude of Change | Reference |
| Serum Alanine Aminotransferase (ALT) | Increase | Significant elevation, indicating hepatocellular damage. | [8] |
| Serum Aspartate Aminotransferase (AST) | Increase | Significant elevation, indicating hepatocellular damage. | [8] |
| Hepatic Malondialdehyde (MDA) | Increase | Elevated levels, a marker of lipid peroxidation. | |
| Hepatic Superoxide Dismutase (SOD) | Decrease | Reduced activity, reflecting compromised antioxidant defense. | |
| Caspase-3 Activity | Increase | Elevated in hepatocytes, indicating apoptosis. | |
| Bcl-2 Expression | Decrease | Downregulation of this anti-apoptotic protein. | |
| Bax Expression | Increase | Upregulation of this pro-apoptotic protein. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are protocols for Fe-NTA induced injury and key histopathological validation techniques.
Fe-NTA Induced Renal Injury Protocol (Rodent Model)
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Fe-NTA Solution Preparation: Prepare a fresh solution of Ferric Chloride (FeCl3) and Nitrilotriacetic acid (NTA) in a 1:2 molar ratio. The pH should be adjusted to 7.4.
-
Administration: Administer Fe-NTA via intraperitoneal (i.p.) injection. A common dosage is 9 mg Fe/kg body weight.[1][2] For carcinogenesis studies, a multi-dose regimen over several weeks may be employed.[3][10]
-
Time Course: Tissue injury can be observed within hours to days. For acute studies, animals are often sacrificed 24 hours post-injection.
-
Tissue Collection: At the end of the experimental period, animals are euthanized. Blood is collected for serum biochemical analysis. Kidneys and/or liver are excised, washed in cold saline, and processed for histopathology and biochemical assays.
Hematoxylin (B73222) and Eosin (H&E) Staining Protocol
H&E staining is fundamental for observing tissue morphology and identifying pathological changes like necrosis and cellular degeneration.[5]
-
Fixation: Fix tissue samples in 10% neutral buffered formalin immediately after collection.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a descending series of ethanol to water.
-
Hematoxylin Staining: Stain nuclei with Mayer's or Harris's hematoxylin for 3-5 minutes.[11]
-
Differentiation: Briefly dip in 0.3-0.5% acid alcohol to remove excess stain.
-
Bluing: "Blue" the nuclei in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water for 5-10 minutes.[12]
-
Eosin Staining: Counterstain the cytoplasm and extracellular matrix with Eosin Y for 1-3 minutes.
-
Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol, clear in xylene, and mount with a permanent mounting medium.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13][14]
-
Sample Preparation: Use paraffin-embedded tissue sections. Deparaffinize and rehydrate as for H&E staining.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to allow enzyme access to the nucleus.[15]
-
TdT Labeling Reaction: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.[13][15]
-
Detection:
-
For fluorescently labeled dUTPs, proceed to counterstaining.
-
For hapten-labeled dUTPs (e.g., BrdU), incubate with a specific antibody conjugated to a fluorescent dye (e.g., anti-BrdU-Alexa Fluor 488).
-
-
Counterstaining: Stain nuclei with a DNA dye such as DAPI or Propidium Iodide to visualize all cell nuclei.
-
Imaging: Visualize the stained sections using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Immunohistochemistry (IHC) for Bcl-2
IHC is used to detect the expression and localization of specific proteins within tissues. Bcl-2 is a key anti-apoptotic protein, and its expression is often altered in Fe-NTA induced injury.
-
Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.
-
Blocking: Incubate sections with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block like normal goat serum) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Bcl-2 (e.g., rabbit monoclonal anti-Bcl-2) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody that recognizes the primary antibody, followed by an avidin-biotin-peroxidase complex.
-
Chromogen Detection: Add a chromogen substrate such as DAB (3,3'-Diaminobenzidine), which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount as described for H&E staining. Bcl-2 positive cells will exhibit brown cytoplasmic staining.[16]
Visualizing Mechanisms and Workflows
Signaling Pathway of Fe-NTA Induced Apoptosis
Caption: Signaling cascade of Fe-NTA induced apoptosis.
Experimental Workflow for Histopathological Validation
Caption: Workflow for Fe-NTA injury validation.
References
- 1. Attenuation of iron-nitrilotriacetate (Fe-NTA)-mediated renal oxidative stress, toxicity and hyperproliferative response by the prophylactic treatment of rats with garlic oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amelioration of ferric nitrilotriacetate (Fe-NTA) induced renal oxidative stress and tumor promotion response by coumarin (1,2-benzopyrone) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products for Acetaminophen-Induced Acute Liver Injury: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. (+)-Clausenamide protects against drug-induced liver injury by inhibiting hepatocyte ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 13. clyte.tech [clyte.tech]
- 14. assaygenie.com [assaygenie.com]
- 15. antbioinc.com [antbioinc.com]
- 16. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
A Comparative Analysis of Fe-NTA and Glycerol-Induced Rhabdomyolysis Models for Acute Kidney Injury Research
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the Fe-NTA-induced nephrotoxicity and glycerol-induced rhabdomyolysis models. This report details the distinct mechanisms of kidney injury, experimental protocols, and key pathophysiological readouts, supported by experimental data.
Two of the most utilized preclinical models in the study of acute kidney injury (AKI) are the glycerol-induced rhabdomyolysis model and the ferric nitrilotriacetate (Fe-NTA)-induced nephrotoxicity model. While both culminate in renal damage, their underlying mechanisms are fundamentally different. The glycerol (B35011) model recapitulates AKI secondary to muscle injury (rhabdomyolysis), a clinically relevant scenario. In contrast, the Fe-NTA model induces direct renal tubular injury through iron-mediated oxidative stress. This guide provides a detailed comparative analysis of these two models to aid researchers in selecting the most appropriate system for their specific research questions.
Mechanism of Injury
The glycerol model initiates with intramuscular injection of a hypertonic glycerol solution, causing extensive skeletal muscle damage and the release of myoglobin (B1173299) into the circulation.[1] Filtered by the glomeruli, myoglobin and its iron-containing heme moiety accumulate in the renal tubules, leading to tubular obstruction, direct cytotoxicity, and the generation of reactive oxygen species (ROS), which collectively cause acute tubular necrosis and renal dysfunction.[1][2]
Conversely, the Fe-NTA model involves the systemic administration of a chelated iron complex. Fe-NTA directly injures the renal proximal tubules through the generation of highly reactive hydroxyl radicals via the Fenton reaction.[3] This leads to lipid peroxidation, damage to cellular macromolecules, and ultimately, necrotic cell death in the renal tubules.[3]
Experimental Protocols
Detailed methodologies for inducing AKI using either glycerol or Fe-NTA are crucial for reproducibility and comparison across studies. The following protocols are synthesized from multiple peer-reviewed publications.
Glycerol-Induced Rhabdomyolysis Protocol (Rat Model)
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-300 g) are commonly used.[2][4]
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.[2]
-
Induction:
-
Sample Collection: Blood and kidney tissues are typically collected 24 to 72 hours post-glycerol injection for analysis.[4]
Fe-NTA-Induced Nephrotoxicity Protocol (Rat Model)
-
Animal Model: Male Wistar rats are a frequently used strain.
-
Acclimatization: Standard acclimatization procedures are followed.
-
Induction: A single intraperitoneal injection of Fe-NTA is administered. A common dosage is 9 mg Fe/kg body weight.
-
Sample Collection: Biochemical and histopathological assessments are typically performed within 24 hours of Fe-NTA administration.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data from representative studies to facilitate a direct comparison between the two models.
Table 1: Comparative Biochemical Parameters
| Parameter | Control | Glycerol Model | Fe-NTA Model |
| Serum Creatinine (mg/dL) | ~0.5 - 0.8 | ↑ (~2.5 - 5.0) | ↑ (~2.0 - 4.0) |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~15 - 25 | ↑ (~100 - 200) | ↑ (~80 - 150) |
| Creatine Kinase (CK) (U/L) | ~100 - 300 | ↑↑↑ (>10,000) | No significant change |
| Lactate Dehydrogenase (LDH) (U/L) | ~200 - 500 | ↑↑ (~1000 - 3000) | No significant change |
Note: Values are approximate and can vary based on the specific experimental conditions, such as the animal strain, age, and the timing of sample collection.
Table 2: Comparative Oxidative Stress and Inflammatory Markers
| Marker | Glycerol Model | Fe-NTA Model |
| Renal Malondialdehyde (MDA) | ↑↑ | ↑↑↑ |
| Renal Glutathione (GSH) | ↓↓ | ↓↓↓ |
| Renal Superoxide Dismutase (SOD) | ↓ | ↓ |
| Renal Catalase (CAT) | ↓ | ↓ |
| Renal TNF-α | ↑ | ↑ |
| Renal IL-1β | ↑ | ↑ |
| Renal NF-κB Activation | ↑ | ↑ |
Arrow direction indicates an increase (↑) or decrease (↓) relative to control animals. The number of arrows indicates the relative magnitude of the change.
Table 3: Comparative Histopathological Findings
| Feature | Glycerol Model | Fe-NTA Model |
| Primary Site of Injury | Renal tubules (cortex and medulla) | Proximal renal tubules |
| Key Histological Changes | - Tubular necrosis- Luminal cast formation (myoglobin casts)- Tubular dilatation- Interstitial inflammation | - Proximal tubular necrosis- Loss of brush border- Cellular vacuolation- Minimal to no cast formation |
| Histopathological Score | Significantly increased | Significantly increased |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows for both models.
Conclusion
The choice between the glycerol-induced rhabdomyolysis and Fe-NTA-induced nephrotoxicity models fundamentally depends on the research objectives. The glycerol model is highly relevant for studying AKI secondary to muscle injury, a condition with significant clinical implications. It allows for the investigation of the systemic effects of myoglobinuria and the interplay between muscle and kidney. The Fe-NTA model, on the other hand, provides a more direct and specific model of renal tubular injury mediated by iron-induced oxidative stress. It is particularly useful for dissecting the molecular mechanisms of direct nephrotoxicity and for screening compounds that specifically target renal oxidative stress pathways. By understanding the distinct characteristics of each model as outlined in this guide, researchers can make a more informed decision to advance the understanding and treatment of acute kidney injury.
References
- 1. Glycerol induced Acute Renal Failure Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Renal protection by ellagic acid in a rat model of glycerol-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Ferroptosis Induction: Ferric Nitrilotriacetate vs. Erastin and RSL3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ferric Nitrilotriacetate (Fe-NTA) with the well-established ferroptosis inducers, erastin (B1684096) and RSL3. We present a detailed analysis of their mechanisms of action, supporting experimental data for validating ferroptosis, and standardized protocols for key assays.
Introduction to Ferroptosis Inducers
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Its induction is a promising strategy in cancer therapy.[2] this compound (Fe-NTA), a source of iron, is known to induce oxidative stress and lipid peroxidation, hallmarks of ferroptosis.[3][4] Erastin and RSL3 are canonical inducers of ferroptosis that act through distinct mechanisms. Erastin inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[2][5] RSL3 directly inhibits GPX4, the key enzyme that neutralizes lipid peroxides.[2][5] This guide provides a framework for validating ferroptosis induced by Fe-NTA and compares its effects to those of erastin and RSL3.
Mechanisms of Action: A Comparative Overview
The induction of ferroptosis by Fe-NTA, erastin, and RSL3 converges on the accumulation of lethal lipid reactive oxygen species (ROS), but their upstream mechanisms differ significantly.
-
This compound (Fe-NTA): Fe-NTA serves as a source of iron, which, in its ferrous (Fe²⁺) form, catalyzes the Fenton reaction, generating highly reactive hydroxyl radicals.[3][4] These radicals initiate lipid peroxidation, leading to the accumulation of lipid hydroperoxides and subsequent ferroptotic cell death. The process is closely linked to glutathione metabolism, as GSH can reduce Fe(III) to Fe(II), thereby promoting the Fenton reaction.[6]
-
Erastin: As a class I ferroptosis inducer, erastin indirectly inhibits GPX4 by blocking the system Xc- transporter.[2][5] This inhibition prevents the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[2] The resulting GSH depletion renders GPX4 inactive, leading to the accumulation of lipid peroxides.[2]
-
RSL3: RSL3 is a class II ferroptosis inducer that directly and covalently binds to the active site of GPX4, inhibiting its enzymatic activity.[2][5] This direct inhibition leads to a rapid and potent accumulation of lipid ROS, triggering ferroptosis.
Below is a diagram illustrating the distinct signaling pathways of these three ferroptosis inducers.
Caption: Signaling pathways of Fe-NTA, Erastin, and RSL3 in inducing ferroptosis.
Comparative Analysis of Ferroptosis Markers
The validation of ferroptosis induction relies on the measurement of key biomarkers. While direct quantitative comparisons of Fe-NTA with erastin and RSL3 are limited in the literature, the following table summarizes the expected outcomes based on their mechanisms of action and available data.
| Marker | This compound (Fe-NTA) | Erastin | RSL3 |
| Lipid Peroxidation (Lipid ROS) | Significant increase | Significant increase | Significant increase |
| Glutathione (GSH) Levels | Potential decrease due to reduction of Fe(III) and oxidative stress[6] | Significant decrease[2] | No direct effect, but may decrease as a secondary consequence of oxidative stress |
| GPX4 Expression | May be downregulated due to oxidative stress | Generally no direct effect on expression, but activity is inhibited due to GSH depletion[2] | No direct effect on expression, but activity is directly inhibited[2] |
Experimental Protocols for Ferroptosis Validation
Accurate and reproducible quantification of ferroptosis markers is essential. Below are detailed protocols for key assays.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay utilizes a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl moiety, allowing for a ratiometric analysis of lipid peroxidation.
Workflow:
Caption: Experimental workflow for C11-BODIPY lipid peroxidation assay.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of Fe-NTA, erastin, or RSL3 for the indicated time. Include a vehicle control.
-
Staining:
-
Prepare a working solution of C11-BODIPY 581/591 (e.g., 1-10 µM in serum-free medium).
-
Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the C11-BODIPY working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Image/Data Acquisition:
-
Fluorescence Microscopy: Acquire images using appropriate filter sets for red (e.g., TRITC) and green (e.g., FITC) fluorescence.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence in the green and red channels.
-
-
Data Analysis:
-
Calculate the ratio of green to red fluorescence intensity for each condition. An increase in this ratio indicates an increase in lipid peroxidation.
-
Glutathione (GSH/GSSG) Assay
This assay measures the levels of reduced (GSH) and oxidized (GSSG) glutathione. A decrease in the GSH/GSSG ratio is an indicator of oxidative stress and a hallmark of ferroptosis induced by agents like erastin.
Workflow:
Caption: Experimental workflow for measuring GSH and GSSG levels.
Protocol (using a commercial kit like GSH/GSSG-Glo™):
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with Fe-NTA, erastin, or RSL3.
-
Cell Lysis:
-
For total glutathione measurement, add a lysis reagent that stabilizes GSH.
-
For GSSG measurement, add a lysis reagent containing a blocking agent for GSH.
-
-
Assay Reaction: Add the luciferin (B1168401) generation reagent, which contains glutathione S-transferase (GST) and a luciferin precursor. The amount of luciferin generated is proportional to the amount of GSH.
-
Luminescence Detection: Add the luciferin detection reagent and measure the luminescence using a plate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH and GSSG.
-
Determine the concentrations of total glutathione and GSSG in the samples from the standard curve.
-
Calculate the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
-
GPX4 Expression Analysis by Western Blot
This technique is used to determine the protein levels of GPX4, the central regulator of ferroptosis.
Workflow:
Caption: Experimental workflow for Western blot analysis of GPX4.
Protocol:
-
Cell Lysis: After treatment with Fe-NTA, erastin, or RSL3, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensity of GPX4 and normalize it to a loading control (e.g., GAPDH or β-actin).
Conclusion
Validating ferroptosis induction by Fe-NTA requires a multi-faceted approach that includes the assessment of key markers such as lipid peroxidation, glutathione levels, and GPX4 status. By comparing the effects of Fe-NTA to those of the well-characterized inducers erastin and RSL3, researchers can gain a clearer understanding of its mechanism and efficacy in inducing this specific form of cell death. The detailed protocols provided in this guide offer a standardized framework for conducting these essential validation experiments. Further research with direct quantitative comparisons will be invaluable in solidifying the position of Fe-NTA as a reliable tool for inducing ferroptosis in various research and therapeutic contexts.
References
- 1. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-mediated NTA-Fe(III) reduction and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ferric Nitrilotriacetate (Fe-NTA) Carcinogenesis Models for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various experimental models of Ferric nitrilotriacetate (Fe-NTA)-induced carcinogenesis. Fe-NTA is a potent nephrotoxic and carcinogenic agent widely used in preclinical studies to investigate the mechanisms of oxidative stress-driven cancer development, particularly renal cell carcinoma (RCC). This document summarizes key experimental protocols, presents quantitative data from multiple studies, and visualizes the critical signaling pathways involved, offering a valuable resource for designing and interpreting carcinogenicity studies.
Executive Summary
Fe-NTA-induced carcinogenesis models are well-established in rodents, primarily rats and mice, for studying cancers initiated by oxidative stress. The underlying mechanism involves the generation of reactive oxygen species (ROS) through the Fenton reaction, leading to lipid peroxidation, DNA damage, and subsequent cellular proliferation and transformation. These models are instrumental in evaluating potential chemopreventive agents and understanding the molecular cascades that drive cancer progression. This guide highlights the differences in susceptibility and tumor development across various rodent strains and experimental conditions.
Data Presentation: Quantitative Outcomes Across Studies
The following tables summarize key quantitative data from various studies on Fe-NTA-induced carcinogenesis, providing a comparative overview of tumor incidence, metastatic potential, and a panel of biomarkers associated with oxidative stress and cell proliferation.
Table 1: Comparison of Tumor Incidence and Metastasis in Fe-NTA Carcinogenesis Models
| Animal Model | Fe-NTA Treatment Protocol | Tumor Type | Tumor Incidence (%) | Metastasis (%) | Reference |
| Rats | |||||
| Wistar (male) | 5-7 mg Fe/kg, i.p., for 3 months | Renal Cell Carcinoma (RCC) | 78% (14/18) | Present (Liver, Lung, Peritoneum) | [1][2] |
| Wistar (male) | DEN (initiator) + Fe-NTA (promoter) | RCC | 71% | Not Specified | [3] |
| Wistar (male) | Fe-NTA alone | RCC | 17% | Not Specified | [3] |
| Sprague-Dawley (male) | 5-10 mg Fe/kg, i.p., 3-5 times/week for 11 weeks | RCC | 71.4% (20/28) | 60.0% (Pulmonary) | [4][5] |
| Mice | |||||
| A/J (male) | 5-7 mg Fe/kg, i.p., 6 times/week for 12 weeks | RCC | 62.1% | Not Observed | [5][6] |
| C57BL/6J (male) | Same as A/J mice | RCC | 7.1% | Not Specified | [6] |
| ddY (male) | Not Specified | Pulmonary Adenocarcinoma | Incidence reported | Not Specified | [7] |
Table 2: Impact of Fe-NTA on Key Biomarkers of Oxidative Stress and Cell Proliferation
| Animal Model | Biomarker | Effect of Fe-NTA Treatment | Fold/Percentage Change | Reference |
| Rats | ||||
| Wistar (male) | Renal Glutathione (GSH) | Depletion | ~55% of control | [3] |
| Wistar (male) | Renal Catalase Activity | Decrease | 45-65% decrease | [3] |
| Wistar (male) | Renal Glutathione Peroxidase Activity | Decrease | 45-65% decrease | [3] |
| Wistar (male) | Renal Lipid Peroxidation | Increase | >150% over control | [3] |
| Wistar (male) | Renal Ornithine Decarboxylase (ODC) Activity | Increase | Several-fold increase | [3] |
| Wistar (male) | Renal [3H]thymidine Incorporation | Increase | Significant increase | [3] |
| Wistar (male) | 4-Hydroxy-2-nonenal (4-HNE) | Increase | Progressive increase | [8] |
| Wistar (male) | 3-Nitro-L-tyrosine | Increase | Progressive increase | [8] |
| Mice | ||||
| A/J vs. C57BL/6J | Renal 4-HNE levels | Increase (less in A/J) | Significantly less damage in A/J | [6] |
| ddY (male) | Pulmonary 4-HNE | Increase | Not Quantified | [7] |
| ddY (male) | Pulmonary 8-OHdG | Increase | Not Quantified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are representative protocols for Fe-NTA-induced carcinogenesis in different rodent models.
Fe-NTA-Induced Renal Cell Carcinoma in Wistar Rats
-
Fe-NTA Preparation: Ferric nitrate (B79036) enneahydrate and nitrilotriacetic acid disodium (B8443419) salt are dissolved in deionized water. The two solutions are mixed immediately before use, and the pH is adjusted to 7.4 with sodium carbonate.[6]
-
Dosage and Administration: Intraperitoneal (i.p.) injection of Fe-NTA at a dose of 5-7 mg Fe/kg body weight.[1][2]
-
Endpoint: Observation for tumor development for up to 1 year.[1][2] Histological analysis of the kidneys and other organs for primary tumors and metastases.
Fe-NTA as a Promoter in N-diethylnitrosamine (DEN)-Initiated Renal Carcinogenesis in Wistar Rats
-
Animal Model: Male Wistar rats.[8]
-
Initiation: A single i.p. injection of N-diethylnitrosamine (DEN) at a dose of 200 mg/kg body weight.[8]
-
Promotion: Two weeks after DEN administration, i.p. injections of Fe-NTA (9 mg Fe/kg) twice a week for 16 weeks.[8]
-
Endpoint: Histological examination of the kidneys for preneoplastic lesions, cysts, and RCC.[8]
Fe-NTA-Induced Renal Cell Carcinoma in A/J and C57BL/6J Mice
-
Animal Model: Male A/J and C57BL/6J mice.[6]
-
Fe-NTA Preparation: As described for the rat model.[6]
-
Dosage and Administration: Intraperitoneal (i.p.) injection of Fe-NTA at a dose of 5-7 mg Fe/kg body weight.[5]
-
Treatment Duration: Six times a week for 12 weeks.[5]
-
Endpoint: Long-term survival monitoring and histological analysis of the kidneys for RCC.[6]
Fe-NTA-Induced Carcinogenesis in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Fe-NTA Preparation: As previously described.
-
Dosage and Administration: Intraperitoneal (i.p.) injection of Fe-NTA at a dose of 5 mg iron/kg for the first 2 days, followed by 7 mg iron/kg for the next 3 days of the first week. Subsequently, 10 mg iron/kg 5 times a week for the next 9 weeks, and then 10 mg iron/kg three times a week for the final week.[4]
-
Treatment Duration: 11 weeks.[5]
-
Endpoint: Observation for tumor development for up to 1 year, with histological examination of kidneys and lungs.[5]
Mandatory Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows in Fe-NTA-induced carcinogenesis.
Conclusion
The this compound-induced carcinogenesis model is a robust and reproducible system for studying the role of oxidative stress in cancer development, particularly renal cell carcinoma. The choice of animal model, specifically the strain of rat or mouse, significantly impacts tumor incidence and latency, as highlighted in the comparative data. This guide provides essential information for researchers to select the most appropriate model for their specific research questions, design rigorous experimental protocols, and identify relevant biomarkers for assessing carcinogenic potential and the efficacy of therapeutic interventions. The detailed protocols and visualized signaling pathways serve as a foundational resource for advancing our understanding of oxidative stress-induced cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nephrotoxicity and renal cell carcinoma after use of iron- and aluminum-nitrilotriacetate complexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis resistance determines high susceptibility of murine A/J strain to iron‐induced renal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary carcinogenesis induced by this compound in mice and protection from it by Brazilian propolis and artepillin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of N-diethylnitrosamine-initiated and this compound-promoted renal cell carcinoma experimental model and effect of a tamarind seed extract against acute nephrotoxicity and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fe-NTA and Other Iron Chelators in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research, the precise manipulation of iron levels is crucial for elucidating a vast array of biological processes. Iron chelators, molecules that bind to iron, are indispensable tools for studying iron metabolism, inducing oxidative stress, and enriching phosphorylated proteins. Among these, Ferric Nitrilotriacetate (Fe-NTA) has emerged as a versatile and widely used compound. This guide provides an objective comparison of Fe-NTA with other common iron chelators such as EDTA, DTPA, and Deferoxamine, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.
Physicochemical Properties of Common Iron Chelators
The efficacy and applicability of an iron chelator are largely dictated by its physicochemical properties, including its molecular weight, stability constant with iron, and stoichiometry of the iron-chelator complex. A higher stability constant indicates a stronger affinity for iron.
| Chelator | Molecular Weight ( g/mol ) | Stability Constant (log K) for Fe(III) | Stoichiometry (Chelator:Fe) |
| Nitrilotriacetic acid (NTA) | 191.14 | 15.9[1] | 1:1 or 2:1 |
| Ethylenediaminetetraacetic acid (EDTA) | 292.24 | 25.1[2][3] | 1:1 |
| Diethylenetriaminepentaacetic acid (DTPA) | 393.35 | 28.6[2] | 1:1 |
| Deferoxamine (DFO) | 560.68 | 30.6[2] | 1:1 |
Comparative Analysis of Fe-NTA and Other Iron Chelators
The choice of an iron chelator depends on the specific research application, whether it is to deliver iron to cells, induce iron deficiency, or study the effects of oxidative stress.
Iron Delivery and Cellular Iron Overload
Fe-NTA is widely recognized for its efficiency in delivering iron to cells and inducing a state of iron overload, making it a valuable tool for studying the pathological consequences of excess iron.[4][5]
Advantages of Fe-NTA:
-
Efficient Cellular Uptake: The Fe-NTA complex is readily taken up by cells, leading to a rapid increase in intracellular iron levels.[4][5]
-
Induction of Oxidative Stress: By delivering redox-active iron, Fe-NTA is a potent inducer of oxidative stress through the Fenton reaction, which is instrumental in studies of cellular damage and disease models.[6]
Comparison with other chelators:
| Chelator | Efficacy in Iron Delivery | Key Considerations |
| Fe-NTA | High | Potent inducer of oxidative stress and toxicity at higher concentrations.[6][7] |
| Fe-EDTA | Moderate | Less efficient in delivering iron compared to Fe-NTA. Its strong chelation can sometimes limit iron bioavailability for cellular processes.[8] |
| Fe-DTPA | Low | Primarily used for removing iron and other metals from biological systems due to its very high stability constant.[2] |
| Deferoxamine | Not used for iron delivery | A high-affinity iron chelator used to remove excess iron.[2][9] |
Induction of Iron Deficiency and Hypoxia-Mimicking Effects
Iron chelators are frequently used to create an iron-deficient environment, which can stabilize the Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen.
Advantages of Fe-NTA (in specific contexts):
While counterintuitive for inducing iron deficiency, the administration of NTA alone can chelate intracellular iron. However, chelators like Deferoxamine are more commonly used for this purpose.
Comparison of Iron Chelators in HIF-1α Stabilization:
| Chelator | Efficacy in HIF-1α Stabilization | Mechanism |
| Deferoxamine (DFO) | High | Potently chelates intracellular iron, inhibiting prolyl hydroxylases that mark HIF-1α for degradation.[10][11][12][13] |
| EDTA | Moderate | Can chelate intracellular iron, but its cell permeability is limited. |
| DTPA | Low | Poor cell permeability limits its effectiveness in chelating intracellular iron. |
| NTA (alone) | Moderate | Can chelate intracellular iron to some extent. |
Phosphopeptide Enrichment
Fe-NTA, particularly when immobilized on magnetic beads or agarose (B213101) resin, is a cornerstone of phosphoproteomics for the enrichment of phosphorylated peptides from complex biological samples.[14][15][16] This technique, known as Immobilized Metal Affinity Chromatography (IMAC), relies on the affinity of the positively charged iron ions for the negatively charged phosphate (B84403) groups of peptides.
Advantages of Fe-NTA in Phosphopeptide Enrichment:
-
High Specificity and Efficiency: Fe-NTA provides excellent enrichment of phosphopeptides with high specificity.[16][17]
-
Amenable to Automation: The use of Fe-NTA magnetic beads allows for high-throughput and automated phosphopeptide enrichment workflows.[16][18]
Comparison with other IMAC resins:
While other metal ions like Titanium (Ti⁴⁺) and Zirconium (Zr⁴⁺) are also used in MOAC (Metal Oxide Affinity Chromatography) for phosphopeptide enrichment, Fe-NTA remains a popular and effective choice. The combination of different enrichment strategies, such as sequential enrichment with TiO2 and Fe-NTA, can further increase the coverage of the phosphoproteome.
Experimental Protocols
Induction of Cellular Iron Overload and Oxidative Stress using Fe-NTA
This protocol describes how to prepare Fe-NTA and use it to induce iron overload and oxidative stress in cultured cells.
Materials:
-
Ferric Chloride (FeCl₃)
-
Nitrilotriacetic acid (NTA), disodium (B8443419) salt
-
Sodium Bicarbonate (NaHCO₃)
-
HEPES buffer
-
Cell culture medium
-
Cultured cells (e.g., HepG2, HEK293)
Procedure:
-
Preparation of Fe-NTA solution (10 mM Fe, 20 mM NTA):
-
Dissolve 32.4 mg of FeCl₃ in 10 mL of distilled water.
-
Dissolve 46.6 mg of NTA (disodium salt) in 10 mL of distilled water.
-
Slowly add the FeCl₃ solution to the NTA solution while stirring.
-
Adjust the pH to 7.4 with NaHCO₃. The solution should turn from yellow to a brownish color.
-
Sterile filter the solution and store it at 4°C for up to one week.[19][20]
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of Fe-NTA (e.g., 50-500 µM).
-
Incubate the cells for the desired time period (e.g., 6-24 hours).
-
-
Assessment of Iron Overload and Oxidative Stress:
-
Intracellular Iron Measurement: Use a commercially available iron assay kit or techniques like atomic absorption spectroscopy to quantify intracellular iron levels.[4][5]
-
Oxidative Stress Markers: Measure reactive oxygen species (ROS) production using fluorescent probes like DCFDA. Assess lipid peroxidation using a TBARS assay and measure the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.
-
Phosphopeptide Enrichment using Fe-NTA Magnetic Beads
This protocol provides a general workflow for enriching phosphopeptides from a protein digest using Fe-NTA magnetic beads.
Materials:
-
Fe-NTA magnetic beads
-
Binding/Wash Buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid)
-
Elution Buffer (e.g., 500 mM potassium phosphate, pH 7.0)
-
Protein digest sample
-
Magnetic stand
Procedure:
-
Bead Preparation:
-
Resuspend the Fe-NTA magnetic beads in the storage buffer.
-
Transfer the desired amount of bead slurry to a new tube.
-
Place the tube on a magnetic stand and remove the supernatant.
-
Wash the beads twice with the Binding/Wash Buffer.
-
-
Phosphopeptide Binding:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the protein digest to the bead suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing to allow phosphopeptides to bind to the beads.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant containing unbound peptides.
-
Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 10 minutes to release the bound phosphopeptides.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the enriched phosphopeptides.
-
-
Sample Preparation for Mass Spectrometry:
Signaling Pathways and Experimental Workflows
The use of iron chelators allows for the investigation of various signaling pathways and cellular processes.
Cellular Iron Uptake and Metabolism
This diagram illustrates the primary pathways of cellular iron uptake and how Fe-NTA can contribute to the intracellular labile iron pool.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of iron-nitrilotriacetate (Fe-NTA)-mediated renal oxidative stress, toxicity and hyperproliferative response by the prophylactic treatment of rats with garlic oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylenediaminetetraacetic acid (EDTA) does not increase iron uptake or ferritin synthesis by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake and release of two contrasting iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fe3+-NTA magnetic beads as an alternative to spin column-based phosphopeptide enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fe3+-NTA magnetic beads as an alternative to spin column-based phosphopeptide enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cube-biotech.com [cube-biotech.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. bioiron.org [bioiron.org]
- 20. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Synergistic Chelation: Nitrilotriacetate and Desferrioxamine in In Vivo Iron Mobilization
A Comparative Guide for Researchers
The management of iron overload, a critical concern in various hematological conditions, has spurred extensive research into effective chelation therapies. While desferrioxamine (DFO) has long been a cornerstone of treatment, its efficacy can be enhanced through synergistic combinations. This guide provides a comparative analysis of the in vivo synergistic effects of nitrilotriacetate (NTA) and DFO in iron chelation, drawing upon available experimental evidence to inform researchers, scientists, and drug development professionals.
Enhanced Iron Excretion with Combination Therapy
Table 1: Comparative Efficacy of DFO Monotherapy vs. DFO + NTA Combination Therapy
| Treatment Group | Key Finding (Qualitative) | Proposed Mechanism of Synergy |
| Desferrioxamine (DFO) | Effective in chelating and promoting the excretion of systemic iron. | Binds to free iron in the plasma to form ferrioxamine, which is then excreted. |
| DFO + Nitrilotriacetate (NTA) | Synergistically enhances iron mobilization and excretion beyond the levels achieved with DFO alone.[1][2] | NTA, a smaller chelator, is thought to access intracellular iron pools, shuttle the iron to the extracellular space, and donate it to the stronger, predominantly extracellular chelator, DFO. |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the in vivo efficacy of iron chelators in a rat model, based on common methodologies in the field.
Objective: To determine the effect of NTA and DFO, alone and in combination, on urinary iron excretion in an iron-overloaded rat model.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Female[2]
-
Weight: 200-250 g
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.
Iron Overload Induction (if applicable):
-
Method: Intraperitoneal or subcutaneous injections of iron dextran (B179266) over a period of weeks to achieve a state of iron overload. The specific dose and duration will depend on the desired level of iron loading.
Experimental Groups:
-
Control (Saline)
-
Nitrilotriacetate (NTA) alone
-
Desferrioxamine (DFO) alone
-
NTA + DFO combination
Drug Administration:
-
DFO is typically administered via subcutaneous or intraperitoneal injection.
-
NTA can be administered via a similar route.
-
Dosages would be determined based on previous studies and the desired therapeutic range.
Sample Collection:
-
Urine Collection: Animals are housed in metabolic cages to allow for the collection of 24-hour urine samples.
-
Blood Collection: Blood samples may be collected at specified time points to measure plasma iron levels.
Analysis:
-
Urinary Iron Concentration: The total iron content in the 24-hour urine samples is measured using atomic absorption spectroscopy or other sensitive analytical methods.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the mean urinary iron excretion between the different treatment groups.
Visualizing the Synergistic Action
The following diagrams illustrate the proposed experimental workflow and the "shuttle" mechanism of synergistic iron chelation by NTA and DFO.
Caption: Experimental workflow for in vivo evaluation of NTA and DFO.
Caption: Proposed "shuttle" mechanism of NTA and DFO synergy.
Concluding Remarks
The combination of nitrilotriacetate and desferrioxamine represents a promising strategy for enhancing in vivo iron chelation. The synergistic effect, whereby NTA facilitates the mobilization of intracellular iron for subsequent chelation by the potent extracellular agent DFO, offers a potential avenue for improving therapeutic outcomes in iron overload conditions. Further research to elucidate the precise quantitative benefits and to optimize dosing regimens is warranted to fully harness the clinical potential of this combination therapy.
References
Safety Operating Guide
Proper Disposal of Ferric Nitrilotriacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ferric nitrilotriacetate, a compound suspected of causing cancer.
This compound (FeNTA) requires careful management as a hazardous chemical waste. Adherence to proper disposal procedures is critical to protect personnel and the environment. Under no circumstances should FeNTA be discharged into sewer systems or disposed of with regular laboratory trash.[1]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, ensure all necessary safety measures are in place. This includes working in a well-ventilated area, preferably under a chemical fume hood, and having immediate access to a safety shower and eye wash station.[2]
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-impermeable gloves (must be inspected prior to use).[1][2] |
| Eye Protection | Safety goggles with side-shields.[2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[2] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dusts are formed.[2][3] |
Step-by-Step Disposal Procedure for this compound Waste
-
Segregation and Labeling:
-
Do not mix this compound waste with other waste streams.
-
Store waste in its original container or a designated, compatible, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and "this compound."
-
-
Container Management:
-
Keep the waste container tightly closed except when adding waste.
-
Ensure the exterior of the container remains clean and free of contamination.
-
-
Waste Collection and Storage:
-
Collect and store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Do not store large quantities of waste for extended periods. Adhere to your institution's and local regulations regarding storage time limits.
-
-
Arranging for Disposal:
Spill Management Protocol
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Remove all sources of ignition.[1]
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, put on the required personal protective equipment as detailed in the table above.
-
-
Contain the Spill:
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solid spills, carefully sweep up the material without creating dust.
-
For liquid spills, absorb the material with a non-combustible absorbent material like vermiculite, sand, or earth.
-
-
Collect and Dispose of Spill Debris:
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Logical Workflow for this compound Disposal
Caption: A step-by-step workflow for the proper disposal of this compound waste.
Decision Tree for Spill Response
Caption: A decision tree outlining the immediate actions to take in the event of a this compound spill.
References
Personal protective equipment for handling Ferric nitrilotriacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ferric nitrilotriacetate (Fe-NTA). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks associated with this compound.
This compound is a compound used in research to induce oxidative stress and is considered a potential carcinogen.[1][2] Therefore, stringent safety measures are imperative during its handling and disposal.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against exposure to this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from splashes and airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. While specific breakthrough times for this compound are not readily available, nitrile gloves are generally resistant to weak acids and a variety of chemicals.[3] It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | Fully fastened laboratory coat or gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A full-face respirator may be required if exposure limits are exceeded or if irritation occurs. | Minimizes inhalation of dust or aerosols. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound.
1. Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an eyewash station and safety shower are unobstructed and functional.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Prepare a waste container specifically for this compound waste.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles with side shields.
-
Wash hands thoroughly and then put on chemical-resistant gloves.
3. Handling this compound:
-
All handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[4]
-
Use a spatula or other appropriate tools for transferring the solid.
-
Measure and handle the smallest feasible quantity required for the experiment.
-
Keep containers of this compound tightly closed when not in use.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Properly label and store any remaining compound in a cool, dry, and well-ventilated area.
5. Doffing PPE:
-
Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove.
-
Remove the lab coat, turning it inside out to contain any contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.
-
Place these materials in a designated, sealed waste bag or container within the fume hood.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines.
-
IV. Exposure and Spill Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
V. Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
